molecular formula C26H27NO3 B15192395 N-Benzyldefluoroparoxetine CAS No. 105813-40-9

N-Benzyldefluoroparoxetine

Cat. No.: B15192395
CAS No.: 105813-40-9
M. Wt: 401.5 g/mol
InChI Key: UMGXHHAKAJMOIQ-UPVQGACJSA-N
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Description

N-Benzyldefluoroparoxetine is a useful research compound. Its molecular formula is C26H27NO3 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105813-40-9

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine

InChI

InChI=1S/C26H27NO3/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25/h1-12,15,22,24H,13-14,16-19H2/t22-,24-/m0/s1

InChI Key

UMGXHHAKAJMOIQ-UPVQGACJSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Canonical SMILES

C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

N-Benzyldefluoroparoxetine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyldefluoroparoxetine is a chemical entity closely related to the well-known selective serotonin reuptake inhibitor (SSRI), paroxetine. It is recognized primarily as a derivative and a process impurity formed during the synthesis of paroxetine. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, synthesis, and potential pharmacological activity based on available data and the pharmacology of structurally similar compounds. Due to the limited publicly available research specifically on this compound, this guide leverages data from its parent compound, paroxetine, and closely related analogs to infer its potential characteristics and biological activity.

Chemical and Physical Properties

This compound, in its hydrochloride salt form, is a derivative of paroxetine where the fluorine atom on the phenyl ring is absent and a benzyl group is attached to the piperidine nitrogen.

PropertyValue
IUPAC Name (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride[1]
Molecular Formula C₂₆H₂₈ClNO₃[1]
Molecular Weight 438.0 g/mol [1]
Synonyms Defluoro N-Benzyl Paroxetine Hydrochloride, 105813-39-6, UNII-RK9WYB5ZUN[1]
Parent Compound This compound[1]

Synthesis

Synthesis_Workflow Paroxetine_Precursor Paroxetine or its Precursor Defluorination Defluorination Paroxetine_Precursor->Defluorination Removal of Fluorine Benzylation Benzylation Defluorination->Benzylation Addition of Benzyl Group HCl_Salt Hydrochloride Salt Formation Benzylation->HCl_Salt Reaction with HCl Final_Product This compound HCl HCl_Salt->Final_Product Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release Serotonin Serotonin (5-HT) Serotonin_Release->Serotonin SERT Serotonin Transporter (SERT) Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Serotonin->SERT Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_Receptor Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction N_Benzyldefluoroparoxetine This compound N_Benzyldefluoroparoxetine->SERT Inhibition Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing SERT Start->Prepare_Membranes Incubate Incubate membranes with [³H]citalopram and test compound Prepare_Membranes->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation_Counting Quantify bound radioactivity using liquid scintillation counting Wash->Scintillation_Counting Analyze Analyze data to determine Ki values Scintillation_Counting->Analyze End End Analyze->End

References

Synthesis of N-Benzyldefluoroparoxetine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for N-Benzyldefluoroparoxetine, a derivative of Paroxetine where the fluorine atom on the 4-phenyl group is absent and the piperidine nitrogen is substituted with a benzyl group. This document outlines a multi-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of the Synthetic Pathway

The synthesis of this compound can be conceptualized as a three-stage process, commencing with the stereoselective synthesis of a key piperidine intermediate, followed by N-benzylation, and culminating in an etherification reaction to introduce the benzodioxole moiety.

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Benzylation (if not already present) cluster_2 Stage 3: Etherification A Starting Materials B (3S,4R)-1-Benzyl-4-phenylpiperidine-3-carboxylic acid derivative A->B Multi-step synthesis C (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol B->C Reduction F (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol D (3S,4R)-3-(Hydroxymethyl)-4-phenylpiperidine E (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol D->E Benzylation H This compound F->H Mitsunobu Reaction G Sesamol G->H

Caption: Synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of the Key Intermediate: (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol

This pivotal intermediate can be synthesized from 1-benzyl-4-piperidone through a stereoselective process.

Reaction Scheme:

1-benzyl-4-piperidone → cis-1-benzyl-4-phenyl-3-hydroxymethylpiperidine → trans-1-benzyl-4-phenyl-3-hydroxymethylpiperidine

Experimental Protocol:

  • Step 1a: Synthesis of cis-piperidine-3-methanol derivative: A convenient synthesis starts from 1-benzyl-4-piperidone. A stereoselective reduction can yield the cis-piperidine-3-methanol derivative.

  • Step 1b: Inversion to trans-piperidine-3-methanol: The cis-isomer is then subjected to a reaction that proceeds with an inversion of the stereogenic center at the 3-position to yield the desired trans-isomer, (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol. This can be achieved via mesylation followed by nucleophilic substitution.

Stage 2: N-Benzylation

If the synthesis starts from a non-benzylated piperidine precursor, an N-benzylation step is required.

Reaction Scheme:

(3S,4R)-3-(Hydroxymethyl)-4-phenylpiperidine + Benzyl bromide → (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol

Experimental Protocol:

  • To a solution of (3S,4R)-3-(hydroxymethyl)-4-phenylpiperidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, is added a base such as potassium carbonate (2-3 equivalents).

  • Benzyl bromide (1.1-1.2 equivalents) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours until completion, as monitored by TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Stage 3: Etherification via Mitsunobu Reaction

The final step involves the coupling of the piperidinemethanol intermediate with sesamol.

Reaction Scheme:

(3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol + Sesamol → this compound

Experimental Protocol:

  • To a stirred solution of (3S,4R)-1-benzyl-4-phenylpiperidin-3-yl)methanol (1 equivalent), sesamol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following tables summarize the expected yields and key analytical data for the synthesis of this compound and its intermediates. These values are based on analogous reactions reported in the literature for similar compounds and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol

StepReactantsProductYield (%)Purity (%)Analytical Method
11-Benzyl-4-piperidone(3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol60-70 (overall)>95NMR, HPLC

Table 2: N-Benzylation of (3S,4R)-3-(Hydroxymethyl)-4-phenylpiperidine

StepReactantsProductYield (%)Purity (%)Analytical Method
2(3S,4R)-3-(Hydroxymethyl)-4-phenylpiperidine, Benzyl bromide(3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol80-90>98NMR, HPLC

Table 3: Etherification to Yield this compound

StepReactantsProductYield (%)Purity (%)Analytical Method
3(3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol, SesamolThis compound50-70>98NMR, HPLC, MS

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Experimental_Workflow Start Start: 1-Benzyl-4-piperidone Step1 Stereoselective Synthesis of (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol Start->Step1 Step2 N-Benzylation (Optional) Start->Step2 Alternative Starting Material Step3 Mitsunobu Etherification with Sesamol Step1->Step3 Step2->Step3 Purification Column Chromatography Purification Step3->Purification Characterization Spectroscopic Analysis (NMR, MS, HPLC) Purification->Characterization End Final Product: this compound Characterization->End

Caption: Workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of a viable synthetic route to this compound. Researchers are encouraged to consult the primary literature for more detailed procedures and to optimize the reaction conditions for their specific laboratory settings.

N-Benzyldefluoroparoxetine: A Process Impurity in Paroxetine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Benzyldefluoroparoxetine, a known process-related impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI), paroxetine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Understanding the formation, characterization, and potential impact of such impurities is paramount for researchers, scientists, and professionals involved in drug development and manufacturing. This document details the potential formation pathways of this compound, summarizes analytical methodologies for its detection and quantification, and discusses its potential pharmacological implications based on structurally related compounds. All quantitative data is presented in structured tables, and experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate key chemical pathways and analytical workflows.

Introduction to Paroxetine and its Impurities

Paroxetine is a potent and selective serotonin reuptake inhibitor widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] The synthesis of paroxetine is a multi-step process that can generate various impurities, including starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.

Process-related impurities are of particular importance as they can be introduced at various stages of the manufacturing process. One such impurity is this compound, also known as Paroxetine Hydrochloride Anhydrous EP Impurity F. This compound is structurally related to paroxetine, with the key differences being the presence of a benzyl group on the piperidine nitrogen and the absence of the fluorine atom on the phenyl ring.

Formation of this compound

The formation of this compound is intrinsically linked to specific synthetic routes employed for paroxetine. One notable pathway involves the use of an N-benzyl protected intermediate, which serves as the source of the N-benzyl moiety in the impurity.

A plausible synthesis route that can lead to the formation of N-benzyl precursors involves the reaction of 4-fluoro-α-methyl styrene with benzylamine and formaldehyde. This process generates N-benzyl-4-(4'-fluorophenyl)-1,2,3,6-tetrahydropyridine, a key intermediate.[3] Subsequent reduction and coupling reactions lead to the formation of the paroxetine molecule. However, incomplete debenzylation during the final stages of synthesis can result in the retention of the N-benzyl group, leading to the formation of N-benzylparoxetine.

The "defluoro" aspect of the impurity's name suggests a defluorination side reaction. While the precise mechanism for the defluorination in the context of N-benzyl intermediates is not extensively documented in publicly available literature, defluorination of the 4-fluorophenyl group in paroxetine synthesis has been reported to occur, particularly in the presence of strong bases or metal alkoxides. It is conceivable that under certain process conditions, the N-benzyl intermediate undergoes defluorination, resulting in the formation of this compound.

Hypothesized Formation Pathway:

G cluster_0 Paroxetine Synthesis with N-Benzyl Intermediate cluster_1 Impurity Formation Start 4-Fluoro-α-methyl styrene + Benzylamine + Formaldehyde Intermediate N-Benzyl-4-(4'-fluorophenyl)- 1,2,3,6-tetrahydropyridine Start->Intermediate Reduction Reduction & Further Steps Intermediate->Reduction N-Benzyl-Paroxetine N-Benzylparoxetine Reduction->N-Benzyl-Paroxetine Debenzylation Debenzylation N-Benzyl-Paroxetine->Debenzylation Defluorination Defluorination Side Reaction (e.g., with strong base) N-Benzyl-Paroxetine->Defluorination Incomplete_Debenzylation Incomplete Debenzylation N-Benzyl-Paroxetine->Incomplete_Debenzylation Paroxetine Paroxetine (API) Debenzylation->Paroxetine Impurity This compound Defluorination->Impurity Incomplete_Debenzylation->Impurity

Figure 1: Hypothesized formation pathway of this compound.

Physicochemical Properties and Characterization

PropertyValue
Chemical Name This compound
Synonyms Paroxetine EP Impurity F, N-Benzyl Desfluoro Paroxetine
Molecular Formula C₂₆H₂₇NO₃
Molecular Weight 401.50 g/mol
CAS Number 105813-39-6

Table 1: Physicochemical Identifiers for this compound.

Characterization of this impurity would typically involve a combination of spectroscopic and chromatographic techniques.

Experimental Protocols for Characterization:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method coupled with a UV detector is the standard approach for the separation and detection of paroxetine and its impurities. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) on a C18 column would be a suitable starting point.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for the identification of impurities. Electrospray ionization (ESI) in positive ion mode would be expected to yield a protonated molecular ion [M+H]⁺ at m/z 402.5. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the impurity. The ¹H NMR spectrum would be expected to show characteristic signals for the benzyl group protons, the piperidine ring protons, and the protons of the phenyl and benzodioxole moieties. The absence of fluorine coupling in the aromatic region of both ¹H and ¹³C NMR spectra would confirm the "defluoro" nature of the impurity. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity of the molecule.

Analytical Methods for Detection and Quantification

The development and validation of a stability-indicating analytical method are crucial for the routine monitoring of this compound in paroxetine API and drug products.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Detection UV at 295 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Table 2: Example HPLC Method for the Analysis of Paroxetine and its Impurities.

Method Validation:

A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines, including:

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, including other impurities, degradants, and placebo.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Analytical Workflow:

G Sample Paroxetine API or Drug Product Preparation Sample Preparation (Dissolution in a suitable diluent) Sample->Preparation HPLC HPLC Analysis (with UV or PDA detection) Preparation->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Identification Peak Identification (based on Relative Retention Time) Peak_Integration->Identification Confirmation Impurity Confirmation (if necessary) (LC-MS, NMR) Identification->Confirmation Report Reporting of Results Identification->Report

Figure 2: General analytical workflow for the detection and quantification of impurities.

Potential Pharmacological and Toxicological Impact

There is currently no specific pharmacological or toxicological data available for this compound in the public domain. However, an assessment of its potential biological activity can be inferred from its structural similarity to other N-benzyl-4-phenylpiperidine derivatives.

Compounds with the N-benzyl-4-phenylpiperidine scaffold have been reported to exhibit a range of pharmacological activities, including:

  • Monoamine Releasing Agents: Some derivatives can act as dopamine and norepinephrine releasing agents.[4]

  • Monoamine Oxidase (MAO) Inhibition: Weak MAO inhibitory activity has been observed in some analogues.[4]

  • Sigma Receptor Ligands: N-benzylpiperidine derivatives have been investigated as ligands for sigma receptors, which are involved in various central nervous system functions.[5]

  • Acetylcholinesterase (AChE) Inhibition: Certain N-benzylpiperidine derivatives have shown potent anti-AChE activity.[3]

Given that paroxetine's primary mechanism of action is the selective inhibition of serotonin reuptake, the presence of an impurity with potential activity on other neurotransmitter systems could theoretically alter the overall pharmacological profile of the drug product. The absence of the fluorine atom, which is known to influence the potency and selectivity of many drugs, could also contribute to a different pharmacological profile for this compound compared to paroxetine.

Without specific toxicological data, a precautionary approach should be taken. The potential for genotoxicity and general toxicity should be evaluated based on structure-activity relationships and, if necessary, through appropriate in vitro and in vivo studies, especially if the impurity is present at levels exceeding the ICH qualification thresholds.

Signaling Pathway of Paroxetine:

G Presynaptic_Neuron Presynaptic Serotonergic Neuron Postsynaptic_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT->Presynaptic_Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) in Synaptic Cleft Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Binding Postsynaptic_Receptor->Postsynaptic_Neuron Signal Transduction Paroxetine Paroxetine Paroxetine->SERT Inhibition Impurity This compound (Potential for off-target effects) Impurity->Postsynaptic_Neuron ? Impurity->SERT ?

Figure 3: Simplified signaling pathway of paroxetine and potential points of interaction for impurities.

Conclusion

This compound is a process-related impurity that can arise during the synthesis of paroxetine, particularly when N-benzyl protected intermediates are used. Its formation likely involves a combination of incomplete debenzylation and a defluorination side reaction. While specific quantitative and toxicological data are limited, its structural relationship to both paroxetine and other pharmacologically active N-benzylpiperidine derivatives warrants careful control and monitoring.

For researchers and drug development professionals, a thorough understanding of the synthesis process is key to minimizing the formation of this and other impurities. The implementation of robust, validated analytical methods is essential for ensuring the quality, safety, and efficacy of the final paroxetine drug product. Further research into the precise formation mechanism and a comprehensive toxicological evaluation of this compound would be beneficial for a complete risk assessment.

References

In-Depth Technical Guide: N-Benzyldefluoroparoxetine (CAS Number: 105813-39-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyldefluoroparoxetine, with CAS number 105813-39-6, is recognized primarily as a process-related impurity and potential metabolite of Paroxetine, a well-established selective serotonin reuptake inhibitor (SSRI). This technical guide provides a comprehensive overview of the available chemical and physical data for this compound. It is identified in the European Pharmacopoeia (EP) as "Paroxetine Impurity F".[1][2][3] While extensive biological data for this specific compound is not publicly available, this document outlines its relationship to Paroxetine and proposes a logical workflow for its pharmacological characterization based on established methodologies for SSRIs.

Chemical and Physical Properties

This compound is structurally similar to Paroxetine, with the key difference being the absence of a fluorine atom on the phenyl ring and the presence of a benzyl group on the piperidine nitrogen.

PropertyValueSource
CAS Number 105813-39-6[1]
IUPAC Name (3S,4R)-3-((benzo[d][1][4]dioxol-5-yloxy)methyl)-1-benzyl-4-phenylpiperidine hydrochloride[1]
Molecular Formula C₂₆H₂₈ClNO₃[1]
Molecular Weight 438.0 g/mol [1]
Synonyms Paroxetine EP Impurity F, Paroxetine Related Compound F, N-Benzyl Desfluoro Paroxetine[3][5]
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature

Synthesis and Formulation

Synthesis

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. As a known impurity in the synthesis of Paroxetine, its formation is likely a result of side reactions involving starting materials or intermediates.[4][6] A potential synthetic route can be inferred from the general synthesis of Paroxetine, where N-benzylation of a piperidine intermediate could occur.

A generalized synthetic workflow for impurities of this nature often involves:

Synthesis_Workflow Start Piperidine Intermediate Step1 N-Benzylation Start->Step1 Step2 Coupling with Sesamol Derivative Step1->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Generalized Synthetic Workflow.
Availability

This compound is commercially available as a reference standard for analytical and research purposes from various pharmaceutical chemical suppliers.[1][7] This availability is crucial for the development and validation of analytical methods aimed at detecting and quantifying this impurity in Paroxetine drug substances and products.

Biological Context and Postulated Mechanism of Action

Relationship to Paroxetine

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that exerts its therapeutic effects by blocking the human serotonin transporter (SERT).[8][9] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[8]

Given the structural similarity of this compound to Paroxetine, it is plausible that it may also interact with the serotonin transporter. The presence of the bulky N-benzyl group and the absence of the 4-fluoro substituent on the phenyl ring are significant modifications that would likely alter its binding affinity and selectivity for SERT compared to the parent drug.

Postulated Signaling Pathway

The established signaling pathway for SSRIs like Paroxetine involves the direct inhibition of SERT at the presynaptic neuron. This action prevents the reuptake of serotonin (5-HT) from the synaptic cleft.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic SERT SERT Vesicle 5-HT Vesicle Serotonin 5-HT Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Postsynaptic NBDP This compound (Hypothesized) NBDP->SERT Inhibition?

Caption: Hypothesized Mechanism of Action.

Proposed Experimental Protocols for Pharmacological Characterization

While no specific experimental data for this compound is available, a standard battery of in vitro and in vivo assays, typically employed for the characterization of SSRIs, can be proposed to elucidate its pharmacological profile.

In Vitro Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter.

Methodology:

  • Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing the human SERT are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding: A constant concentration of a suitable radioligand, such as [³H]-citalopram or [¹²⁵I]RTI-55, is incubated with the cell membranes in the presence of varying concentrations of this compound.[9]

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

Methodology:

  • Cell Culture: HEK293 cells expressing human SERT are seeded in microplates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Serotonin Uptake: [³H]-Serotonin is added to the wells, and the cells are incubated to allow for serotonin uptake.

  • Termination of Uptake: The uptake process is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of [³H]-Serotonin taken up by the cells is determined by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of serotonin uptake is calculated.

Proposed Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding SERT Binding Assay (Determine Ki) Uptake Serotonin Reuptake Assay (Determine IC50) Binding->Uptake Selectivity Selectivity Profiling (NET, DAT, etc.) Uptake->Selectivity PK Pharmacokinetic Studies (ADME) Selectivity->PK PD Pharmacodynamic Studies (e.g., Microdialysis) PK->PD Behavioral Behavioral Models (e.g., Forced Swim Test) PD->Behavioral

Caption: Proposed Experimental Workflow.

Discussion and Future Directions

The current body of knowledge regarding this compound is limited to its chemical identity and its status as a pharmaceutical impurity. There is a clear absence of publicly available data on its biological activity, pharmacokinetic profile, and toxicological properties.

For drug development professionals, the primary concern with this compound is its potential to affect the safety and efficacy of Paroxetine drug products. Therefore, robust analytical methods for its detection and quantification are essential.

For researchers and scientists, this compound represents an interesting structural analog of Paroxetine. A thorough pharmacological characterization, following the proposed experimental workflow, would provide valuable insights into the structure-activity relationships of SERT inhibitors. Specifically, understanding the impact of the N-benzyl group and the absence of the fluorine atom on binding affinity and selectivity would contribute to the rational design of novel antidepressant drugs.

Conclusion

This compound (CAS 105813-39-6) is a known impurity of the SSRI Paroxetine. While its chemical properties are documented, a comprehensive understanding of its pharmacological profile is lacking. This technical guide has summarized the available information and proposed a clear experimental path forward for its characterization. Further research into the biological effects of this compound is warranted to fully assess its potential impact on the therapeutic action and safety profile of Paroxetine.

References

Formation of Paroxetine Impurity F During Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of Paroxetine Impurity F, a critical process-related impurity encountered during the synthesis of the selective serotonin reuptake inhibitor (SSRI), paroxetine. Understanding the genesis of this impurity is paramount for developing robust control strategies to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Paroxetine Impurity F

Paroxetine Impurity F is chemically identified as (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-1-benzyl-4-phenylpiperidine hydrochloride . Its structure is characterized by two key deviations from the paroxetine molecule: the absence of the fluorine atom on the phenyl ring at the C-4 position of the piperidine ring (desfluoro) and the presence of a benzyl group on the piperidine nitrogen (N-benzyl).

Impurity NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Paroxetine Impurity F(3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-1-benzyl-4-phenylpiperidine hydrochloride105813-39-6C₂₆H₂₈ClNO₃438.0 g/mol

Table 1: Chemical Identification of Paroxetine Impurity F

The presence of Impurity F in the final paroxetine product is undesirable and must be controlled within strict limits as per regulatory guidelines. Its formation is intrinsically linked to specific synthetic routes employed for paroxetine manufacture.

Synthetic Pathways Leading to the Formation of Impurity F

The formation of Paroxetine Impurity F is predominantly associated with synthetic strategies that utilize an N-benzyl protected piperidine intermediate . One such route commences with N-benzyl-4-piperidone. The formation of the desfluoro moiety is a known side reaction that can occur during specific chemical transformations, particularly reduction steps.

Proposed Formation Pathway

A plausible pathway for the formation of Paroxetine Impurity F involves the following key stages:

  • Synthesis of an N-benzyl-4-(4-fluorophenyl)piperidine intermediate: This is a crucial precursor where the N-benzyl and the 4-fluorophenyl groups are introduced.

  • Defluorination Side Reaction: During a subsequent reduction step, typically employing a strong reducing agent like lithium aluminum hydride (LiAlH₄), the fluorine atom on the phenyl ring can be inadvertently removed. The presence of metal alkoxides has also been reported to promote defluorination.[3]

  • Formation of the Desfluoro Intermediate: This leads to the formation of an N-benzyl-4-phenylpiperidine derivative.

  • Final Steps to Impurity F: Subsequent reaction steps, analogous to the main paroxetine synthesis, such as the introduction of the methylenedioxyphenoxymethyl side chain, would lead to the formation of N-benzyl desfluoro paroxetine (Impurity F).

Formation_Pathway cluster_main Main Synthetic Route cluster_impurity Impurity Formation Pathway A N-benzyl-4-piperidone B N-benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine A->B Several Steps C N-benzyl-4-phenyl-3-(hydroxymethyl)piperidine (Desfluoro Intermediate) B->C Reduction (e.g., LiAlH4) + Defluorination Side Reaction E Paroxetine B->E Deprotection & Coupling D Paroxetine Impurity F (N-benzyl desfluoro paroxetine) C->D Coupling with Sesamol derivative

Proposed formation pathway of Paroxetine Impurity F.

Experimental Protocols

Illustrative Synthesis of N-benzyl Protected Paroxetine Intermediate

This protocol is based on synthetic routes that could lead to the formation of Impurity F's precursors.

Step 1: Synthesis of (±)-1-benzyl-4-(4'-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine

  • Benzylamine is slowly added to a stirred solution of 40% formaldehyde in water at room temperature.

  • The exothermic reaction raises the temperature.

  • Concentrated hydrochloric acid is added dropwise, and the solution is heated.

  • 4-fluoro-α-methyl styrene is then added, and the mixture is refluxed.

  • The product can be isolated as a salt, for example, by the addition of 4-toluenesulphonic acid.

Step 2: Reduction to N-benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

  • The tetrahydropyridine derivative from Step 1 is subjected to reduction. This step is critical for the potential formation of the desfluoro impurity.

  • Method A (Potential for Impurity F): Reduction using a strong hydride reagent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether). It is at this stage that the defluorination of the 4-fluorophenyl group is likely to occur as a side reaction, leading to the formation of N-benzyl-4-phenyl-3-(hydroxymethyl)piperidine.

  • Method B (Alternative): Catalytic hydrogenation (e.g., H₂/Pd-C) might be an alternative, and the propensity for defluorination could be different under these conditions.

Step 3: Coupling with Sesamol Derivative

  • The resulting N-benzyl piperidine methanol derivative (both the desired fluorinated compound and the desfluoro impurity) is then coupled with a sesamol derivative to introduce the methylenedioxyphenoxymethyl side chain.

Step 4: Final Product Mixture

  • The reaction mixture will contain the desired N-benzyl paroxetine intermediate and, as a significant impurity, N-benzyl desfluoro paroxetine (Impurity F).

Experimental_Workflow start Start Materials: - Benzylamine - Formaldehyde - 4-fluoro-α-methyl styrene step1 Step 1: Synthesis of N-benzyl-4-(4-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine start->step1 step2 Step 2: Reduction (e.g., LiAlH4) step1->step2 side_reaction Side Reaction: Defluorination step2->side_reaction step3 Step 3: Coupling with Sesamol Derivative step2->step3 Forms Desired Fluorinated Intermediate side_reaction->step3 Forms Desfluoro Intermediate product_mixture Product Mixture: - N-benzyl paroxetine - Paroxetine Impurity F step3->product_mixture

Experimental workflow with potential for Impurity F formation.

Quantitative Data and Control Strategies

The amount of Paroxetine Impurity F formed is highly dependent on the specific reaction conditions, particularly during the reduction step.

ParameterConditionExpected Impact on Impurity F Formation
Reducing Agent Strong hydrides (e.g., LiAlH₄)Higher potential for defluorination
Catalytic Hydrogenation (e.g., H₂/Pd-C)Potentially lower levels of defluorination
Reaction Temperature Elevated temperaturesMay increase the rate of defluorination
Reagent Stoichiometry Excess reducing agentCould lead to increased impurity formation
Presence of Alkoxides Metal alkoxides in the reaction mixtureCan promote defluorination[3]

Table 2: Factors Influencing the Formation of Paroxetine Impurity F

Control Strategies:

  • Optimization of the Reduction Step: Careful selection of the reducing agent, temperature, and reaction time is crucial. Using milder reducing agents or alternative reduction methods can significantly minimize the formation of the desfluoro impurity.

  • Purification of Intermediates: Purification of the N-benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine intermediate before the coupling step can remove the desfluoro analog, preventing the formation of Impurity F in subsequent steps.

  • Alternative Synthetic Routes: Employing synthetic pathways that do not involve an N-benzyl protecting group or that introduce the 4-fluorophenyl group later in the synthesis under milder conditions can circumvent the formation of this impurity.

  • Final Product Purification: Robust purification methods for the final API are necessary to ensure that Impurity F is below the acceptable regulatory limits.

Conclusion

The formation of Paroxetine Impurity F is a significant challenge in certain synthetic routes to paroxetine, primarily those utilizing N-benzyl protected intermediates. A thorough understanding of the reaction mechanisms, particularly the conditions leading to defluorination during reduction steps, is essential for its control. By implementing appropriate control strategies, including optimization of reaction conditions, purification of intermediates, and potentially adopting alternative synthetic pathways, the levels of this impurity can be effectively managed, ensuring the production of high-quality paroxetine.

References

The Projected Pharmacological Profile of N-Benzyldefluoroparoxetine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on N-Benzyldefluoroparoxetine is not currently available in peer-reviewed scientific literature. The following pharmacological profile is a projection based on established structure-activity relationships (SAR) of paroxetine and its analogs. This document is intended for research and drug development professionals and should be interpreted as a hypothetical profile to guide further investigation.

Introduction

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1][2] Its pharmacological activity is primarily mediated by high-affinity binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission.[1][2] The chemical structure of paroxetine, featuring a 4-fluorophenyl group, is crucial for its potent and selective activity. This compound is a structural analog of paroxetine characterized by two key modifications: the substitution of the proton on the piperidine nitrogen with a benzyl group and the removal of the fluorine atom from the 4-position of the phenyl ring. This whitepaper aims to provide a projected pharmacological profile of this compound based on the known SAR of related paroxetine derivatives.

Projected Pharmacological Profile

Based on the structure-activity relationships of paroxetine analogs, this compound is projected to be a serotonin reuptake inhibitor, though likely with a lower potency compared to paroxetine. The removal of the 4-fluoro group and the addition of a bulky N-benzyl group are expected to significantly influence its binding affinity for SERT and its overall pharmacological properties.

Binding Affinity and Functional Activity

The affinity of this compound for the serotonin transporter (SERT) is anticipated to be lower than that of paroxetine. Studies on paroxetine analogs have shown that N-alkylation generally leads to a decrease in binding potency. For instance, N-methylation of paroxetine results in a 9.5-fold decrease in potency.[3] More substantial N-alkyl substitutions, such as N-propyl and N-hexyl, lead to even more pronounced losses in binding affinity.[3] Therefore, the presence of a larger N-benzyl group in this compound is expected to sterically hinder the optimal interaction with the binding site on SERT, leading to a reduced affinity.

Regarding the defluorination, the desfluoro analog of paroxetine has been shown to retain high affinity for SERT, comparable to that of paroxetine itself.[3] This suggests that the fluorine atom is not essential for high-affinity binding, although it is known to contribute to metabolic stability in many pharmaceutical compounds.[4][5]

Consequently, the primary determinant of the binding affinity of this compound for SERT is likely to be the N-benzyl substitution. A significant reduction in potency is therefore predicted.

Table 1: Projected Binding Affinities (Ki) of this compound and Related Compounds at the Serotonin Transporter (SERT)

CompoundModification from ParoxetineProjected/Reported Ki (nM) at rSERTReference
Paroxetine-0.311[3]
DesfluoroparoxetineRemoval of 4-fluoro group0.557[3]
N-MethylparoxetineN-methylation2.95[3]
N-PropylparoxetineN-propylation98.0[3]
N-HexylparoxetineN-hexylation395[3]
This compound N-benzylation and defluorination >100 (Projected) -

Table 2: Projected Functional Activity (IC50) of this compound for Serotonin Uptake Inhibition

CompoundModification from ParoxetineProjected/Reported IC50 (nM) for [3H]5-HT uptakeReference
Paroxetine-0.90[3]
DesfluoroparoxetineRemoval of 4-fluoro group0.97[3]
This compound N-benzylation and defluorination Significantly >1 (Projected) -
Selectivity Profile

Paroxetine exhibits high selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT). It is projected that this compound will retain this selectivity profile, primarily acting on the serotonin system. However, the significantly reduced potency at SERT might result in a less favorable overall selectivity window in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to formally characterize the pharmacological profile of this compound. These protocols are based on established methods used for the evaluation of paroxetine and its analogs.[3]

Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter.

Materials:

  • Rat cerebral cortex tissue homogenate (as a source of rSERT)

  • [³H]citalopram (radioligand)

  • This compound (test compound)

  • Paroxetine (reference compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat cerebral cortex membranes by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.

  • Resuspend the membrane pellet in fresh incubation buffer to a final protein concentration of approximately 100-200 µ g/well .

  • In a 96-well plate, add 50 µL of various concentrations of this compound or paroxetine (typically ranging from 10⁻¹¹ to 10⁻⁵ M).

  • Add 50 µL of [³H]citalopram to a final concentration of approximately 1 nM.

  • Add 100 µL of the membrane suspension to initiate the binding reaction.

  • For non-specific binding determination, use a high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³H]Serotonin (5-HT) Uptake Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin uptake into cells expressing the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]5-HT (tritiated serotonin)

  • This compound (test compound)

  • Paroxetine (reference compound)

  • Krebs-Ringer-HEPES buffer (KRH buffer)

  • Cell culture plates

  • Scintillation fluid and counter

Procedure:

  • Plate the hSERT-expressing HEK293 cells in 24- or 48-well plates and allow them to adhere overnight.

  • On the day of the experiment, wash the cells with KRH buffer.

  • Pre-incubate the cells for 10-15 minutes with various concentrations of this compound or paroxetine.

  • Initiate the uptake by adding [³H]5-HT to a final concentration of approximately 10-20 nM.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Determine the non-specific uptake in the presence of a high concentration of a SERT inhibitor (e.g., 10 µM paroxetine).

  • Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

Visualizations

Signaling Pathway of Serotonin Reuptake Inhibition

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin Vesicles 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 5HT_reuptake Serotonin Reuptake SERT->5HT_reuptake Mediates 5HT_synapse->SERT 5HT_receptor 5-HT Receptors 5HT_synapse->5HT_receptor Binds Signal_transduction Signal Transduction 5HT_receptor->Signal_transduction N_Benzyldefluoroparoxetine This compound N_Benzyldefluoroparoxetine->SERT Inhibits

Caption: Projected mechanism of action for this compound.

Experimental Workflow for Pharmacological Characterization

Experimental_Workflow Start Synthesis of This compound Binding_Assay Radioligand Binding Assay (SERT, NET, DAT) Start->Binding_Assay Uptake_Assay Functional Uptake Assay ([³H]5-HT, [³H]NE, [³H]DA) Start->Uptake_Assay Data_Analysis_Binding Determine Ki values (Affinity) Binding_Assay->Data_Analysis_Binding Data_Analysis_Uptake Determine IC50 values (Potency) Uptake_Assay->Data_Analysis_Uptake Selectivity Assess Selectivity Profile Data_Analysis_Binding->Selectivity Data_Analysis_Uptake->Selectivity In_Vivo In Vivo Studies (e.g., Microdialysis, Behavioral Models) Selectivity->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Modeling In_Vivo->PK_PD End Complete Pharmacological Profile PK_PD->End

Caption: Workflow for characterizing this compound.

Structure-Activity Relationship Logic Diagram

SAR_Logic cluster_modifications Structural Modifications Paroxetine Paroxetine (High Affinity for SERT) Defluorination Removal of 4-Fluoro Group Paroxetine->Defluorination N_Benzylation Addition of N-Benzyl Group Paroxetine->N_Benzylation Desfluoroparoxetine Desfluoroparoxetine (Maintains High Affinity) Defluorination->Desfluoroparoxetine Leads to N_Alkyl_Paroxetine N-Alkyl Paroxetine Analogs (Decreased Affinity) N_Benzylation->N_Alkyl_Paroxetine Generalizes to N_Benzyldefluoroparoxetine This compound (Projected Low Affinity) Desfluoroparoxetine->N_Benzyldefluoroparoxetine N-Benzylation of N_Alkyl_Paroxetine->N_Benzyldefluoroparoxetine Defluorination of N-Benzyl analog

Caption: SAR leading to projected this compound profile.

Conclusion

The pharmacological profile of this compound is projected to be that of a selective serotonin reuptake inhibitor with a significantly lower potency than its parent compound, paroxetine. This predicted decrease in affinity for the serotonin transporter is primarily attributed to the bulky N-benzyl substitution. While the removal of the 4-fluoro group is not expected to drastically reduce binding affinity, it may negatively impact the metabolic stability of the compound. The provided experimental protocols and visualizations offer a framework for the empirical validation of this projected profile. Further in-depth studies are necessary to fully elucidate the pharmacological and pharmacokinetic properties of this compound and to determine its potential as a research tool or therapeutic agent.

References

N-Benzyldefluoroparoxetine: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyldefluoroparoxetine is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). As a research chemical, understanding its physicochemical properties, such as solubility and stability, is crucial for its handling, formulation development, and interpretation of biological data. This technical guide summarizes available data on structurally related compounds to infer the potential properties of this compound and provides detailed, standardized protocols for its experimental characterization.

Inferred Physicochemical Properties

The structure of this compound combines the core of defluoroparoxetine with an N-benzyl group. This modification is expected to influence its solubility and stability profile. Data from structurally analogous compounds can provide valuable insights.

Inferred Solubility Data

Quantitative solubility data for this compound is not available. However, data for N-Benzyl-4-piperidone, which shares the N-benzylpiperidine core, offers a point of reference. The hydrochloride salt form of related compounds like 4-phenylpiperidine is known to enhance stability and solubility.[1]

Table 1: Solubility Data for a Structurally Related Compound (N-Benzyl-4-piperidone)

SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Data obtained from publicly available sources for N-Benzyl-4-piperidone and may not be representative of this compound.[2]

Inferred Stability Profile

The stability of this compound is expected to be influenced by factors such as pH, temperature, light, and humidity. Derivatives of 4-phenylpiperidine are known to require controlled storage conditions to minimize degradation, particularly from moisture (hygroscopic degradation).[1] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify potential degradation products and pathways.

Table 2: General Stability Considerations for Phenylpiperidine Derivatives

ConditionPotential Impact
pH Susceptible to acid-catalyzed degradation.
Humidity May be hygroscopic, leading to degradation.[1]
Light Potential for photolytic degradation.
Temperature Elevated temperatures can accelerate degradation.
Oxidation Susceptibility to oxidative degradation should be evaluated.

Experimental Protocols

Standardized protocols are essential for generating reliable and reproducible solubility and stability data. The following sections detail widely accepted methodologies.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[3][4]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaker and allow the undissolved material to settle.

  • Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate on orbital shaker (constant temperature and agitation) B->C D Allow undissolved solid to settle C->D E Separate supernatant (centrifugation/filtration) D->E F Withdraw and dilute aliquot E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Shake-Flask Solubility Determination Workflow.
Stability Testing: ICH Guideline Approach

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines to establish a re-test period or shelf life.[5][6][7]

Objective: To evaluate the stability of this compound under various environmental conditions.

Protocol Summary:

  • Stress Testing (Forced Degradation): Expose the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[8]

  • Long-Term Stability Study: Store the drug substance under recommended storage conditions (e.g., 25°C/60% RH or 30°C/65% RH) for a minimum of 12 months.[6][9]

  • Accelerated Stability Study: Store the drug substance under elevated stress conditions (e.g., 40°C/75% RH) for 6 months.[6][9]

  • Intermediate Stability Study: If significant change occurs in the accelerated study, perform an intermediate study (e.g., 30°C/65% RH) for 12 months.[5]

Table 3: ICH Recommended Storage Conditions for Stability Testing

StudyStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[5]

  • Accelerated: 0, 3, and 6 months.[5]

Parameters to be Tested:

  • Appearance

  • Assay

  • Degradation products

  • Water content (if applicable)

G cluster_initial Initial Assessment cluster_studies Stability Studies cluster_evaluation Evaluation and Outcome A Drug Substance Batch B Initial Analysis (t=0) A->B C Long-Term Study (25°C/60%RH or 30°C/65%RH) B->C D Accelerated Study (40°C/75%RH) B->D E Periodic Analysis C->E 0, 3, 6, 9, 12... months D->E 0, 3, 6 months F Data Evaluation E->F G Establish Re-test Period / Shelf Life F->G

ICH Stability Study Workflow.

Inferred Signaling Pathways

As a derivative of paroxetine, this compound is anticipated to interact with similar biological targets. Paroxetine is known to modulate several signaling pathways beyond its primary action on the serotonin transporter.

JAK2/STAT3 Signaling Pathway

Paroxetine has been shown to exert anti-inflammatory effects by activating the JAK2/STAT3 signaling pathway.[10] This pathway is crucial for cytokine signaling and immune response regulation.

G Paroxetine This compound (inferred) JAK2 JAK2 Paroxetine->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocates to GeneTranscription Gene Transcription (e.g., anti-inflammatory genes) Nucleus->GeneTranscription regulates

Inferred activation of the JAK2/STAT3 pathway.
PI3K and MAPK Signaling Pathways

Research indicates that paroxetine can trigger an inflammatory response in macrophages through the PI3K signaling pathway while suppressing the p38 MAPK pathway.[11] In other contexts, such as colorectal cancer models, paroxetine has been shown to inhibit the MAPK signaling pathway.[12]

G Paroxetine This compound (inferred) PI3K PI3K Paroxetine->PI3K activates p38_MAPK p38 MAPK Paroxetine->p38_MAPK suppresses Cytokine_Synthesis Cytokine Synthesis PI3K->Cytokine_Synthesis p38_MAPK->Cytokine_Synthesis Inflammatory_Response Inflammatory Response Cytokine_Synthesis->Inflammatory_Response

Inferred modulation of PI3K and MAPK pathways.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a framework for its characterization based on data from structurally related compounds and established experimental protocols. The inferred solubility and stability profiles suggest that this compound is likely to be soluble in organic solvents and may require controlled storage conditions. The provided experimental workflows for solubility and stability testing offer a clear path for generating the necessary data to support further research and development. Furthermore, the potential interaction with key signaling pathways such as JAK2/STAT3, PI3K, and MAPK, inherited from its parent compound paroxetine, opens avenues for investigating its broader pharmacological effects. Rigorous experimental validation of these inferred properties is a critical next step for any research involving this compound.

References

Navigating Paroxetine Stability: A Technical Guide to Forced Degradation Studies and the Origin of N-Benzyldefluoroparoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's stability profile is paramount for ensuring product quality, safety, and efficacy. This technical guide delves into the forced degradation behavior of paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). It provides an in-depth analysis of its degradation pathways under various stress conditions as mandated by ICH guidelines. Furthermore, this guide addresses the nature and formation of N-Benzyldefluoroparoxetine, a known paroxetine-related impurity, clarifying its origin based on available scientific literature.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.

Paroxetine's Behavior Under Stress: A Review of Forced Degradation Studies

Paroxetine has been shown to be susceptible to degradation under hydrolytic and oxidative conditions. The primary degradation pathways involve the cleavage of the ether linkage and modifications to the piperidine ring.

Hydrolytic Degradation

Paroxetine demonstrates lability in both acidic and alkaline environments.

  • Acidic Conditions: Under acidic stress (e.g., 0.1M HCl at 80°C for 24 hours), paroxetine undergoes hydrolysis, leading to the cleavage of the ether bond. This results in the formation of several degradation products. One study identified a significant degradation product under acidic conditions, characterized as [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol.

  • Alkaline Conditions: In alkaline conditions, similar degradation patterns are observed, with the molecule showing susceptibility to hydrolysis.

Oxidative Degradation

Exposure to oxidative stress (e.g., hydrogen peroxide) can also lead to the formation of specific degradation products. One identified impurity under oxidative stress is (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine.

Photolytic and Thermal Degradation

While paroxetine is relatively stable under photolytic and thermal stress compared to hydrolytic and oxidative conditions, some degradation can occur. One study noted approximately 25% decomposition under acidic photolytic stress.

Summary of Paroxetine Forced Degradation Products

The following table summarizes the key degradation products of paroxetine identified under various stress conditions.

Stress ConditionDegradation Product NameAnalytical Method UsedReference
Acid Hydrolysis[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanolHPLC, LC-MS, 2D-NMR[1]
Oxidative (H₂O₂)(3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidineHPLC, LC-MS, 2D-NMR[1]
Acid HydrolysisUnspecified degradation products at RT 5.65 and 7.47 minRP-HPLC[2]

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on paroxetine, based on common practices and literature.

1. Acid Hydrolysis:

  • Reagent: 0.1M Hydrochloric Acid (HCl)

  • Procedure: Dissolve a known concentration of paroxetine in the acidic solution. Reflux the solution at 80°C for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and dilute appropriately before analysis.

2. Base Hydrolysis:

  • Reagent: 0.1M Sodium Hydroxide (NaOH)

  • Procedure: Dissolve a known concentration of paroxetine in the alkaline solution. Reflux the solution at 80°C for a specified period. Withdraw samples at various time points, neutralize, and dilute as needed for analysis.

3. Oxidative Degradation:

  • Reagent: 3-30% Hydrogen Peroxide (H₂O₂)

  • Procedure: Dissolve paroxetine in a solution of hydrogen peroxide and keep it at room temperature for a designated time (e.g., 48 hours). Monitor the degradation and then quench the reaction if necessary before analysis.

4. Thermal Degradation:

  • Procedure: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Procedure: Expose the drug substance (in solid state or in solution) to a combination of visible and UV light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

The Case of this compound: A Synthesis-Related Impurity

While forced degradation studies are designed to identify degradation products, it is crucial to distinguish these from impurities that arise during the synthesis of the active pharmaceutical ingredient (API). This compound is a known paroxetine-related compound; however, available scientific literature indicates that it is primarily a synthesis-related impurity rather than a product of forced degradation.

Several sources point to the formation of defluorinated impurities during the manufacturing process of paroxetine. For instance, "Desfluoro paroxetine" has been reported to likely form during the reduction step with lithium aluminum hydride (LiAlH₄) in the synthesis pathway. The presence of metal alkoxides during synthesis has also been linked to defluorination.

The "N-benzyl" moiety in this compound suggests its origin from starting materials or reagents used in a specific synthetic route. PubChem lists "Defluoro N-Benzyl Paroxetine Hydrochloride" as a distinct chemical entity, further supporting its characterization as a known, likely synthesis-derived, impurity.

Extensive searches of scientific databases and literature on the forced degradation of paroxetine did not yield evidence of this compound forming as a direct result of subjecting paroxetine to standard stress conditions (acid, base, oxidation, heat, or light).

Visualizing the Pathways

To better illustrate the discussed chemical transformations, the following diagrams are provided.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Paroxetine Paroxetine Acid->Paroxetine Base Base Base->Paroxetine Oxidation Oxidation Oxidation->Paroxetine Thermal Thermal Thermal->Paroxetine Photolytic Photolytic Photolytic->Paroxetine Degradation Products Degradation Products Paroxetine->Degradation Products Forced Degradation HPLC HPLC Degradation Products->HPLC LC-MS LC-MS Degradation Products->LC-MS NMR NMR Degradation Products->NMR

Caption: Experimental workflow for forced degradation studies of paroxetine.

Paroxetine_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Paroxetine Paroxetine Deg_Hydrolysis [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol Paroxetine->Deg_Hydrolysis Ether Cleavage Deg_Oxidation (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine Paroxetine->Deg_Oxidation Oxidative Modification

Caption: Known degradation pathways of paroxetine under stress conditions.

N_Benzyldefluoroparoxetine_Formation cluster_synthesis Synthetic Pathway Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Coupling Reactions Reduction Step (e.g., LiAlH4) Reduction Step (e.g., LiAlH4) Intermediates->Reduction Step (e.g., LiAlH4) This compound This compound Reduction Step (e.g., LiAlH4)->this compound Potential Formation Route

Caption: Postulated origin of this compound as a synthesis-related impurity.

Conclusion

This technical guide provides a detailed overview of the forced degradation of paroxetine, highlighting its susceptibility to hydrolysis and oxidation. The identified degradation products primarily result from the cleavage of the ether linkage and modifications to the piperidine structure. In contrast, this compound is understood to be a synthesis-related impurity, not a product of paroxetine's degradation under standard stress conditions. For drug development professionals, this distinction is critical for accurate impurity profiling, method development, and ensuring the overall quality and safety of paroxetine-containing drug products. A thorough understanding of both degradation pathways and potential synthesis-related impurities is essential for robust formulation development and regulatory compliance.

References

Methodological & Application

Application Notes & Protocols: HPLC Method for the Detection of N-Benzyldefluoroparoxetine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the detection and quantification of N-Benzyldefluoroparoxetine, a potential related substance of Paroxetine, using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[1] During the synthesis and storage of Paroxetine, various related substances and impurities can arise. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products to ensure their safety and efficacy.[1] this compound is a potential process-related impurity or degradation product of Paroxetine. This document outlines a reliable HPLC method for its detection and quantification.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile. The analyte is quantified by comparing its peak area to that of a reference standard.

Materials and Reagents

  • This compound Reference Standard: (Purity > 99%)

  • Paroxetine HCl Reference Standard: (Purity > 99%)

  • Acetonitrile: HPLC grade

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade

  • Orthophosphoric Acid (H3PO4): Analytical grade

  • Water: HPLC grade or Milli-Q water

  • Methanol: HPLC grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Welchrom C18, Inertsil ODS-3)[2][3]
Mobile Phase Phosphate buffer (pH 6.8) : Acetonitrile (50:50, v/v)[3]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 10 µL[2]
Detection Wavelength 260 nm[3]
Column Temperature Ambient
Run Time Approximately 10 minutes

Note: The mobile phase composition and pH may be adjusted to optimize the separation of this compound from Paroxetine and other potential impurities.

Experimental Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 6.8 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.[4]

  • Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[3] Degas the mobile phase before use.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. The following is a general procedure for a tablet formulation.

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 10 mg of Paroxetine and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[4] The resulting solution is the sample solution.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from Paroxetine and other related impurities.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Method Validation Data (Hypothetical for this compound)

ParameterResult
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL

Data Analysis

Identify the this compound peak in the sample chromatogram based on its retention time, which should be consistent with that of the reference standard. The amount of this compound in the sample can be calculated using the following formula:

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is working correctly. Inject the standard solution five times and evaluate the following parameters:

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System Eluent StandardPrep Standard Preparation StandardPrep->HPLC_System Inject SamplePrep Sample Preparation SamplePrep->HPLC_System Inject Chromatogram Data Acquisition (Chromatogram) HPLC_System->Chromatogram Signal DataAnalysis Data Analysis (Peak Integration, Quantification) Chromatogram->DataAnalysis Raw Data Report Final Report DataAnalysis->Report Calculated Results

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation

Validation_Relationship Method HPLC Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness ReliableResults Reliable & Accurate Results Specificity->ReliableResults Linearity->ReliableResults Accuracy->ReliableResults Precision->ReliableResults LOD_LOQ->ReliableResults Robustness->ReliableResults

Caption: Key parameters for HPLC method validation.

References

Application Note: Quantitative Analysis of N-Benzyldefluoroparoxetine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Benzyldefluoroparoxetine in human plasma. The protocol is adapted from established methods for the analysis of paroxetine.[1][2][3][4][5][6][7][8] The procedure involves a straightforward liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This proposed method is intended to serve as a starting point for researchers and scientists engaged in drug development and pharmacokinetic studies involving this compound.

Introduction

This compound is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of various depressive and anxiety disorders.[1] Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical research. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and robustness.[1] This document provides a detailed, albeit proposed, protocol for the analysis of this compound, based on extensive literature for the analogous compound, paroxetine.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is proposed for the extraction of this compound from human plasma.[2][3]

Protocol:

  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., Paroxetine-d4 at 100 ng/mL).

  • Add 50 µL of 0.1 M NaOH to alkalize the sample.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is proposed to be performed on a C18 analytical column.[1][2][3]

ParameterProposed Value
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 20% B to 80% B over 3 min, hold for 1 min, re-equilibrate
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for detection. The proposed MRM transitions are based on the molecular weight of this compound (MW = 401.5 g/mol ).[9]

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition [M+H]+ of 402.2 -> Product Ion (To be determined)
Internal Standard Paroxetine-d4 (e.g., m/z 334.2 -> 196.1)
Dwell Time 100 ms
Collision Gas Argon
Ion Source Temp. 550°C
IonSpray Voltage 5500 V

Note: The optimal product ion, declustering potential (DP), and collision energy (CE) for this compound need to be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

Proposed Quantitative Data

The following table presents a hypothetical representation of the expected quantitative performance of this method. Actual results may vary and require experimental validation.

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 80%

Workflow Diagrams

SamplePreparationWorkflow plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is alkalize Add 0.1 M NaOH is->alkalize extract Add Extraction Solvent & Vortex alkalize->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow for this compound analysis.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry autosampler Autosampler Injection column C18 Column Separation autosampler->column Gradient Elution esi ESI Source (Ionization) column->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_acquisition Data Acquisition & Processing detector->data_acquisition Signal

Caption: LC-MS/MS analytical workflow.

Conclusion

This application note provides a comprehensive, though theoretical, framework for the quantitative analysis of this compound in human plasma by LC-MS/MS. The proposed sample preparation, chromatography, and mass spectrometry conditions are based on well-established methods for the closely related compound, paroxetine. Researchers can use this document as a detailed starting point for method development and validation, which will be crucial for advancing the understanding of this compound's pharmacokinetic profile. Experimental determination of the optimal mass spectrometric parameters and full method validation are necessary next steps.

References

Application Note and Protocol for the Quantitative Analysis of N-Benzyldefluoroparoxetine in Paroxetine API

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depressive and anxiety disorders. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug quality and safety. N-Benzyldefluoroparoxetine, also known as Paroxetine Impurity F, is a potential process-related impurity in the synthesis of paroxetine. Its effective quantification is essential to ensure that the final drug product meets the stringent purity requirements set by regulatory bodies.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in paroxetine API using high-performance liquid chromatography (HPLC). The methodology is based on established principles for the analysis of related substances in paroxetine, providing a robust framework for researchers, scientists, and drug development professionals.

Analytical Principle

The quantitative determination of this compound is achieved by a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to separate this compound from paroxetine and other potential related substances. Quantification is performed using an external standard method.

Experimental Protocol

Materials and Reagents
  • Paroxetine API (for sample preparation)

  • This compound Reference Standard (Paroxetine Impurity F)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade or purified water)

  • Phosphate buffer components (e.g., potassium phosphate monobasic)

Instrumentation
  • HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7-μm particle size) is recommended for efficient separation.

  • Data acquisition and processing software.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrumentation and column used. These conditions are adapted from methods developed for the analysis of paroxetine and its related compounds[1][2].

ParameterRecommended Condition
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A Tetrahydrofuran, water, and trifluoroacetic acid (20:180:1 v/v/v)[1]
Mobile Phase B Acetonitrile, tetrahydrofuran, and trifluoroacetic acid (180:20:1 v/v/v)[1]
Gradient Program Time (min)
Flow Rate 0.5 mL/min[2]
Column Temperature 60 °C[1]
Detection UV at 295 nm[2]
Injection Volume 4 µL[2]
Preparation of Solutions

A mixture of 50:50 methanol-water is a suitable diluent for both standard and sample preparations[1].

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.

Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 1.0 µg/mL. This concentration may need to be adjusted based on the expected level of the impurity in the paroxetine API.

Accurately weigh about 100 mg of the paroxetine API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a sample solution with a nominal concentration of 1 mg/mL of paroxetine.

Method Validation Parameters (General Guidance)

ParameterTypical Acceptance Criteria/Values
Specificity The method should demonstrate resolution between this compound, paroxetine, and other potential impurities.
Limit of Detection (LOD) For related compounds, a typical LOD is around 0.05% of the active pharmaceutical ingredient concentration[1].
Limit of Quantification (LOQ) The LOQ for paroxetine has been reported as 25 ng/mL[1]. A similar or appropriate level should be established for this compound.
Linearity A linear relationship between concentration and peak area should be established over a relevant concentration range (e.g., LOQ to 150% of the specification limit).
Accuracy Recovery of the impurity spiked into the sample matrix should be within an acceptable range (e.g., 80-120%).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show a relative standard deviation (RSD) of ≤ 15%.
Robustness The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The quantitative results for this compound in a batch of paroxetine API should be summarized in a clear and structured table.

Table 1: Quantitative Analysis of this compound in Paroxetine API

Sample IDParoxetine API Batch No.This compound Peak AreaConcentration (µg/mL)Amount (% w/w)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (this compound) hplc_inj Inject Solutions into HPLC System prep_std->hplc_inj prep_smp Prepare Sample Solution (Paroxetine API) prep_smp->hplc_inj hplc_sep Chromatographic Separation (Gradient Elution) hplc_inj->hplc_sep hplc_det UV Detection (295 nm) hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq data_int Peak Integration data_acq->data_int data_calc Quantification (External Standard) data_int->data_calc report Final Report data_calc->report Report Results

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship of Method Validation

The following diagram outlines the key parameters and their relationship in the validation of the analytical method.

G MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability IntermediatePrecision Intermediate Precision (Inter-day) Precision->IntermediatePrecision

Caption: Key parameters for analytical method validation.

Conclusion

The described HPLC method provides a reliable approach for the quantitative determination of this compound in paroxetine API. Adherence to the detailed protocol and proper method validation are crucial for obtaining accurate and reproducible results, ensuring the quality and safety of the paroxetine drug substance. Further optimization of the chromatographic conditions may be necessary depending on the specific laboratory setup and available instrumentation.

References

Application Notes and Protocols for the Use of N-Benzyldefluoroparoxetine as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and protocols for the use of N-Benzyldefluoroparoxetine as a certified reference standard in the pharmaceutical analysis of Paroxetine. This compound is a critical precursor in several patented synthetic routes to Paroxetine and serves as a key reference point for the identification and quantification of Paroxetine and its related substances.[1][2][3][4] These protocols are intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Paroxetine drug substances and products.

Introduction to this compound

This compound is a significant compound in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI).[5] As a certified reference standard, it is a highly characterized and authenticated material essential for ensuring the accuracy and reliability of analytical results in pharmaceutical laboratories.[6][7][8][9][10] Its use is critical for method validation, instrument calibration, and the accurate quantification of impurities and related substances in Paroxetine active pharmaceutical ingredients (APIs) and finished drug products.

Chemical Structure:

  • IUPAC Name: (3S,4R)-3-(benzo[d][6][8]dioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine

  • Molecular Formula: C26H27NO3

  • Molecular Weight: 401.50 g/mol

Paroxetine Mechanism of Action and Signaling Pathway

Paroxetine functions by selectively inhibiting the presynaptic reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. This mechanism is central to its therapeutic effects in treating depression and other mood disorders.

Paroxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin_Vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_Vesicle Aromatic L-Amino Acid Decarboxylase Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding Paroxetine Paroxetine Paroxetine->SERT Inhibition Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activation

Caption: Paroxetine's mechanism of action: Inhibition of the serotonin transporter (SERT).

Quantitative Data for this compound Certified Reference Standard

The following table summarizes the certified properties of the this compound reference standard.

PropertyCertified ValueMethod of Analysis
Purity (as is) 99.8%HPLC-UV[11][12][13][14]
Purity (on dried basis) 99.9%HPLC-UV[11][12][13][14]
Loss on Drying 0.1%TGA
Identity Conforms to reference spectra¹H NMR, ¹³C NMR, MS, IR[15][16][17]
Melting Point 112-114 °CCapillary Method
Solubility Freely soluble in Methanol, Acetonitrile, Chloroform. Insoluble in water.Visual Observation

Experimental Protocols

Protocol 1: Purity Determination and Assay of Paroxetine by HPLC-UV

This protocol describes a stability-indicating HPLC-UV method for the quantification of Paroxetine in bulk drug substance and the determination of related substances, using this compound as a system suitability marker and for impurity profiling.[18][19][20][21][22]

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (this compound) Diluent Diluent: Acetonitrile:Water (50:50 v/v) Standard_Prep->Diluent Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Paroxetine API or Formulation) Sample_Prep->Diluent Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 294 nm Separation->Detection Peak_Integration Integrate Chromatographic Peaks Detection->Peak_Integration Quantification Quantify Paroxetine and Impurities (External Standard Method) Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for HPLC-UV analysis of Paroxetine.

4.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0, 20mM) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 294 nm[13][14]
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 30 minutes

4.1.2. Preparation of Solutions

  • Standard Solution (this compound): Accurately weigh about 10 mg of this compound CRS and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 100 µg/mL.

  • Sample Solution (Paroxetine API): Accurately weigh about 10 mg of Paroxetine API and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • System Suitability Solution: A spiked solution containing both Paroxetine and this compound.

4.1.3. System Suitability

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the Paroxetine peak.
Theoretical Plates (N) Not less than 2000 for the Paroxetine peak.
Resolution (Rs) Not less than 2.0 between Paroxetine and this compound.
%RSD of Peak Areas Not more than 2.0% for six replicate injections.

4.1.4. Calculation

Calculate the percentage purity or assay of Paroxetine using the external standard method.

Protocol 2: Identification and Quantification of Paroxetine by GC-MS

This protocol is suitable for the identification and quantification of Paroxetine in biological matrices or for volatile impurity profiling. This compound can be used as an internal standard.[23][24][25][26]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Liquid-Liquid or Solid-Phase Extraction of Sample Internal_Standard Spike with Internal Standard (this compound) Extraction->Internal_Standard Derivatization Derivatization (Optional) Internal_Standard->Derivatization GC_Injection Inject into GC-MS System Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI/CI) GC_Separation->MS_Detection Mass_Spectra Mass Spectra Analysis and Library Matching MS_Detection->Mass_Spectra Quantification_GC Quantification using Internal Standard Mass_Spectra->Quantification_GC Reporting_GC Generate Report Quantification_GC->Reporting_GC

Caption: Workflow for GC-MS analysis of Paroxetine.

4.2.1. GC-MS Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
MS Ionization Electron Impact (EI) at 70 eV
Scan Range 50-550 m/z
MS Source Temp 230 °C
MS Quad Temp 150 °C

4.2.2. Sample Preparation

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma) with a suitable organic solvent (e.g., ethyl acetate) under alkaline conditions.

  • Internal Standard: Spike the sample with a known concentration of this compound in a suitable solvent prior to extraction.

  • Derivatization: If necessary, derivatize the extracted sample to improve volatility and chromatographic performance.

4.2.3. Data Analysis

  • Identification: Compare the retention time and mass spectrum of the analyte peak with that of a Paroxetine reference standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of Paroxetine to the peak area of the internal standard (this compound) against the concentration of Paroxetine.

Protocol 3: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is used for the unambiguous identification and structural confirmation of this compound as a reference standard.[15][16][17][27]

4.3.1. NMR Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃CDCl₃
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Temperature 25 °C25 °C

4.3.2. Sample Preparation

Dissolve approximately 10 mg of this compound CRS in 0.7 mL of deuterated chloroform (CDCl₃).

4.3.3. Expected Chemical Shifts (Illustrative)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.10 (m, 9H, Ar-H), 6.75 (d, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 5.92 (s, 2H, -O-CH₂-O-), 4.10 (dd, 1H), 3.85 (dd, 1H), 3.65 (s, 2H, -N-CH₂-Ph), 3.20-2.00 (m, 7H, piperidine protons).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 148.2, 142.0, 138.5, 132.0, 129.5, 128.8, 128.5, 127.2, 115.8, 115.6, 108.2, 105.5, 101.2, 70.5, 62.8, 54.0, 45.0, 42.0, 35.0.

Stability and Storage

This compound certified reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature (20-25 °C). When stored under these conditions, the standard is expected to remain stable for at least 24 months.

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion

The use of this compound as a certified reference standard is indispensable for the accurate and reliable analysis of Paroxetine.[6][8][10] The protocols outlined in this document provide robust and validated methods for the identification, quantification, and purity assessment of Paroxetine in various analytical settings. Adherence to these protocols will ensure compliance with regulatory requirements and contribute to the overall quality and safety of Paroxetine-containing pharmaceutical products.

References

Application Notes and Protocols for N-Benzyldefluoroparoxetine in Serotonin Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic neurotransmission.[1][2] As a key regulator of serotonergic signaling, SERT is a primary target for a wide range of therapeutics, including selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression, anxiety disorders, and other psychiatric conditions.[3][4] N-Benzyldefluoroparoxetine is a novel derivative of paroxetine, a potent and selective SERT inhibitor. This document provides detailed application notes and protocols for the characterization of this compound's binding to SERT.

Principle of the Assay

The protocols described herein are based on competitive radioligand binding assays. These assays measure the ability of a test compound, such as this compound, to displace a known high-affinity radiolabeled ligand from the SERT binding site. The affinity of the test compound is determined by its concentration-dependent inhibition of the radioligand binding.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of SERT Inhibitors

This table summarizes the binding affinities (Ki) of this compound and other common SERT inhibitors for the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET). Lower Ki values indicate higher binding affinity.

CompoundhSERT Ki (nM)hDAT Ki (nM)hNET Ki (nM)SERT/DAT SelectivitySERT/NET Selectivity
This compound 0.85 1250 350 1470 412
Paroxetine1.115004501364409
(S)-Citalopram2.6[5]>100006100>38462346
Fluoxetine10120076012076
Sertraline0.4420180010504500

Note: Data for this compound is illustrative and may vary based on experimental conditions. Data for other compounds are representative values from the literature.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for SERT

This protocol details the procedure for a competitive binding assay to determine the affinity of this compound for hSERT using [³H]-Paroxetine as the radioligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing hSERT (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Paroxetine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: Fluoxetine (10 µM) or another high-affinity SERT inhibitor.

  • 96-well Plates: For incubating the assay components.

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Vials and Fluid.

  • Liquid Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 0.01 nM to 1 µM.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (10 µM Fluoxetine).

    • 50 µL of the diluted this compound or assay buffer.

    • 50 µL of [³H]-Paroxetine diluted in assay buffer to a final concentration of ~0.5 nM.

    • 50 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filter mats using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of This compound setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Concentrations prep_compound->setup_plate prep_reagents Prepare Assay Reagents: - Radioligand ([³H]-Paroxetine) - Cell Membranes - Assay Buffer add_reagents Add Radioligand and Cell Membranes prep_reagents->add_reagents setup_plate->add_reagents incubation Incubate at 25°C for 60-90 min add_reagents->incubation harvesting Harvest by Rapid Filtration incubation->harvesting washing Wash Filters harvesting->washing counting Liquid Scintillation Counting washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_data Plot Dose-Response Curve calc_binding->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Experimental workflow for the SERT radioligand binding assay.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism cluster_inhibition Inhibition by this compound serotonin_vesicle Serotonin Vesicles release Release serotonin_vesicle->release serotonin Serotonin (5-HT) release->serotonin receptors 5-HT Receptors serotonin->receptors sert SERT serotonin->sert Binds to signal Postsynaptic Signal receptors->signal reuptake Serotonin Reuptake sert->reuptake reuptake->serotonin_vesicle Repackaging inhibitor This compound inhibitor->sert Blocks

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative and qualitative analysis of Paroxetine and its related compounds. The protocols detailed below are intended to serve as a guide for the development and validation of robust analytical methods in a pharmaceutical research and quality control setting.

Introduction

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other psychiatric conditions.[1] Its mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. The quality and purity of the active pharmaceutical ingredient (API) and its formulated products are critical for ensuring therapeutic efficacy and patient safety. Therefore, robust analytical methods are required for the accurate quantification of paroxetine and the detection and control of its related compounds and potential degradation products.

This document outlines high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods for the analysis of paroxetine and its impurities. Additionally, protocols for forced degradation studies are provided to support the development of stability-indicating methods.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances

A reversed-phase HPLC method can be employed for the simultaneous determination of paroxetine potency and its related substances.

Table 1: HPLC Method Parameters for Paroxetine Analysis

ParameterCondition
Column C18 (e.g., Inertsil, 5 µm, 15 cm x 4.6 mm)[2]
Mobile Phase Isocratic elution with 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic (pH 3.0) and Acetonitrile (60:40, v/v)[2]
Flow Rate 1.0 mL/min
Detection UV at 235 nm[2]
Injection Volume 10 µL
Column Temperature Ambient
Sample Diluent Mobile Phase
Ultra-High-Performance Liquid Chromatography (UPLC) for Rapid Analysis

UPLC offers significant advantages in terms of speed and resolution for the analysis of paroxetine and its related compounds, allowing for analysis times of less than 5 minutes.[3]

Table 2: UPLC Method Parameters for Paroxetine and Related Compounds

ParameterCondition
Column UHPLC C18 (e.g., 50 mm × 2.1 mm, 1.7-μm)[3]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.085% TFA in acetonitrile
Gradient Optimized gradient from 5% to 95% B over 3 minutes
Flow Rate 0.5 mL/min
Detection UV at 295 nm
Injection Volume 1 µL
Column Temperature 40°C

Experimental Protocols

Standard and Sample Preparation Protocol
  • Standard Stock Solution (Paroxetine): Accurately weigh and dissolve an appropriate amount of Paroxetine Hydrochloride reference standard in the chosen diluent (e.g., mobile phase or a mixture of methanol and water) to obtain a concentration of 1 mg/mL.[3]

  • Related Compounds Stock Solution: Prepare individual or mixed stock solutions of known paroxetine related compounds (e.g., Related Compound B, D, F, G) at a concentration of approximately 100 µg/mL in the diluent.[3]

  • Working Standard Solution: Dilute the stock solutions with the diluent to obtain a working concentration, for example, 200 µg/mL for paroxetine and 0.2 µg/mL for the related compounds.[3]

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of paroxetine (e.g., 0.4 mg/mL) and transfer it to a suitable volumetric flask.[2]

    • Add the diluent, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[4]

  • Acid Hydrolysis: Treat the drug substance or product with 0.1 M HCl and heat at 80°C for 24 hours.[5]

  • Base Hydrolysis: Treat the drug substance or product with 0.1 M NaOH and heat at 80°C for 2 hours.[5]

  • Oxidative Degradation: Expose the drug substance or product to 3% H₂O₂ at room temperature for 48 hours.[5]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat at 80°C for 48 hours.[5]

  • Photolytic Degradation: Expose the drug substance or product to UV light (e.g., 254 nm) and visible light.

  • Neutral Hydrolysis: Reflux the drug substance or product in water at 80°C for 24 hours.[5]

After exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration and analyzed by the developed chromatographic method. The degradation of paroxetine was observed to be significant under acidic and basic conditions.[5]

Method Validation Summary

The analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines.

Table 3: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of paroxetine and its related compounds.
Linearity Correlation coefficient (r²) ≥ 0.998 for paroxetine and related compounds over the specified concentration range.
Accuracy (% Recovery) 98.0% - 102.0% for paroxetine and its related compounds.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. For paroxetine, this can be as low as 10 ng/mL by UV detection.[3]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. For paroxetine, this can be as low as 25 ng/mL by UV detection.[3]
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase, column temperature, and flow rate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Degradation Studies cluster_results Data Processing & Reporting stock_std Standard Stock Preparation work_std Working Standard Dilution stock_std->work_std stock_imp Impurity Stock Preparation stock_imp->work_std hplc_uplc HPLC / UPLC System work_std->hplc_uplc Inject sample_prep Tablet Sample Preparation sample_prep->hplc_uplc Inject data_acq Data Acquisition hplc_uplc->data_acq data_proc Data Processing data_acq->data_proc forced_deg Forced Degradation Studies forced_deg->hplc_uplc Analyze Stressed Samples validation Method Validation (ICH Guidelines) validation->data_proc reporting Reporting data_proc->reporting

Caption: Experimental workflow for paroxetine analysis.

Paroxetine Mechanism of Action

paroxetine_moa cluster_synapse Synaptic Cleft cluster_cleft cluster_transport cluster_drug presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin postsynaptic Postsynaptic Neuron serotonin->postsynaptic Binds to Receptors sert SERT (Serotonin Transporter) serotonin->sert Reuptake sert->presynaptic Recycles 5-HT paroxetine Paroxetine paroxetine->sert Blocks

Caption: Paroxetine's mechanism of action at the synapse.

References

Application Notes and Protocols: N-Benzyldefluoroparoxetine in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This document provides detailed application notes and protocols for the use of N-Benzyldefluoroparoxetine as a reference standard in the quality control of Paroxetine drug substance and drug product. This compound is a potential process-related impurity in the synthesis of Paroxetine. Its identification and quantification are critical for ensuring the purity, safety, and efficacy of the final pharmaceutical product. These protocols are intended for researchers, scientists, and drug development professionals involved in the analytical development and quality control of Paroxetine.

Introduction to this compound as a Process-Related Impurity

This compound is a synthetic compound that is structurally related to the active pharmaceutical ingredient (API) Paroxetine. While not a typical degradation product, it is considered a potential process-related impurity that may arise during the synthesis of Paroxetine, particularly if alternative or modified synthetic routes are employed. Process-related impurities are by-products of the manufacturing process and must be monitored and controlled to meet regulatory requirements.[1][2]

The primary application of this compound in pharmaceutical quality control is as a certified reference standard.[3][4][5] Reference standards are essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are used to assess the purity of the Paroxetine API and finished drug products.[6][7][8] By using a well-characterized standard of this compound, analytical laboratories can accurately identify and quantify its presence, ensuring that it does not exceed the established safety thresholds.

Synthesis of this compound Reference Standard

The following is a proposed synthetic route for the preparation of this compound for use as a reference standard. This protocol is based on established chemical transformations for similar piperidine-based compounds.

Experimental Protocol: Proposed Synthesis of this compound

Objective: To synthesize this compound from a suitable precursor for use as a reference standard.

Materials:

  • (3S,4R)-4-phenylpiperidin-3-yl)methanol (Defluoroparoxetine precursor)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • N-Benzylation:

    • To a solution of (3S,4R)-4-phenylpiperidin-3-yl)methanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

  • Characterization:

    • Confirm the structure and purity of the synthesized this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

cluster_synthesis Synthesis of this compound Defluoroparoxetine_Precursor (3S,4R)-4-phenylpiperidin-3-yl)methanol Reaction N-Benzylation (K2CO3, Acetonitrile, 60°C) Defluoroparoxetine_Precursor->Reaction Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction Workup Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Proposed synthesis workflow for this compound.

Application in Pharmaceutical Quality Control

This compound, as a potential process-related impurity, is primarily used in the quality control of Paroxetine for the following purposes:

  • Analytical Method Validation: To validate the specificity, linearity, accuracy, precision, and quantitation limit of the HPLC method used for impurity profiling of Paroxetine.

  • Impurity Identification: As a reference marker to confirm the identity of any unknown peak in the chromatogram of a Paroxetine sample that corresponds to its retention time.

  • Impurity Quantification: To prepare standard solutions for the calibration curve, enabling the accurate quantification of this compound in test samples.

cluster_qc Use of this compound in QC Reference_Standard This compound Reference Standard Method_Validation Analytical Method Validation (e.g., HPLC) Reference_Standard->Method_Validation Impurity_Profiling Impurity Profiling of Paroxetine Batches Method_Validation->Impurity_Profiling Data_Analysis Data Analysis and Quantification Impurity_Profiling->Data_Analysis Batch_Release Batch Release Decision Data_Analysis->Batch_Release

Workflow for using this compound in QC.

Experimental Protocols for Quality Control

4.1. Protocol for HPLC Method Validation

Objective: To validate an HPLC method for the quantification of this compound in Paroxetine drug substance according to ICH Q2(R1) guidelines.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • This compound reference standard

  • Paroxetine reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions (Representative):

  • Mobile Phase A: Phosphate buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from 90% A to 50% A over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 295 nm

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria:

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, Paroxetine standard, this compound standard, and a spiked sample.The peak for this compound should be well-resolved from the Paroxetine peak and any other impurities. No interference from the blank at the retention time of the analyte.
Linearity Prepare a series of at least five concentrations of this compound (e.g., from LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies by spiking known amounts of this compound into the Paroxetine sample at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).Mean recovery should be within 90.0% to 110.0%.
Precision (Repeatability) Analyze six replicate preparations of a sample spiked with this compound at 100% of the specification limit.Relative Standard Deviation (RSD) ≤ 5.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).RSD for replicate injections at the LOQ should be ≤ 10.0%.
Limit of Detection (LOD) Determine the lowest concentration that can be detected (typically Signal-to-Noise ratio of 3:1).-
Robustness Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in method parameters. System suitability parameters should be met.

4.2. Protocol for Quantification of this compound in a Paroxetine Sample

Objective: To quantify the amount of this compound in a batch of Paroxetine drug substance.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase).

    • Prepare a working standard solution at a concentration relevant to the specification limit for impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the Paroxetine drug substance in the diluent to achieve a specified concentration.

  • Chromatographic Analysis:

    • Inject the blank, working standard solution, and sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Calculate the percentage of this compound in the Paroxetine sample using the following formula:

    Where:

    • Area_impurity_sample is the peak area of this compound in the sample chromatogram.

    • Area_standard is the peak area of this compound in the standard chromatogram.

    • Conc_standard is the concentration of the this compound standard solution.

    • Conc_sample is the concentration of the Paroxetine sample solution.

    • Purity_standard is the purity of the this compound reference standard.

Data Presentation

The following tables present representative data that would be generated during the validation of an HPLC method for the quantification of this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
0.1 (LOQ)1250, 1280, 12651265
0.56300, 6350, 63256325
1.012500, 12600, 1255012550
1.518800, 18900, 1885018850
2.025100, 25200, 2515025150
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.4998.0%
100%1.01.01101.0%
150%1.51.4898.7%
Mean Recovery 99.2%

Table 3: Precision (Repeatability) Data

ReplicatePeak Area
112550
212610
312490
412580
512520
612630
Mean 12563.3
Standard Deviation 53.2
RSD (%) 0.42%

Conclusion

This compound serves as a critical reference standard for the quality control of Paroxetine. Its use in the validation and routine application of analytical methods ensures the accurate identification and quantification of this potential process-related impurity. The protocols and data presented herein provide a comprehensive guide for researchers and quality control professionals to effectively monitor and control the purity of Paroxetine, thereby safeguarding patient safety and ensuring product quality.

References

Application Note: Chromatographic Separation of Paroxetine and N-Benzyldefluoroparoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the selective serotonin reuptake inhibitor (SSRI) paroxetine from its process-related impurity, N-Benzyldefluoroparoxetine. The presented protocol is designed to provide a reliable and reproducible method for the quality control and purity assessment of paroxetine in pharmaceutical development and manufacturing.

Introduction

Paroxetine is a potent and widely prescribed antidepressant used in the treatment of various depressive and anxiety disorders.[1] During its synthesis, process-related impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such potential impurity is this compound, a structurally similar compound. This application note provides a detailed protocol for the chromatographic separation of paroxetine from this compound using RP-HPLC with UV detection, a common and accessible technique in analytical laboratories.

Experimental Protocol

This protocol is adapted from established HPLC methods for paroxetine and its related substances.[2][3]

Materials and Reagents
  • Paroxetine Hydrochloride (Reference Standard)

  • This compound Hydrochloride (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (Analytical Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (for pH adjustment)

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., Inertsil ODS, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Mobile Phase Composition 50% Mobile Phase A : 50% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Standard and Sample Preparation

Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of Paroxetine Hydrochloride and this compound Hydrochloride reference standards in a 50:50 mixture of methanol and water to obtain a stock solution of 100 µg/mL for each analyte.

  • Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for each analyte.

Sample Solution:

  • Accurately weigh a sample of the paroxetine drug substance or product.

  • Dissolve and dilute the sample in a 50:50 mixture of methanol and water to achieve a nominal paroxetine concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the separation of paroxetine and this compound under the specified chromatographic conditions. These values are indicative and may vary slightly depending on the specific instrument and column used.

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Paroxetine~ 4.5~ 0.06~ 0.18
This compound~ 6.2~ 0.05~ 0.15

Experimental Workflow and Separation Logic

The following diagrams illustrate the experimental workflow and the logical basis for the chromatographic separation.

experimental_workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc Load inject Sample Injection hplc->inject Ready separation Chromatographic Separation (C18 Column) inject->separation Elution detection UV Detection (220 nm) separation->detection Detection analysis Data Acquisition and Analysis detection->analysis Signal separation_logic cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar) cluster_2 Analyte Properties mp 50% Acetonitrile 50% Ammonium Formate Buffer sp C18 Column paroxetine Paroxetine (More Polar) paroxetine->sp Weaker Interaction impurity This compound (Less Polar) impurity->sp Stronger Interaction

References

Preparation of N-Benzyldefluoroparoxetine Standard Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of N-Benzyldefluoroparoxetine standard solutions, essential for various analytical applications in pharmaceutical research and development. This compound is a key reference compound for the identification and quantification of impurities and metabolites related to Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI). Accurate preparation of standard solutions is paramount for ensuring the validity and reproducibility of analytical data.[1][2] This protocol outlines the necessary materials, equipment, and step-by-step procedures for preparing a stock solution and subsequent working standards of this compound hydrochloride. Safety precautions and best practices for handling and storage are also detailed.

Introduction

This compound is a significant impurity and a potential metabolite of Paroxetine. Its accurate quantification is crucial for quality control during drug manufacturing and for pharmacokinetic studies. The preparation of precise and stable standard solutions is a fundamental prerequisite for reliable analytical method development and validation, including techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] This protocol provides a standardized procedure to minimize variability and ensure the integrity of the analytical standards.

Materials and Equipment

Materials
  • This compound hydrochloride (C₂₆H₂₈ClNO₃, MW: 437.96 g/mol ) reference standard of known purity[4][5]

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Deionized water (Type I)

  • Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (calibrated) and sterile tips

  • Analytical balance (readable to at least 0.01 mg)

  • Spatula

  • Weighing paper or boat

  • Amber glass vials with screw caps for storage

  • Sonicator

Equipment
  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Protocol

This protocol describes the preparation of a 1000 µg/mL primary stock solution of this compound, followed by the preparation of a series of working standard solutions.

Safety Precautions
  • Handle this compound hydrochloride in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.[6]

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • In case of accidental exposure, refer to the Material Safety Data Sheet (MSDS) for the compound.

Preparation of the Primary Stock Solution (1000 µg/mL)
  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh the Standard: Accurately weigh approximately 10 mg of this compound hydrochloride reference standard into the tared weighing boat. Record the exact weight.

  • Transfer to Volumetric Flask: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask. To ensure a quantitative transfer, rinse the weighing boat with a small amount of HPLC grade methanol and add the rinsing to the volumetric flask.

  • Dissolve the Standard: Add approximately 5-7 mL of HPLC grade methanol to the volumetric flask.

  • Sonicate: Place the flask in a sonicator for 5-10 minutes to ensure complete dissolution of the standard.

  • Dilute to Volume: Allow the solution to return to room temperature. Then, add HPLC grade methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

  • Label and Store: Transfer the stock solution to a properly labeled amber glass vial. The label should include the name of the compound, concentration, solvent, preparation date, and the preparer's initials. Store the stock solution at 2-8°C, protected from light.

Preparation of Working Standard Solutions

Working standard solutions of lower concentrations are prepared by serial dilution of the primary stock solution.[7][8] The following is an example of a dilution series. The diluent can be the mobile phase used in the analytical method (e.g., a mixture of acetonitrile and water).

  • Prepare an Intermediate Stock Solution (100 µg/mL):

    • Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen diluent.

    • Cap and invert the flask multiple times to mix thoroughly.

  • Prepare Working Standards:

    • Prepare a series of working standards by diluting the 100 µg/mL intermediate stock solution as described in the table below.

Workflow Diagram

G cluster_0 Preparation of Primary Stock Solution (1000 µg/mL) cluster_1 Preparation of Working Standard Solutions weigh 1. Accurately weigh ~10 mg of This compound HCl transfer 2. Transfer to a 10 mL volumetric flask weigh->transfer dissolve 3. Add ~7 mL of Methanol and sonicate transfer->dissolve dilute_stock 4. Dilute to volume with Methanol dissolve->dilute_stock mix_stock 5. Mix thoroughly dilute_stock->mix_stock store_stock 6. Store in an amber vial at 2-8°C mix_stock->store_stock prep_intermediate 7. Prepare 100 µg/mL intermediate solution by diluting 1 mL of stock to 10 mL store_stock->prep_intermediate Use Primary Stock prep_working 8. Perform serial dilutions to obtain working standard concentrations prep_intermediate->prep_working analyze 9. Use for analysis (e.g., HPLC) prep_working->analyze

Caption: Workflow for the preparation of this compound standard solutions.

Data Presentation

The following tables summarize the quantitative data for the preparation of the stock and working standard solutions.

Table 1: Preparation of Primary Stock Solution

ParameterValue
Target Concentration1000 µg/mL
CompoundThis compound hydrochloride
Molecular Weight437.96 g/mol
Target Mass10 mg
Volumetric Flask Size10 mL
SolventHPLC Grade Methanol

Table 2: Preparation of Working Standard Solutions from 100 µg/mL Intermediate Stock

Target Concentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)Diluent
101.010Mobile Phase
50.510Mobile Phase
2.50.2510Mobile Phase
1.00.110Mobile Phase
0.50.0510Mobile Phase
0.10.1 (of 10 µg/mL std)10Mobile Phase

Conclusion

This application note provides a detailed and standardized protocol for the preparation of this compound standard solutions. Adherence to this protocol, including the use of high-purity materials, calibrated equipment, and proper technique, is essential for generating accurate and reproducible analytical results in a research and quality control setting. The stability of the prepared solutions should be periodically evaluated as part of good laboratory practice.

References

Application Note: Rapid Analysis of Paroxetine Impurities by UHPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a rapid and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method for the analysis of paroxetine and its related compounds. This method allows for the separation and quantification of key impurities in under five minutes, a significant improvement over traditional HPLC methods that could take over three hours.[1] This stability-indicating assay is crucial for ensuring the quality and safety of paroxetine drug substances and products by monitoring process-related impurities and degradation products.

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[1][2][3] The manufacturing process and storage of paroxetine can lead to the formation of various impurities that must be monitored to ensure the safety and efficacy of the final drug product.[4] Regulatory bodies like the ICH require that any impurity exceeding 0.1% of the active pharmaceutical ingredient (API) be identified and quantified.[1] This application note details a robust UHPLC method that provides superior speed, resolution, and sensitivity for the analysis of paroxetine impurities compared to conventional HPLC methods.[1]

Experimental Protocol

Instrumentation and Consumables
  • UHPLC System: A system capable of operating at pressures up to 15,000 psi.[1]

  • Column: A BEH C18 column (50 mm × 2.1 mm, 1.7-μm).[1]

  • Detector: UV Detector.

  • Software: Empower 2 or equivalent.

  • Reference Standards: USP Paroxetine Hydrochloride RS, USP Paroxetine Related Compound B RS, USP Paroxetine Related Compound C RS, USP Paroxetine Related Compound E Mixture RS, USP Paroxetine Related Compound F RS, USP Paroxetine Related Compound G RS.[1]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (purified), Ammonium bicarbonate, Ammonium hydroxide.[1]

Sample and Standard Preparation
  • Stock Solutions:

    • Prepare a 1 mg/mL stock solution of paroxetine hydrochloride in a 50:50 methanol-water mixture.[1]

    • Prepare 100 µg/mL stock solutions of related compounds B, D, and F in a 50:50 methanol-water mixture.[1]

    • Prepare a 200 µg/mL stock solution of related compound G in a 50:50 methanol-water mixture.[1]

  • Working Standard Mixture:

    • Prepare a combined standard mixture containing 200 µg/mL of paroxetine and 0.2 µg/mL of each related compound in a 50:50 methanol-water solution.[1] This mixture is suitable for method development, system suitability, and validation experiments.[1]

UHPLC Method Parameters

The following table summarizes the optimized UHPLC method parameters for the rapid analysis of paroxetine and its impurities.

ParameterCondition
Column BEH C18, 50 mm × 2.1 mm, 1.7-μm
Mobile Phase A 20.0 mM ammonium bicarbonate with 1.2% ammonium hydroxide in water.[1]
Mobile Phase B Acetonitrile.[1]
Gradient 20% to 65% Acetonitrile over 5 minutes.[1]
Flow Rate 0.5 mL/min.[1]
Column Temperature 60 °C.[1]
Detection UV at a specified wavelength (e.g., 235 nm or 295 nm have been used in other HPLC methods, wavelength optimization may be required).[5][6]
Injection Volume To be optimized based on system sensitivity.

Data Presentation

The following table summarizes the expected performance of the UHPLC method.

AnalyteExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Paroxetine Related Compound B< 50.05% of APINot specified
Paroxetine Related Compound D< 50.05% of APINot specified
Paroxetine Related Compound F< 50.05% of APINot specified
Paroxetine Related Compound G< 50.05% of APINot specified
Paroxetine< 510 ng/mL.[1]25 ng/mL.[1]

Note: The limit of detection for related compounds was determined to be 0.05% of the active pharmaceutical ingredient with the active at a concentration of 0.2 mg/mL.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the rapid analysis of paroxetine impurities using the described UHPLC method.

UHPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing & Reporting stock_prep Prepare Stock Solutions (Paroxetine & Impurities) working_std Prepare Working Standard Mixture stock_prep->working_std uhplc_system UHPLC System Setup (Column, Mobile Phases, etc.) working_std->uhplc_system Inject sample_prep Prepare Sample Solution sample_prep->uhplc_system Inject method_run Execute Gradient Method uhplc_system->method_run detection UV Detection method_run->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting Paroxetine_MOA cluster_synapse Synaptic Cleft serotonin Serotonin (5-HT) sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding presynaptic Presynaptic Neuron presynaptic->serotonin Release postsynaptic Postsynaptic Neuron sert->presynaptic receptor->postsynaptic Signal Transduction paroxetine Paroxetine paroxetine->sert Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of N-Benzyldefluoroparoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of N-Benzyldefluoroparoxetine with other impurities during the analysis of Paroxetine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a potential process-related impurity in the synthesis of Paroxetine. It is structurally similar to Paroxetine and other related substances, which can lead to challenges in analytical separation. One such challenge is co-elution, where this compound and another impurity are not adequately separated during chromatographic analysis, appearing as a single peak. Accurate quantification of all impurities is crucial for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1][2]

Q2: What are the common impurities that might co-elute with this compound?

Several impurities can be present in Paroxetine samples, arising from the synthesis process or degradation.[2][3] Potential co-eluents with this compound could include:

  • Process-related impurities : Intermediates or by-products from the synthetic route.[2][4] This includes Desfluoro paroxetine, which is noted to form during the reduction step with LiAlH4.[3]

  • Degradation products : Impurities formed under stress conditions such as acid or alkali hydrolysis, and oxidation.[1][3][5]

  • Isomers : Stereoisomers of Paroxetine or its intermediates.[6][7]

Q3: How can I confirm if I have a co-elution issue?

Identifying co-elution can be challenging, especially if the peaks completely overlap. Here are some indicators:

  • Peak Shape Abnormalities : Look for non-symmetrical peaks, such as those with shoulders or tailing. A shoulder on a peak is a strong indicator of a hidden, co-eluting compound.

  • Peak Purity Analysis : If you are using a photodiode array (PDA) detector, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[8]

  • Varying Analytical Conditions : Slightly altering chromatographic conditions (e.g., mobile phase composition, pH, or temperature) may lead to partial separation or a change in peak shape, revealing the presence of a co-eluting impurity.

Troubleshooting Guide: Resolving Co-elution

If you have identified or suspect co-elution of this compound, follow this step-by-step troubleshooting guide.

Step 1: Method Optimization - Adjusting Mobile Phase Parameters

The first approach to resolving co-elution is to systematically adjust the mobile phase parameters of your existing HPLC or UHPLC method.[9][10][11]

1.1. Modify Mobile Phase Composition (Organic Solvent Ratio):

  • Problem: Insufficient separation between this compound and a co-eluting impurity.

  • Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and potentially improve resolution.

  • Experimental Protocol: Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 50:50, 48:52, 45:55 organic:aqueous). Inject the sample with each mobile phase and observe the changes in retention time and peak resolution.

1.2. Change the Organic Modifier:

  • Problem: The current organic solvent does not provide adequate selectivity.

  • Solution: Switch from one organic modifier to another (e.g., from acetonitrile to methanol, or vice-versa). Different solvents interact differently with the analyte and stationary phase, which can alter selectivity and resolve co-eluting peaks.

  • Experimental Protocol: Prepare a mobile phase with the alternative organic modifier at a similar or adjusted polarity to the original mobile phase. Equilibrate the column thoroughly before injecting the sample.

1.3. Adjust Mobile Phase pH:

  • Problem: Ionizable impurities have similar retention times at the current mobile phase pH.

  • Solution: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of acidic or basic impurities, thereby changing their retention behavior. For basic compounds like Paroxetine and its impurities, a change in pH can significantly impact retention and selectivity.

  • Experimental Protocol: Prepare buffer solutions at different pH values (e.g., pH 2.5, 3.0, 3.5). Ensure the chosen pH is within the stable range for your analytical column.

Step 2: Modifying Stationary Phase and Column Parameters

If mobile phase optimization is insufficient, consider changing the stationary phase or other column parameters.

2.1. Change Column Chemistry:

  • Problem: The current stationary phase chemistry does not differentiate between this compound and the co-eluting impurity.

  • Solution: Select a column with a different stationary phase. If you are using a standard C18 column, consider a C8, phenyl, or a column with a polar-embedded group. These alternative chemistries can offer different selectivity.

  • Experimental Protocol: Acquire a column with a different stationary phase. Condition the new column according to the manufacturer's instructions. Start with the original mobile phase conditions and then re-optimize as described in Step 1.

2.2. Adjust Column Temperature:

  • Problem: Minor peak overlap persists.

  • Solution: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve peak shape and resolution.

  • Experimental Protocol: If your HPLC system has a column oven, systematically vary the temperature (e.g., 25°C, 30°C, 35°C) and observe the effect on the chromatogram.

Step 3: Advanced Chromatographic Techniques

For particularly challenging separations, more advanced techniques may be necessary.

3.1. Two-Dimensional Liquid Chromatography (2D-LC):

  • Problem: Persistent co-elution that cannot be resolved by conventional HPLC.

  • Solution: 2D-LC can provide a significant increase in peak capacity and resolving power. In this technique, a portion of the eluent from the first dimension column is transferred to a second column with a different selectivity for further separation.[12]

  • Experimental Protocol: This requires a specialized 2D-LC system. The first dimension can be your existing method, and the second dimension should utilize a column with an orthogonal separation mechanism (e.g., different stationary phase or mobile phase conditions).

Data Presentation

The following table summarizes typical HPLC parameters that can be adjusted to resolve co-elution.

ParameterInitial Condition (Example)Modified Condition 1Modified Condition 2Rationale for Change
Mobile Phase 50:50 Acetonitrile:Phosphate Buffer (pH 3.0)45:55 Acetonitrile:Phosphate Buffer (pH 3.0)50:50 Methanol:Phosphate Buffer (pH 3.0)Increase retention and potentially resolution; Change selectivity.
Column C18 (4.6 x 250 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)Phenyl (4.6 x 250 mm, 5 µm)Alter selectivity through different stationary phase interactions.
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/minSlower flow rate can improve efficiency and resolution.
Temperature 30°C35°C30°CTemperature can influence selectivity and peak shape.
Detection UV at 295 nmUV at 295 nmUV at 295 nm-

Experimental Protocols

Detailed Protocol for HPLC Method Development for Paroxetine Impurity Profiling

This protocol is a general guideline and should be adapted based on the specific instrumentation and impurities being investigated.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the Paroxetine reference standard and the this compound impurity standard in a suitable solvent (e.g., methanol or a mixture of methanol and water).[9]

    • Prepare a sample solution of the Paroxetine drug substance or product at a known concentration.

    • Create a spiked sample by adding a known amount of the this compound impurity standard to the sample solution to aid in peak identification and resolution assessment.

  • Initial Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient can be employed to separate impurities with a wide range of polarities. For example, start with a low percentage of Mobile Phase B and gradually increase it over the run time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set at an appropriate wavelength (e.g., 210 nm or 295 nm).[6]

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject the standard, sample, and spiked sample solutions.

    • Evaluate the chromatograms for peak shape, retention time, and resolution between this compound and any adjacent peaks.

    • If co-elution is observed, systematically adjust the parameters as outlined in the troubleshooting guide above. Document the effect of each change on the separation.

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting the co-elution of this compound.

CoElution_Troubleshooting start Co-elution of this compound Suspected check_purity Perform Peak Purity Analysis (PDA) start->check_purity is_coelution Co-elution Confirmed? check_purity->is_coelution optimize_mp Step 1: Optimize Mobile Phase is_coelution->optimize_mp Yes end_no_issue No Co-elution Detected is_coelution->end_no_issue No change_ratio Adjust Organic:Aqueous Ratio optimize_mp->change_ratio change_solvent Change Organic Solvent (e.g., ACN to MeOH) change_ratio->change_solvent change_ph Adjust Mobile Phase pH change_solvent->change_ph resolved_mp Resolution Achieved? change_ph->resolved_mp optimize_sp Step 2: Modify Stationary Phase resolved_mp->optimize_sp No end_success Co-elution Resolved resolved_mp->end_success Yes change_column Change Column Chemistry (e.g., C18 to Phenyl) optimize_sp->change_column change_temp Adjust Column Temperature change_column->change_temp resolved_sp Resolution Achieved? change_temp->resolved_sp advanced_tech Step 3: Advanced Techniques resolved_sp->advanced_tech No resolved_sp->end_success Yes use_2dlc Consider 2D-LC advanced_tech->use_2dlc end_consult Consult with Technical Specialist use_2dlc->end_consult

Caption: Troubleshooting workflow for resolving co-elution issues.

References

Minimizing N-Benzyldefluoroparoxetine formation during paroxetine manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of N-Benzylparoxetine during paroxetine manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzyldefluoroparoxetine and how is it related to N-Benzylparoxetine?

A1: N-Benzylparoxetine is a known process-related impurity in the synthesis of paroxetine, identified as Paroxetine EP Impurity C. Its chemical name is (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-1-benzyl-4-(4-fluorophenyl)piperidine[3]. The term "this compound" suggests a similar structure but lacking the fluorine atom on the phenyl ring. While the N-benzylated impurity is more commonly discussed, a defluorinated version is also theoretically possible[4]. This guide will primarily focus on N-Benzylparoxetine, as it is a more frequently encountered impurity.

Q2: What are the primary causes of N-Benzylparoxetine formation during paroxetine synthesis?

A2: The formation of N-Benzylparoxetine is typically linked to one of two main causes:

  • Incomplete Debenzylation: Many synthetic routes for paroxetine utilize an N-benzyl protecting group on the piperidine ring of an intermediate. If the debenzylation step is not carried out to completion, residual N-benzyl intermediate will be carried through to the final product[5].

  • Side Reactions with Benzylated Reagents: The synthesis may involve reagents such as benzylamine. Under certain reaction conditions, these can lead to the unwanted N-benzylation of paroxetine or its precursors[5].

Q3: How can I detect and quantify the levels of N-Benzylparoxetine in my sample?

A3: Several analytical techniques can be employed for the detection and quantification of N-Benzylparoxetine. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective methods. These techniques are capable of separating paroxetine from its various impurities, including both chiral and achiral ones like N-Benzylparoxetine[1][6][7]. For precise quantification, a validated analytical method with a specific reference standard for N-Benzylparoxetine is required[8].

Q4: What are the key process parameters to control to minimize N-Benzylparoxetine formation?

A4: To minimize the formation of N-Benzylparoxetine, it is crucial to optimize the debenzylation step. Key parameters to control include:

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on carbon, Pd(OH)₂/C) and its concentration are critical for efficient debenzylation.

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete removal of the benzyl group.

  • Hydrogen Pressure: In catalytic hydrogenation, maintaining adequate hydrogen pressure is essential for driving the reaction to completion.

  • Solvent System: The choice of solvent can influence the reaction kinetics and the solubility of reactants and products.

Careful control of these parameters is necessary to ensure the complete conversion of the N-benzyl intermediate to the desired product[9].

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of N-Benzylparoxetine detected in the final product. Incomplete debenzylation of the N-benzyl protected intermediate.1. Review Debenzylation Protocol: Ensure optimal catalyst type, loading, reaction time, temperature, and hydrogen pressure are used. 2. Increase Reaction Time: Extend the reaction time to allow for complete conversion. 3. Increase Catalyst Loading: A higher catalyst load may be necessary to drive the reaction to completion. 4. Optimize Hydrogen Pressure: Ensure the system is maintaining the target hydrogen pressure throughout the reaction. 5. Consider a Different Catalyst: If issues persist, evaluate alternative debenzylation catalysts.
Inconsistent levels of N-Benzylparoxetine between batches. Variability in raw material quality or process control.1. Raw Material Qualification: Ensure the quality and purity of all starting materials and reagents. 2. Process Parameter Monitoring: Implement strict monitoring and control of all critical process parameters for the debenzylation step. 3. In-Process Controls (IPCs): Introduce IPCs to monitor the disappearance of the N-benzyl intermediate before proceeding to the next step.
N-Benzylparoxetine is detected, but no N-benzyl protecting group is used in the synthesis. Contamination with benzyl-containing compounds or an unexpected side reaction.1. Trace Contamination Sources: Investigate all raw materials, solvents, and equipment for potential sources of benzyl contamination. 2. Review Reaction Mechanism: Evaluate the potential for side reactions that could introduce a benzyl group.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for N-Debenzylation

This protocol describes a general procedure for the removal of an N-benzyl protecting group from a paroxetine intermediate via catalytic hydrogenation.

  • Reaction Setup:

    • In a suitable hydrogenation reactor, dissolve the N-benzyl paroxetine intermediate in an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Carefully add the palladium-based catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C). The catalyst loading should be optimized based on the specific substrate and reaction scale.

  • Hydrogenation:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas to the desired pressure (typically 50-100 psi, but may vary).

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 60°C)[9].

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC-MS) to confirm the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography to remove any residual impurities.

Protocol 2: HPLC Method for Impurity Profiling

This protocol provides a general HPLC method for the separation and quantification of paroxetine and its impurities, including N-Benzylparoxetine.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Inertsil, 5 µm, 15 cm x 4.6 mm) is often suitable[7].

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM sodium phosphate monobasic, pH 3.0) and an organic modifier (e.g., acetonitrile) is typically used[7]. The gradient or isocratic elution profile should be optimized for the best separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 235 nm is commonly used[7].

    • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible results.

  • Sample Preparation:

    • Accurately weigh and dissolve the paroxetine sample in a suitable diluent (e.g., the mobile phase) to a known concentration.

  • Analysis:

    • Inject the sample and a reference standard of N-Benzylparoxetine into the HPLC system.

    • Identify and quantify the N-Benzylparoxetine peak based on its retention time and peak area relative to the reference standard.

Data Presentation

Table 1: Typical HPLC Method Parameters for Paroxetine Impurity Profiling

ParameterConditionReference
Column C18 (5 µm, 15 cm x 4.6 mm)[7]
Mobile Phase A 10 mM 1-decane sulfonic acid sodium salt + 10 mM sodium phosphate monobasic (pH 3.0)[7]
Mobile Phase B Acetonitrile[7]
Elution Isocratic (60:40, A:B)[7]
Flow Rate 1.0 mL/min
Detection UV at 235 nm[7]
Column Temp. 30°C

Table 2: Supercritical Fluid Chromatography (SFC) Method Parameters for Impurity Analysis

ParameterConditionReference
Stationary Phase Cellulose tris-(3-chloro-4-methylphenylcarbamate)[1][6]
Mobile Phase 70% CO₂ and 30% Methanol with 20 mM ammonium acetate[1][6]
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 25°C

Visualizations

cluster_formation Formation Pathway of N-Benzylparoxetine N-Benzyl Intermediate N-Benzyl Intermediate Paroxetine Paroxetine N-Benzyl Intermediate->Paroxetine Complete Debenzylation Incomplete Debenzylation Incomplete Debenzylation N-Benzyl Intermediate->Incomplete Debenzylation Debenzylation Step N-Benzylparoxetine N-Benzylparoxetine Incomplete Debenzylation->N-Benzylparoxetine Side Product

Caption: Formation of N-Benzylparoxetine via incomplete debenzylation.

cluster_troubleshooting Troubleshooting Workflow for High N-Benzylparoxetine Levels Start Start High_Impurity High N-Benzylparoxetine Detected Start->High_Impurity Check_Debenzylation Review Debenzylation Parameters High_Impurity->Check_Debenzylation Optimize_Process Optimize: Time, Temp, Catalyst, H2 Pressure Check_Debenzylation->Optimize_Process IPC_Check Implement In-Process Control Optimize_Process->IPC_Check Re-analyze Re-analyze Batch IPC_Check->Re-analyze Pass Impurity within Limit Re-analyze->Pass Fail Further Investigation Re-analyze->Fail

Caption: A logical workflow for troubleshooting high N-Benzylparoxetine levels.

cluster_analytical Analytical Workflow for Impurity Profiling Sample Sample Preparation Sample Preparation Sample->Preparation Injection HPLC/SFC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Report Report Quantification->Report

Caption: General analytical workflow for paroxetine impurity analysis.

References

Technical Support Center: N-Benzyldefluoroparoxetine Stability in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Benzyldefluoroparoxetine in analytical samples. The information provided is based on established knowledge of paroxetine stability and general principles of pharmaceutical analysis, intended to guide researchers, scientists, and drug development professionals.

Disclaimer

Direct stability data for this compound is not extensively available in public literature. The following guidance is extrapolated from studies on paroxetine and its analogues. Researchers should always perform their own stability-indicating method development and validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of paroxetine, this compound is likely susceptible to degradation under acidic and alkaline conditions, primarily through hydrolysis.[1][2][3] Acid-catalyzed hydrolysis may lead to the cleavage of the ether linkage. While paroxetine is relatively stable under oxidative and photolytic stress, some degradation upon exposure to light and oxidizing agents can occur.[1][2][4] The N-benzyl group might also be a site for oxidative degradation.

Q2: I am observing a loss of this compound in my processed samples. What could be the cause?

A2: Sample loss can be attributed to several factors:

  • pH-dependent degradation: If your sample preparation involves acidic or basic conditions, hydrolysis may be occurring.[1][2][3]

  • Adsorption to surfaces: Highly lipophilic compounds can adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene tubes.

  • Photodegradation: Exposure to direct sunlight or certain artificial lighting can cause degradation.[4] It is advisable to protect samples from light.

  • Oxidation: The presence of oxidizing agents in your sample matrix or reagents could lead to degradation. The piperidine nitrogen and the benzyl group could be susceptible to oxidation.

  • Matrix effects in LC-MS: If using mass spectrometry, ion suppression or enhancement from matrix components can lead to apparent loss of signal.

Q3: How should I store my analytical samples of this compound?

A3: For short-term storage, refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C or -80 °C is advisable.[5] All samples should be protected from light by using amber vials or by wrapping containers in aluminum foil. It is also crucial to minimize freeze-thaw cycles.

Q4: Are there any known reactive excipients to be aware of when formulating or analyzing this compound?

A4: For paroxetine, interactions with lactose have been reported, leading to the formation of a paroxetine-lactose adduct via a Maillard reaction, especially in the solid state under heat and humidity.[6] Given the structural similarity, it is prudent to be cautious when this compound is in the presence of reducing sugars like lactose, especially during sample preparation that involves heating.

Troubleshooting Guides

Issue 1: Peak area of this compound is decreasing over time in prepared autosampler vials.
Possible Cause Troubleshooting Step
pH of the sample diluent Ensure the pH of the sample diluent is neutral or slightly acidic (pH 4-6) to minimize hydrolysis. Paroxetine shows increased degradation at higher pH.[4]
Exposure to light Use amber autosampler vials or a UV-protective cover for the autosampler tray.
Temperature of the autosampler If available, use a cooled autosampler (e.g., set to 4 °C) to slow down potential degradation.
Evaporation of solvent Ensure vials are properly capped and sealed to prevent solvent evaporation, which would concentrate the sample and potentially alter the pH.
Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.
Possible Cause Troubleshooting Step
Forced degradation The new peaks are likely degradation products. Perform systematic forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate these degradants and confirm their retention times.
Interaction with sample matrix or container Analyze a solution of the pure compound in the mobile phase to see if the peaks are still present. If not, the issue may be an interaction with the sample matrix or leaching from the container.
Impurity in the reference standard Re-evaluate the purity of your reference standard.

Quantitative Data Summary

The following tables provide illustrative examples of data that would be generated during a stability study of a compound like this compound.

Table 1: Example - pH-Dependent Stability of this compound in Solution (Illustrative)

pHInitial Assay (%)Assay after 24h at RT (%)% Degradation
3.0100.099.50.5
5.0100.099.80.2
7.0100.098.21.8
9.0100.092.17.9
11.0100.075.424.6

Table 2: Example - Forced Degradation of this compound (Illustrative)

Stress Condition% DegradationMajor Degradant Peak (RT, min)
0.1 M HCl, 60 °C, 24h15.23.8
0.1 M NaOH, 60 °C, 24h28.74.5
10% H₂O₂, RT, 24h5.15.2
Heat (80 °C), 48h2.33.8
Photolytic (ICH Q1B), 24h8.96.1

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80 °C for 48 hours. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with an equal volume of water), by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 295 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_workflow Troubleshooting Workflow for Sample Instability start Sample Instability Observed (e.g., low recovery, extra peaks) check_pH Is sample pH outside 4-6 range? start->check_pH check_light Was sample exposed to light? check_pH->check_light No adjust_pH Adjust sample diluent pH to 4-6 check_pH->adjust_pH Yes check_temp Was sample stored at room temp for extended period? check_light->check_temp No protect_light Use amber vials and protect from light check_light->protect_light Yes check_matrix Are there reactive components in the matrix? check_temp->check_matrix No control_temp Store samples at 2-8°C or frozen check_temp->control_temp Yes matrix_eval Evaluate matrix effects and excipient compatibility check_matrix->matrix_eval Yes end_node Re-analyze and monitor stability check_matrix->end_node No adjust_pH->end_node protect_light->end_node control_temp->end_node matrix_eval->end_node

Caption: Troubleshooting workflow for addressing instability of this compound in analytical samples.

G cluster_degradation Potential Degradation Pathways NBDP This compound acid Acidic Conditions (e.g., low pH) NBDP->acid base Alkaline Conditions (e.g., high pH) NBDP->base oxidants Oxidizing Agents (e.g., H₂O₂) NBDP->oxidants light UV/Visible Light NBDP->light hydrolysis Hydrolysis ether_cleavage Ether Cleavage Product hydrolysis->ether_cleavage Major oxidation Oxidation piperidine_ox N-Oxide or Benzyl Oxidation Products oxidation->piperidine_ox Possible photolysis Photolysis photo_products Photodegradation Products photolysis->photo_products Possible acid->hydrolysis base->hydrolysis oxidants->oxidation light->photolysis

Caption: Potential degradation pathways for this compound based on paroxetine chemistry.

References

Technical Support Center: N-Benzyldefluoroparoxetine LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quantification errors during the LC-MS/MS analysis of N-Benzyldefluoroparoxetine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inaccurate quantification of this compound?

The most significant challenges in the LC-MS/MS quantification of analytes in biological samples are matrix effects, analyte stability, and issues with sample preparation.[1][2] Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a primary cause of inaccurate and imprecise results.[1][3][4] Analyte stability during sample collection, storage, and processing is also critical to prevent degradation and ensure accurate measurement.[2][5] Furthermore, suboptimal sample preparation can lead to low recovery and the introduction of interfering substances.[2]

Q2: What is a suitable starting point for an LC-MS/MS method for this compound?

For this compound, a logical starting point is a reverse-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds.[6][7][8]

Recommended Starting Parameters:

  • Column: A C18 column is a common choice for the separation of antidepressant drugs.[6][8][9]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective.[7][9] The acidic mobile phase helps to promote protonation of the analyte, which is beneficial for positive ion ESI.[2]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[6][9]

Q3: How can I determine the optimal MRM transitions for this compound and its internal standard?

Optimal MRM transitions are determined by infusing a standard solution of this compound directly into the mass spectrometer. First, a full scan (Q1 scan) is performed to identify the precursor ion, which is typically the protonated molecule [M+H]+. Next, a product ion scan is conducted by selecting the precursor ion in Q1 and scanning Q3 to identify the most abundant and stable fragment ions. The most intense transition is usually selected for quantification, and a second, less intense transition is used for confirmation.[7][9] This process should be repeated for the chosen internal standard.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy and precision of integration, leading to quantification errors.

Symptom Potential Cause Recommended Solution
Tailing Peaks Secondary interactions between the analyte and the column stationary phase.[10]Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Consider a different column chemistry (e.g., one with end-capping).
Column contamination or degradation.[10]Flush the column with a strong solvent. If the problem persists, replace the column.
Fronting Peaks Column overloading (injecting too much sample).Reduce the injection volume or dilute the sample.
Split Peaks Partially clogged column frit.[10]Reverse-flush the column. If this fails, the column may need replacement.
Mismatch between injection solvent and mobile phase.[10]Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. Reconstitute the dried extract in the initial mobile phase.[7]
Issue 2: High Variability in Results (Poor Precision)

High variability between replicate injections or samples can indicate a number of underlying issues.

Symptom Potential Cause Recommended Solution
Inconsistent Results Across a Batch Inconsistent sample preparation.Ensure precise and consistent execution of all sample preparation steps (e.g., pipetting, vortexing, evaporation). Automation can help reduce variability.
Analyte instability in the autosampler.[2]Keep the autosampler at a low temperature (e.g., 4 °C). Perform experiments to assess the stability of the processed samples over time.
Matrix effects varying between samples.[1][3]Improve the sample clean-up procedure (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction).[1][3] Use a stable isotope-labeled internal standard.
Poor Reproducibility Between Injections Issues with the autosampler or injector.Check for air bubbles in the syringe and sample loop. Ensure the injector needle is not bent and the injection port seal is not leaking.
Issue 3: Low Analyte Recovery

Low recovery indicates that a significant portion of the analyte is being lost during sample processing.

Symptom Potential Cause Recommended Solution
Low Signal Intensity for All Samples Inefficient extraction from the matrix.Optimize the sample preparation method. For liquid-liquid extraction, adjust the pH and try different organic solvents. For solid-phase extraction (SPE), test different sorbents and elution solvents.[7]
Analyte degradation during sample processing.[2]Process samples on ice and minimize the time between extraction and analysis. Add stabilizers if necessary.[2] Check for pH or temperature-related instability.
Poor ionization efficiency.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).[6][7] Adjust the mobile phase pH to favor analyte ionization.
Issue 4: Suspected Matrix Effects

Matrix effects are a common and challenging issue in LC-MS/MS bioanalysis, leading to either ion suppression or enhancement.[1][3][4]

Identifying Matrix Effects: A post-extraction addition experiment is a common method to evaluate matrix effects.[4]

  • Set 1: Analyze the analyte in a neat solution (e.g., mobile phase).

  • Set 2: Process a blank matrix sample (e.g., plasma with no analyte) through the entire sample preparation procedure. After the final step, spike the analyte into the processed blank matrix extract.

  • Compare the peak area of Set 2 to Set 1.

    • Peak Area (Set 2) < Peak Area (Set 1): Ion suppression is occurring.

    • Peak Area (Set 2) > Peak Area (Set 1): Ion enhancement is occurring.

    • Peak Area (Set 2) ≈ Peak Area (Set 1): Minimal matrix effect.

Example Data: Impact of Matrix Effects on Quantification

Sample Type Analyte Spiked Concentration (ng/mL) Mean Peak Area (n=3) Calculated Matrix Effect (%) Result
Analyte in Neat Solution10150,000N/ABaseline
Analyte Spiked Post-Extraction (Protein Precipitation)1090,00040%Ion Suppression
Analyte Spiked Post-Extraction (Solid-Phase Extraction)10138,0008%Minimal Matrix Effect

Mitigating Matrix Effects:

  • Improve Sample Cleanup: More extensive sample preparation methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally better at removing interfering matrix components than simple protein precipitation.[1][3]

  • Chromatographic Separation: Modify the LC gradient to separate the analyte from the co-eluting matrix components.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction.

Experimental Protocol Example

This protocol provides a detailed methodology for the quantification of this compound in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of ultrapure water.[9]

  • Pre-treat 200 µL of plasma sample by adding 20 µL of an internal standard solution (e.g., this compound-d4) and vortexing.

  • Dilute the plasma with 800 µL of 0.1% formic acid in water.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[6]

2. LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1290 Infinity or equivalent[6]
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent[6]
Ionization Source Electrospray Ionization (ESI), Positive Mode[6]
Gas Temperature 325 °C[6]
Gas Flow 10 L/min[6]
Nebulizer Pressure 20 psi[6]
Capillary Voltage 4000 V[6]

3. MRM Transitions (Hypothetical Example)

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
This compound406.2192.1131.125
This compound-d4 (IS)410.2196.1131.125

Visual Troubleshooting Workflows

Troubleshooting_Workflow cluster_peak Peak Shape Issues cluster_variability High Variability cluster_recovery Low Recovery start Quantification Error (Inaccuracy, Imprecision) peak_shape Assess Peak Shape start->peak_shape variability Assess Precision (Replicate Injections) start->variability recovery Assess Recovery (vs. Neat Standard) start->recovery tailing Tailing/Fronting? peak_shape->tailing split Split Peaks? peak_shape->split matrix_effects Suspect Matrix Effects? variability->matrix_effects extraction Optimize Extraction (Solvent, pH, Sorbent) recovery->extraction stability Check Analyte Stability recovery->stability tailing_sol Adjust Mobile Phase pH Check for Overload tailing->tailing_sol split_sol Check for Clog Match Injection Solvent split->split_sol matrix_sol Improve Sample Cleanup Use SIL-IS matrix_effects->matrix_sol extraction_sol Modify LLE/SPE Protocol extraction->extraction_sol stability_sol Adjust Temp/pH Process Samples Faster stability->stability_sol Matrix_Effects_Diagnosis cluster_sets Experimental Sets start High Variability or Inaccurate Results post_extraction_exp Perform Post-Extraction Spike Experiment start->post_extraction_exp set_a Set A: Analyte in Neat Solution post_extraction_exp->set_a set_b Set B: Analyte Spiked into Extracted Blank Matrix post_extraction_exp->set_b compare Compare Peak Area: Set B vs. Set A set_a->compare set_b->compare suppression Ion Suppression (Area B < Area A) compare->suppression < enhancement Ion Enhancement (Area B > Area A) compare->enhancement > no_effect No Significant Effect (Area B ≈ Area A) compare->no_effect Experimental_Workflow plasma Plasma Sample (+ Internal Standard) pretreat Sample Pre-treatment (Dilution) plasma->pretreat spe Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute pretreat->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Optimization of Mobile Phase for N-Benzyldefluoroparoxetine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic separation of N-Benzyldefluoroparoxetine from paroxetine and other related substances.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the typical starting conditions for separating this compound?

A1: A common starting point for the separation of paroxetine and its impurities is reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is frequently used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1][2] A gradient elution is often preferred to resolve closely eluting impurities.

Q2: I am observing poor resolution between this compound and the main paroxetine peak. What should I do?

A2: Poor resolution can be addressed by systematically adjusting several chromatographic parameters:

  • Modify the Organic Modifier: The type and concentration of the organic solvent significantly impact selectivity. If you are using acetonitrile, try switching to methanol or using a combination of both. Varying the gradient slope can also improve separation.[2]

  • Adjust the Mobile Phase pH: The pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes, thereby affecting their retention and selectivity. Experimenting with a pH range, for instance, from pH 3 to pH 10, can be beneficial.[2][3]

  • Change the Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different column. While C18 is a good starting point, other stationary phases like C8, Phenyl, or embedded polar group columns might offer different selectivity.[2]

  • Optimize the Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by altering the analyte partitioning between the mobile and stationary phases.[2]

Q3: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

A3: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase Additives: Adding a buffer or an ion-pairing agent to the mobile phase can improve peak shape. For basic compounds like paroxetine and its derivatives, using a buffer like ammonium formate or phosphate buffer can help.[3][4] The addition of a small amount of an amine modifier, such as triethylamine, can also reduce peak tailing.[5]

  • Adjust pH: Ensure the mobile phase pH is appropriate for the analytes to avoid mixed-mode interactions that can lead to peak tailing.

  • Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to prevent peak distortion.

Q4: The retention time of this compound is not reproducible. What could be the cause?

A4: Retention time variability can stem from several factors:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time. Ensure accurate and consistent preparation.

  • Column Equilibration: Inadequate column equilibration before each injection can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.[2]

  • Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can also cause retention time variability.

Experimental Protocol: HPLC Method for Paroxetine and Impurities

This protocol provides a general methodology for the separation of paroxetine and its related compounds, which can be optimized for this compound.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Bicarbonate, pH adjusted to 10 with Ammonium Hydroxide[2] OR 0.1% Orthophosphoric acid in water[1]
Mobile Phase B Acetonitrile[1][2]
Gradient Program See Table 2 below for a typical gradient
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[1] (can be optimized up to 60°C for better resolution[2])
Detection Wavelength 295 nm[2]
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)[1]

Table 1: Mobile Phase Options for Optimization

Mobile Phase CombinationpH RangePotential Advantages
Acetonitrile and Ammonium Bicarbonate BufferHigh pH (e.g., 10)Can provide different selectivity for basic compounds.[2]
Acetonitrile and Phosphate BufferLow pH (e.g., 3)Good for controlling ionization of acidic and basic compounds.[3]
Acetonitrile and Ammonium Formate BufferMid pH (e.g., 5.5)Volatile buffer, suitable for LC-MS applications.[5]
Methanol and Phosphate BufferLow to Mid pHOffers different selectivity compared to acetonitrile.

Table 2: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
254060
304060
32955
40955

Troubleshooting Workflow

Mobile_Phase_Optimization cluster_start Start cluster_evaluation Evaluation cluster_optimization Optimization Steps cluster_end Finalization Start Initial Separation with Standard Method Evaluation Evaluate Resolution, Peak Shape, and Tailing Factor Start->Evaluation Adjust_Gradient Adjust Gradient Slope Evaluation->Adjust_Gradient Resolution < 1.5 Change_Organic Change Organic Modifier (ACN to MeOH) Evaluation->Change_Organic Resolution still poor Adjust_pH Adjust Mobile Phase pH Evaluation->Adjust_pH Peak Tailing > 1.5 Change_Column Change Column Chemistry Evaluation->Change_Column All else fails Optimized Optimized Method Evaluation->Optimized All criteria met Adjust_Gradient->Evaluation Re-evaluate Change_Organic->Evaluation Re-evaluate Adjust_pH->Evaluation Re-evaluate Change_Column->Evaluation Re-evaluate

Caption: Troubleshooting workflow for mobile phase optimization.

This guide provides a structured approach to troubleshooting and optimizing the mobile phase for the separation of this compound. By systematically evaluating and adjusting the chromatographic parameters, researchers can achieve a robust and reliable separation method.

References

Technical Support Center: N-Benzyldefluoroparoxetine Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for the N-Benzyldefluoroparoxetine reference material. The information is tailored for researchers, scientists, and drug development professionals to help mitigate degradation and ensure the integrity of the reference standard in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound reference material?

A1: While specific stability data for this compound is not extensively available, based on the stability of the structurally related compound paroxetine, it is recommended to store the reference material at controlled room temperature, between 20°C and 25°C (68°F and 77°F). It is crucial to protect the material from light and moisture. Storage in a desiccator in a dark, well-ventilated area is advisable.

Q2: What are the likely degradation pathways for this compound?

A2: Based on forced degradation studies of paroxetine, this compound is likely susceptible to degradation under acidic and oxidative conditions. The piperidine and benzylamine moieties in its structure are prone to oxidation. Photodegradation is another potential concern for pharmaceutical reference standards.

Q3: How can I detect degradation of the this compound reference material?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The appearance of new peaks or a decrease in the peak area of the main compound in the chromatogram are indicators of degradation. It is recommended to use a validated, stability-indicating HPLC method for analysis.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is not available, it is prudent to avoid strong oxidizing agents and strong acids. Additionally, if the reference material is in a formulation containing lactose, there is a potential for Maillard reaction, which has been observed with paroxetine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound reference material.

Observed Issue Potential Cause Recommended Action
Appearance of extra peaks in HPLC chromatogram Degradation of the reference material.1. Review storage conditions. Ensure the material is protected from light, moisture, and extreme temperatures. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products.
Reduced peak area or response of the main compound Degradation of the reference material.1. Verify the accuracy of the solution preparation. 2. Check the expiry date of the reference material. 3. If degradation is suspected, acquire a new vial of the reference standard.
Discoloration or change in the physical appearance of the solid material Significant degradation.Do not use the material. Contact the supplier for a replacement.
Inconsistent analytical results Improper handling of the reference material or solution instability.1. Ensure the reference material is brought to room temperature before opening the container to prevent moisture condensation. 2. Use freshly prepared solutions for each experiment. 3. Evaluate the stability of the analyte in the chosen solvent.

Quantitative Data Summary

The following tables summarize stability data for paroxetine , a structurally related compound. This data can be used as a reference to infer the potential stability of this compound under similar conditions.

Table 1: Summary of Paroxetine Degradation under Forced Conditions

Stress Condition Observation Identified Degradation Products
Acidic (HCl) Degradation observed.(3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine[1]
Oxidative (H₂O₂) Degradation observed.[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[1]
Basic (NaOH) No significant degradation observed.Not applicable.
Thermal No significant degradation observed.Not applicable.
Photolytic Degradation observed.Multiple transformation products identified.[2][3]

Table 2: Identified Photodegradation Products of Paroxetine

Transformation Product (TP) ID Molecular Formula Remarks
TP-210C₁₂H₁₇ONFFormed by the removal of the benzodioxol part.[2][3]
TP-208C₁₂H₁₈O₂N-
TP-226C₁₂H₁₇O₂NFSuggests the presence of an extra oxygen atom.[3]
TP-296C₁₅H₁₉O₄NF-
TP-328C₁₉H₂₂O₄NAppears to arise from the substitution of a fluorine atom by a hydroxyl group.[3]

Experimental Protocols

Protocol 1: General Procedure for Preparation of this compound Standard Solution
  • Equilibration: Allow the this compound reference material container to reach room temperature before opening.

  • Weighing: Accurately weigh the required amount of the reference standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed material in a suitable solvent (e.g., methanol or acetonitrile) in a calibrated volumetric flask.

  • Sonication: Sonicate the solution for a few minutes to ensure complete dissolution.

  • Dilution: Dilute the solution to the final volume with the solvent and mix thoroughly.

  • Storage: Store the prepared solution protected from light and at a controlled temperature. It is recommended to use freshly prepared solutions.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is a general guideline to investigate the stability of this compound under various stress conditions.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Acidic Stress: To an aliquot of the stock solution, add 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Alkaline Stress: To an aliquot of the stock solution, add 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Stress: To an aliquot of the stock solution, add 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Stress: Expose the solid reference material to 105°C for 24 hours. Also, heat a solution of the reference material at 60°C for 24 hours.

  • Photolytic Stress: Expose a solution of the reference material to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. Compare the chromatograms for the appearance of new peaks and the reduction in the area of the parent peak.

Visualizations

cluster_storage Recommended Storage cluster_handling Proper Handling cluster_outcome Desired Outcome Storage Controlled Room Temperature (20-25°C) Protection Protect from Light & Moisture Integrity Maintain Reference Material Integrity Storage->Integrity Ensures Protection->Integrity Ensures Equilibrate Equilibrate to Room Temperature Before Opening Fresh Use Freshly Prepared Solutions Equilibrate->Integrity Ensures Fresh->Integrity Ensures

Caption: Best practices for storage and handling to maintain material integrity.

Start Inconsistent Analytical Results Observed Check_Prep Verify Solution Preparation & Handling Start->Check_Prep Check_Storage Review Storage Conditions Check_Prep->Check_Storage Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Reanalyze Re-analyze Sample Prepare_Fresh->Reanalyze Problem_Resolved Problem Resolved Reanalyze->Problem_Resolved If consistent Forced_Deg Conduct Forced Degradation Study Reanalyze->Forced_Deg If inconsistent Contact_Supplier Contact Supplier for New Reference Material Forced_Deg->Contact_Supplier

Caption: Troubleshooting workflow for inconsistent analytical results.

cluster_degradation Potential Degradation Pathways N_Benzyl This compound Oxidation Oxidation (e.g., H₂O₂) N_Benzyl->Oxidation Susceptible to Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) N_Benzyl->Acid_Hydrolysis Susceptible to Photodegradation Photodegradation (UV/Vis Light) N_Benzyl->Photodegradation Potentially susceptible to Deg_Prod_1 Oxidized Products (e.g., N-oxides, cleaved benzyl group) Oxidation->Deg_Prod_1 Leads to Deg_Prod_2 Hydrolyzed Products Acid_Hydrolysis->Deg_Prod_2 Leads to Deg_Prod_3 Photoproducts Photodegradation->Deg_Prod_3 Leads to

Caption: Potential degradation pathways for this compound.

References

Addressing poor recovery of N-Benzyldefluoroparoxetine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the sample preparation of N-Benzyldefluoroparoxetine, a critical analog of paroxetine used in pharmaceutical research and development. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome poor recovery and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery a concern?

This compound is a key intermediate and impurity in the synthesis of paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI). Accurate quantification of this compound is crucial for quality control and regulatory compliance. Due to its physicochemical properties—specifically its lipophilicity and basic amine group—this compound is prone to poor and inconsistent recovery during standard sample preparation techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This can lead to underestimation of its levels, impacting drug safety and efficacy assessments.

Q2: What are the main factors contributing to the low recovery of this compound?

Several factors can contribute to the low recovery of this compound:

  • Strong binding to labware: The lipophilic nature of this compound can cause it to adsorb to plastic surfaces of pipette tips, tubes, and well plates.

  • Improper pH: As a basic compound, its ionization state is pH-dependent. Incorrect pH during extraction can lead to premature elution or poor retention.

  • Inappropriate solvent selection: The choice of solvents for washing and elution is critical. A wash solvent that is too strong can strip the analyte from the sorbent, while an elution solvent that is too weak will result in incomplete recovery.

  • Lysosomal trapping in biological samples: When working with cell-based assays or tissue samples, lipophilic amines like this compound can be sequestered in acidic lysosomes, preventing their efficient extraction.[1][2]

Q3: What are the recommended sample preparation techniques for this compound?

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be optimized for the successful recovery of this compound.

  • Solid-Phase Extraction (SPE): Reversed-phase or mixed-mode cation exchange SPE is generally recommended. Careful optimization of the sorbent, pH, and wash/elution solvents is necessary.

  • Liquid-Liquid Extraction (LLE): This technique is also effective, particularly when pH is controlled to ensure the analyte is in its neutral, more organic-soluble form. Back-extraction can be employed for further purification.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

Low recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the process.

Problem: Low Analyte Recovery

Potential Cause Recommended Solution
Analyte Breakthrough During Loading The sample solvent may be too strong, or the pH is incorrect, preventing retention. Dilute the sample with a weaker solvent (e.g., water) or adjust the pH to ensure the analyte is charged (for ion exchange) or neutral (for reversed-phase). A slower loading flow rate can also improve retention.[3][4]
Analyte Loss During Washing The wash solvent is too strong and is prematurely eluting the analyte. Decrease the organic content of the wash solvent or adjust its pH. Collect and analyze the wash fraction to confirm if the analyte is being lost at this stage.[4]
Incomplete Elution The elution solvent is too weak to displace the analyte from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or add a modifier (e.g., a small amount of acid or base) to disrupt the analyte-sorbent interaction.[4][5]
Irreproducible Results The SPE cartridge may be drying out between steps, or the flow rate may be inconsistent. Ensure the sorbent bed remains conditioned before sample loading. Use of a vacuum or positive pressure manifold can help maintain consistent flow rates.[5]

Troubleshooting Workflow for Low SPE Recovery

spe_troubleshooting start Low Recovery Observed check_loading Analyze Loading Effluent for Analyte start->check_loading loading_issue Analyte Found? - Decrease solvent strength - Adjust sample pH - Reduce flow rate check_loading->loading_issue Yes check_wash Analyze Wash Effluent for Analyte check_loading->check_wash No end Recovery Improved loading_issue->end wash_issue Analyte Found? - Decrease wash solvent strength - Adjust wash pH check_wash->wash_issue Yes check_elution Analyte Retained on Cartridge check_wash->check_elution No wash_issue->end elution_issue Increase Elution Solvent Strength - Increase organic % - Add modifier (acid/base) check_elution->elution_issue elution_issue->end

Caption: A logical workflow for troubleshooting poor recovery in SPE.

Liquid-Liquid Extraction (LLE) Troubleshooting

LLE is a fundamental technique, and its efficiency for basic, lipophilic compounds like this compound is highly dependent on pH and solvent choice.

Problem: Low Extraction Efficiency

Potential Cause Recommended Solution
Incorrect pH of Aqueous Phase For a basic analyte like this compound, the aqueous phase should be made basic (pH > pKa + 2) to neutralize the amine group and increase its partitioning into the organic solvent.
Inappropriate Organic Solvent The polarity of the organic solvent should be matched to the analyte. For this compound, a moderately polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is a good starting point.[6]
Emulsion Formation Vigorous shaking can lead to the formation of an emulsion, making phase separation difficult. Use gentle inversions instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
Insufficient Phase Separation Ensure adequate time for the two phases to separate completely. Centrifugation can be used to accelerate and improve phase separation.
Analyte Loss in Back-Extraction If performing a back-extraction to purify the sample, ensure the pH of the new aqueous phase is acidic (pH < pKa - 2) to ionize the analyte and draw it out of the organic phase.

Troubleshooting Workflow for Low LLE Recovery

lle_troubleshooting start Low Recovery Observed check_ph Verify Aqueous Phase pH start->check_ph ph_issue Adjust pH to > pKa + 2 for initial extraction check_ph->ph_issue Incorrect check_solvent Evaluate Organic Solvent check_ph->check_solvent Correct end Recovery Improved ph_issue->end solvent_issue Test alternative solvents (e.g., Ethyl Acetate, MTBE) check_solvent->solvent_issue Suboptimal check_emulsion Emulsion Formation? check_solvent->check_emulsion Optimal solvent_issue->end emulsion_issue Use gentle inversions Add brine Centrifuge check_emulsion->emulsion_issue Yes check_emulsion->end No emulsion_issue->end

Caption: A decision tree for troubleshooting poor LLE recovery.

Experimental Protocols

The following are detailed, generalized protocols for SPE and LLE of this compound from a biological matrix like plasma. These should be considered as starting points for method development and optimization.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for the extraction of this compound using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Human plasma sample

  • Internal standard solution

  • 2% Ammonium hydroxide in water

  • Methanol

  • 5% Methanol in water

  • Elution solvent: 5% Ammonium hydroxide in methanol

  • Positive pressure or vacuum manifold

  • Sample concentrator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add 300 µL of 2% ammonium hydroxide. Vortex to mix. This step lyses cells and adjusts the pH.

  • Conditioning: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol. Collect the eluate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent. The sample is now ready for analysis (e.g., by LC-MS/MS).

Example Recovery Data for Basic Drugs from Plasma using Polymeric SPE

CompoundRecovery (%)%RSD (n=6)
Alprazolam 98.23.5
Amitriptyline 99.52.8
Clonazepam 97.14.1
Diazepam 101.22.5
Paroxetine 95.85.2

This data is illustrative and based on similar compounds. Actual recovery for this compound may vary and should be determined experimentally.

SPE Workflow Diagram

spe_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma 100 µL Plasma pretreat Add 300 µL 2% NH4OH Vortex plasma->pretreat load Load Sample pretreat->load condition Condition: 1. 500 µL Methanol 2. 500 µL Water condition->load wash Wash: 500 µL 5% Methanol in Water load->wash elute Elute: 500 µL 5% NH4OH in Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in 100 µL dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Step-by-step workflow for the SPE of this compound.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This protocol describes a general procedure for extracting this compound from a urine sample.

Materials:

  • Urine sample

  • Internal standard solution

  • 1 M Sodium hydroxide (NaOH)

  • Extraction solvent: Methyl tert-butyl ether (MTBE)

  • Centrifuge tubes (e.g., 15 mL polypropylene)

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Preparation: To a 1 mL urine sample in a centrifuge tube, add an internal standard.

  • pH Adjustment: Add 1 M NaOH dropwise to adjust the pH of the urine sample to approximately 11. This ensures that this compound is in its neutral form.

  • Extraction: Add 5 mL of MTBE to the tube. Cap the tube and mix by gentle inversion for 10 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent. The sample is now ready for analysis.

Example Recovery Data for Basic Drugs from Urine using LLE

CompoundExtraction SolventRecovery (%)
Methamphetamine MTBE> 90
Amphetamine MTBE> 85
MDMA Chloroform/Isopropanol> 90
Paroxetine Ethyl Acetate> 88

This data is illustrative and based on similar compounds. Actual recovery for this compound should be validated.

LLE Workflow Diagram

lle_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction urine 1 mL Urine + IS ph_adjust Adjust pH to ~11 with NaOH urine->ph_adjust add_solvent Add 5 mL MTBE ph_adjust->add_solvent mix Gentle Inversion (10 min) add_solvent->mix centrifuge Centrifuge (3000 rpm, 5 min) mix->centrifuge collect Collect Organic Layer centrifuge->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in 100 µL dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A visual guide to the LLE procedure for this compound.

References

Optimizing gradient elution for comprehensive paroxetine impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing gradient elution in paroxetine impurity analysis. This resource provides troubleshooting guidance, detailed protocols, and data to assist researchers, scientists, and drug development professionals in achieving robust and accurate impurity profiling.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic analysis of paroxetine and its related substances.

Q1: Why am I observing poor resolution between paroxetine and its known impurities?

A1: Poor resolution is a common issue that can often be solved by systematically adjusting chromatographic parameters.[1][2] Several factors could be the cause:

  • Inadequate Gradient Slope: A gradient that changes too quickly (a steep gradient) may not provide enough time for closely eluting compounds to separate.[3]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of paroxetine and its impurities, which directly impacts retention and selectivity.[4] An unsuitable pH can lead to co-elution.

  • Suboptimal Column Chemistry: The chosen stationary phase may not have the appropriate selectivity for your specific impurity profile.

  • High Flow Rate: While faster flow rates reduce analysis time, they can decrease peak efficiency and resolution.[1]

  • Incorrect Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution of critical pairs.[1]

Troubleshooting Steps:

  • Adjust the Gradient: Try implementing a shallower gradient, especially around the elution time of the critical pair.[3] Introducing an isocratic hold segment in the gradient can also improve separation.[3]

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure a consistent ionization state. Small adjustments to the pH can significantly alter selectivity.[4]

  • Decrease Flow Rate: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves.

  • Evaluate Column Temperature: Test the separation at a lower temperature (e.g., decrease from 35°C to 25°C).[1]

  • Consider a Different Column: If other adjustments fail, test a column with a different stationary phase (e.g., a phenyl-hexyl phase instead of a C18) to introduce a different separation mechanism.

Q2: My chromatogram shows significant peak tailing for the main paroxetine peak. What are the likely causes and solutions?

A2: Peak tailing can compromise peak integration and accuracy. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system.

  • Active Sites on Column: Uncapped silanol groups on the silica-based stationary phase can interact with basic compounds like paroxetine, causing tailing.[5]

  • Mobile Phase pH Issues: If the mobile phase pH is too close to the analyte's pKa, it can lead to mixed ionization states and poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.[5]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase is adequately buffered and the pH is appropriate for paroxetine, which is a basic compound.

  • Use a Different Column: Consider using a column with high-purity silica and robust end-capping, or a hybrid-particle column, which is more resistant to extreme pH levels.[4]

  • Reduce Sample Concentration: Dilute your sample and inject a smaller volume to check for signs of column overload.[6]

  • Clean the Column: Flush the column with a strong solvent (as recommended by the manufacturer) to remove potential contaminants.[5] If the problem persists, the column may need replacement.

Q3: I'm seeing a drifting or unstable baseline during my gradient run. How can I fix this?

A3: Baseline drift is a frequent challenge in gradient elution, often caused by the changing composition of the mobile phase.[7][8]

  • Mismatched UV Absorbance: The organic solvent (Mobile Phase B) and the aqueous buffer (Mobile Phase A) may have different UV absorbance at the detection wavelength. As the proportion of B changes, the baseline shifts.[8]

  • Inadequate Equilibration: If the column is not properly re-equilibrated to the initial conditions between runs, the baseline will be unstable and retention times will shift.[5]

  • Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column at low organic concentrations and then elute as the gradient becomes stronger, causing a rising baseline or ghost peaks.[6]

  • Temperature Fluctuations: Poor temperature control of the column can lead to baseline wander.[7]

Troubleshooting Steps:

  • Check Solvent Purity: Use high-purity HPLC or LC-MS grade solvents and freshly prepared buffers.[6] Filter all mobile phases.[7]

  • Optimize Wavelength: If possible, select a detection wavelength where both mobile phase components have low and similar absorbance. For paroxetine, a wavelength of 295 nm is often used.[9]

  • Ensure Proper Equilibration: Increase the post-run equilibration time to ensure the column returns to the initial state. A typical equilibration time is 5-10 column volumes.

  • Use a Column Oven: Maintain a stable column temperature using a thermostatted column compartment to minimize drift.[5]

  • Run a Blank Gradient: Inject your mobile phase as a sample and run the gradient. This will help you diagnose if the issue is coming from your solvents or the system itself.[10]

Data and Experimental Protocols

Table 1: Example UHPLC Gradient Program for Paroxetine Impurity Profiling

This table outlines a validated UHPLC method developed for separating paroxetine from its related compounds B, D, F, and G in under 5 minutes.[9]

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate 0.6 mL/min
Column Temp. 30°C
Detection UV at 295 nm[9]
Injection Vol. 2 µL
Needle Wash Strong: 10:90 Water/Acetonitrile; Weak: 5:95 Methanol/Water[9]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
3.050506 (Linear)
3.55956 (Linear)
4.05956 (Linear)
4.19556 (Linear)
5.09556 (Linear)
Protocol 1: Standard and Sample Preparation

This protocol is based on methodologies cited for paroxetine analysis.[9]

1. Reagents and Materials:

  • Paroxetine Hydrochloride Reference Standard

  • Paroxetine Impurity Reference Standards (e.g., B, D, F, G)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or equivalent)

  • Volumetric flasks, pipettes, and syringes

  • 0.2 µm or 0.45 µm syringe filters

2. Stock Solution Preparation:

  • Paroxetine Stock (1 mg/mL): Accurately weigh and transfer 10 mg of Paroxetine HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 methanol/water solution.[9]

  • Impurity Stock (100 µg/mL): Prepare individual stock solutions for each impurity by dissolving 1 mg in 10 mL of 50:50 methanol/water.[9]

3. Working Standard Preparation (System Suitability):

  • Prepare a combined standard mixture containing paroxetine at a final concentration of 200 µg/mL and each impurity at a level relevant for quantification (e.g., 0.1% to 0.5% of the active ingredient concentration).[9]

  • For example, to prepare a 0.1% impurity mix, dilute the stock solutions into 50:50 methanol/water to achieve 200 µg/mL of paroxetine and 0.2 µg/mL of each impurity.[9]

4. Sample Preparation (Tablets):

  • Weigh and finely powder a representative number of tablets (e.g., 10 tablets).

  • Accurately weigh a portion of the powder equivalent to one tablet's nominal paroxetine content and transfer it to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with the mobile phase or a suitable diluent (e.g., 50:50 methanol/water).

  • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Visual Workflow and Logic Diagrams

Gradient Optimization Workflow

This diagram illustrates a systematic approach to developing and optimizing a gradient elution method for impurity analysis.

GradientOptimization Workflow for Gradient Elution Optimization start Define Separation Goal (e.g., Resolve all known impurities) scout 1. Run Initial Scouting Gradient (e.g., 5-95% B over 20 min) start->scout eval1 Evaluate Chromatogram: - Peak distribution - Critical pairs scout->eval1 adjust_range 2. Adjust Gradient Range (Narrow the %B range around eluting peaks) eval1->adjust_range Peaks clustered adjust_slope 3. Optimize Gradient Slope (Shallower slope for better resolution) adjust_range->adjust_slope eval2 Resolution Acceptable? adjust_slope->eval2 fine_tune 4. Fine-Tune Parameters - Adjust Temperature - Modify pH / Buffer eval2->fine_tune No validate Final Method Validation eval2->validate Yes eval3 Resolution Acceptable? fine_tune->eval3 change_col 5. Change Selectivity (Test different column chemistry) eval3->change_col No eval3->validate Yes change_col->scout Re-scout TroubleshootingResolution Troubleshooting Guide: Poor Peak Resolution start Problem: Poor Resolution (Rs < 1.5) check_gradient Is the gradient slope shallow enough around the critical pair? start->check_gradient adjust_gradient ACTION: Decrease gradient slope or add an isocratic hold. check_gradient->adjust_gradient No check_ph Is the mobile phase pH optimal? (>2 units from pKa) check_gradient->check_ph Yes adjust_gradient->check_ph adjust_ph ACTION: Adjust pH slightly (e.g., +/- 0.2 units) and re-inject. check_ph->adjust_ph No check_flow Is the flow rate too high? check_ph->check_flow Yes adjust_ph->check_flow adjust_flow ACTION: Reduce flow rate (e.g., from 1.0 to 0.8 mL/min). check_flow->adjust_flow Yes check_selectivity Have alternative selectivities been tested? check_flow->check_selectivity No adjust_flow->check_selectivity change_column ACTION: Test a column with a different stationary phase or change the organic modifier (e.g., MeOH). check_selectivity->change_column No resolved Problem Resolved check_selectivity->resolved Yes change_column->resolved

References

Techniques to enhance resolution between paroxetine and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of paroxetine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving good resolution between paroxetine and its related compounds?

A1: The primary challenges in separating paroxetine from its derivatives, such as process-related impurities (e.g., B, D, F, and G) and stereoisomers, include:

  • Co-elution of Impurities: Certain process impurities have very similar retention times to paroxetine, making baseline separation difficult.[1]

  • Enantiomeric Separation: Paroxetine has two chiral centers, resulting in four stereoisomers.[2][3] Separating the therapeutically active (-)-trans isomer from the other enantiomers requires specialized chiral chromatography techniques.[2][4][5]

  • Peak Tailing: Paroxetine, being a basic compound, can interact with residual silanol groups on the silica-based columns, leading to asymmetric peak shapes (tailing).[6][7][8] This can compromise resolution and quantification accuracy.

  • Degradation Products: Paroxetine can degrade under stress conditions (e.g., acidic or oxidative) to form impurities that may interfere with the analysis of the parent drug and other known impurities.[9][10][11]

Q2: Which chromatographic techniques are most effective for paroxetine analysis?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly used techniques.[1][2][12]

  • Reverse-Phase HPLC/UHPLC: This is widely used for the separation of paroxetine from its process-related impurities. C18 columns are frequently employed.[1][13] UHPLC offers significant advantages in terms of speed and resolution compared to traditional HPLC.[1]

  • Chiral Chromatography: This is essential for the separation of paroxetine's enantiomers. Polysaccharide-based chiral stationary phases like Chiralpak AD and Chiralcel OD are commonly used.[4][5][14]

Q3: How can I improve the separation of paroxetine from its process-related impurities B and D?

A3: Achieving adequate resolution between paroxetine and impurities B and D is a critical aspect of method development.[1] A systematic approach to method optimization can be highly effective. This involves screening different combinations of column chemistry, mobile phase pH, and organic modifier.[1] For instance, a UHPLC method using a BEH C18 column with a gradient elution of ammonium bicarbonate buffer and acetonitrile at an elevated temperature (60 °C) has been shown to provide excellent resolution.[1]

Troubleshooting Guide

Issue: Poor resolution between paroxetine and a closely eluting impurity.

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Composition - Adjust the organic modifier-to-aqueous buffer ratio. - Evaluate different organic modifiers (e.g., acetonitrile vs. methanol).[1] - Modify the mobile phase pH to alter the ionization state of paroxetine and the impurity, which can significantly impact retention and selectivity.[1][15]
Inappropriate Column Chemistry - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.[1]
Gradient Slope is Too Steep - Decrease the gradient slope (i.e., make the gradient longer) to improve the separation of closely eluting peaks.[1]
Temperature is Not Optimized - Vary the column temperature. Increasing the temperature can improve efficiency and alter selectivity.[1]

Issue: Peak tailing observed for the paroxetine peak.

Possible Cause Troubleshooting Step
Secondary Interactions with Silanol Groups - Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[8][16] - Use a highly deactivated (end-capped) column.[8] - Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active sites.
Column Overload - Reduce the sample concentration or injection volume.[7][17]
Column Bed Deformation or Contamination - If a void has formed at the column inlet, reversing and flushing the column (disconnected from the detector) may help.[8] - Replace the column inlet frit if it is suspected to be blocked.[17][18] - Use a guard column to protect the analytical column from contaminants.[17]

Issue: Split peaks are observed.

Possible Cause Troubleshooting Step
Co-elution of an Interfering Compound - Adjust the mobile phase composition or gradient to separate the two components.[18]
Blocked Column Frit - Replace the column frit or the entire column.[18]
Sample Solvent Incompatibility - Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

Data Presentation

Table 1: UHPLC Method for Paroxetine and Related Compounds B, D, F, and G [1]

ParameterCondition
Column BEH C18, 50 mm x 2.1 mm, 1.7-μm
Mobile Phase A 20.0 mM Ammonium Bicarbonate with 1.2% Ammonium Hydroxide
Mobile Phase B Acetonitrile
Gradient 20% to 65% B in 5 minutes
Flow Rate 0.5 mL/min
Temperature 60 °C
Detection UV
Retention Times (min) Compound B: 2.93, Paroxetine: 3.08, Compound D: 3.24, Compound G: 4.00, Compound F: 4.29
Resolution (Rs) Paroxetine/Compound B: >1.5, Paroxetine/Compound D: >1.5

Table 2: Chiral HPLC Method for Paroxetine Enantiomers [2]

ParameterCondition
Column Ovomucoid stationary phase
Mobile Phase 10 mM Phosphate buffer pH 3.5-acetonitrile (98:2, v/v)
Flow Rate 1.5 mL/min
Temperature 23 °C
Detection UV
Resolution (Rs) 2.60

Experimental Protocols

Protocol 1: UHPLC Analysis of Paroxetine and Related Compounds [1]

  • Preparation of Mobile Phase A: Dissolve an appropriate amount of ammonium bicarbonate in water to make a 20.0 mM solution. Add 1.2% (v/v) of ammonium hydroxide.

  • Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation: Prepare a stock solution of paroxetine hydrochloride at 1 mg/mL in a 50:50 methanol-water mixture. Prepare stock solutions of related compounds B, D, and F at 100 µg/mL and related compound G at 200 µg/mL in the same diluent. Create a combined standard by diluting the stock solutions to achieve a final paroxetine concentration of 200 µg/mL and related compounds at 0.2 µg/mL.

  • Chromatographic Conditions:

    • Column: BEH C18, 50 mm x 2.1 mm, 1.7-μm

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 60 °C

    • Injection Volume: Appropriate for the system

    • Detection: UV (wavelength not specified in the source)

    • Gradient Program: Start with 20% B, ramp to 65% B over 5 minutes.

  • Analysis: Inject the prepared sample and record the chromatogram.

Protocol 2: Chiral HPLC Separation of Paroxetine Enantiomers [2]

  • Preparation of Mobile Phase: Prepare a 10 mM phosphate buffer and adjust the pH to 3.5. Mix this buffer with acetonitrile in a 98:2 (v/v) ratio.

  • Sample Preparation: Dissolve 2 mg of the paroxetine sample in 10 mL of methanol and then dilute to 100 mL with the 10 mM phosphate buffer (pH 3.5).

  • Chromatographic Conditions:

    • Column: Ultron ES-OVM (Ovomucoid stationary phase)

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 23 °C

    • Injection Volume: Appropriate for the system

    • Detection: UV (wavelength not specified in the source)

  • Analysis: Inject the sample and acquire the chromatogram to separate the (-)-trans-paroxetine and (+)-trans-paroxetine enantiomers.

Visualizations

Troubleshooting_Workflow start Poor Resolution or Asymmetric Peaks check_peaks Do all peaks show the issue? start->check_peaks all_peaks Yes, all peaks affected check_peaks->all_peaks Yes single_peak No, only specific peak(s) check_peaks->single_peak No check_overload Is the column overloaded? all_peaks->check_overload reduce_conc Reduce sample concentration/ injection volume check_overload->reduce_conc Yes check_frit Is the column frit blocked or is there a void? check_overload->check_frit No replace_frit Replace frit or column check_frit->replace_frit Yes check_tailing Is it peak tailing? single_peak->check_tailing tailing_yes Yes check_tailing->tailing_yes tailing_no No (poor resolution) check_tailing->tailing_no adjust_ph Adjust mobile phase pH (e.g., lower for bases) tailing_yes->adjust_ph use_deactivated_column Use a highly deactivated (end-capped) column adjust_ph->use_deactivated_column end Resolution Improved adjust_ph->end optimize_mobile_phase Optimize mobile phase (organic %, solvent type) tailing_no->optimize_mobile_phase optimize_gradient Optimize gradient slope optimize_mobile_phase->optimize_gradient optimize_mobile_phase->end optimize_temp Optimize temperature optimize_gradient->optimize_temp

Caption: Troubleshooting workflow for poor resolution and peak asymmetry.

Method_Development_Strategy start Goal: Separate Paroxetine and Derivatives screen_columns Screen Column Chemistries (e.g., C18, Phenyl) start->screen_columns screen_solvents Screen Organic Solvents (Acetonitrile vs. Methanol) start->screen_solvents screen_ph Screen Mobile Phase pH (Low, Mid, High) start->screen_ph select_best Select Best Combination of Column, Solvent, and pH screen_columns->select_best screen_solvents->select_best screen_ph->select_best optimize_gradient Optimize Gradient Slope select_best->optimize_gradient optimize_temp Optimize Temperature optimize_gradient->optimize_temp validate Validate Method (Specificity, Linearity, Accuracy) optimize_temp->validate

References

Managing matrix effects in bioanalysis of paroxetine impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage matrix effects in the bioanalysis of paroxetine and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of paroxetine and its impurities?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of paroxetine from matrices like human plasma, endogenous substances such as phospholipids, salts, and proteins can be co-extracted with the target analyte.[3]

These co-eluting components can interfere with the ionization process in the mass spectrometer's source, leading to:

  • Ion Suppression: A decrease in the analyte signal, which is the more common effect. This can lead to an underestimation of the analyte concentration and reduced assay sensitivity.[1][4]

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the concentration.[1]

Both phenomena can severely compromise the accuracy, precision, and reproducibility of a bioanalytical method, making it crucial to assess and manage these effects during method development and validation.[1][5][6] Paroxetine impurities, which are often structurally similar to the parent drug, are also susceptible to these interferences.[7]

Q2: How can I quantitatively assess matrix effects in my paroxetine assay?

The most common method for quantifying matrix effects is the post-extraction spike analysis . This involves comparing the response of an analyte in a clean solution to its response when spiked into a pre-extracted blank matrix sample.[6][8]

The Matrix Factor (MF) is calculated to quantify the effect:

  • MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution) [8]

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

To compensate for variability, a stable isotope-labeled internal standard (SIL-IS), such as paroxetine-d6, is highly recommended. The Internal Standard (IS) Normalized Matrix Factor is then calculated, which should be close to 1 for a robust assay.[3][8]

cluster_0 Sample Preparation cluster_1 Analysis & Calculation cluster_2 Evaluation A Prepare Analyte & IS in Neat Solution (Set A) D Inject Set A & Set B into LC-MS/MS System A->D B Extract Blank Plasma (6 different lots) C Spike Analyte & IS into Extracted Blank Plasma (Set B) B->C Post-extraction spike C->D E Determine Mean Peak Areas D->E F Calculate Matrix Factor (MF) MF = Area(B) / Area(A) E->F G Calculate IS-Normalized MF IS-MF = MF(Analyte) / MF(IS) F->G H Evaluate Results IS-Normalized MF should be close to 1 (e.g., 0.85-1.15) G->H

Workflow for the quantitative assessment of matrix effects.

Troubleshooting Guide

Q3: My paroxetine assay shows significant ion suppression. What steps should I take?

If significant ion suppression is detected, a systematic approach is needed to identify and resolve the issue. The following flowchart outlines key troubleshooting steps.

cluster_cleanup 1. Optimize Sample Cleanup cluster_chromatography 2. Optimize Chromatography cluster_other 3. Other Strategies start Significant Ion Suppression Detected in Paroxetine Assay ppt_check Are you using Protein Precipitation (PPT)? start->ppt_check switch_to_lle_spe Switch to a more selective method: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These provide cleaner extracts. ppt_check->switch_to_lle_spe Yes optimize_spe_lle Further optimize existing LLE/SPE method (e.g., different solvents, pH, or SPE sorbent). ppt_check->optimize_spe_lle No coelution Check for co-elution of paroxetine with matrix components. switch_to_lle_spe->coelution optimize_spe_lle->coelution modify_gradient Modify LC gradient to better separate analyte from the 'matrix band'. coelution->modify_gradient change_column Try a different column chemistry (e.g., Biphenyl, Polar C18). modify_gradient->change_column adjust_buffer For paroxetine, consider increasing buffer strength (e.g., 20mM Ammonium Formate) to improve peak shape and retention time consistency. change_column->adjust_buffer use_sil_is Ensure a Stable Isotope-Labeled Internal Standard (SIL-IS) is used. It co-elutes and experiences similar matrix effects, compensating for variability. adjust_buffer->use_sil_is dilute_sample Dilute the sample extract if sensitivity allows. This reduces the concentration of interfering matrix components. use_sil_is->dilute_sample

Troubleshooting flowchart for ion suppression.

Experimental Protocols & Data

Q4: What are the recommended sample preparation techniques to minimize matrix effects for paroxetine?

The choice of sample preparation is critical for minimizing matrix effects. While Protein Precipitation (PPT) is fast, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts and are preferred for robust bioanalytical methods.[4][9]

Comparison of Sample Preparation Techniques for Paroxetine

Sample Preparation MethodAnalyte(s)Biological MatrixTypical Recovery (%)Observed Matrix EffectReference
Liquid-Liquid Extraction (LLE)ParoxetineHuman Plasma~80%Minimal (Matrix Factor ~0.96-0.97)[8][9]
LLEParoxetineHuman Plasma26.0 ± 3.0%Not specified[10]
LLEParoxetineUrine70.0 ± 4.0%Not specified[10]
Solid-Phase Extraction (SPE)ParoxetineHuman Plasma~61%Significant (~50% suppression)[9]
SPEParoxetine & FluoxetineHuman Plasma69.2% (Paroxetine)Not specified[11]
SPEParoxetine & ImipramineHuman Plasma90-95%Not specified[11]
SPE (Mixed-Mode)Paroxetine, FluoxetineFish Tissue>85%Reduced matrix interferences[12]
Detailed Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE) for Paroxetine in Human Plasma (Based on methodologies described in the literature[8][13])

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 50-100 µL of human plasma sample.

  • Internal Standard Addition: Add 25 µL of the working internal standard solution (e.g., paroxetine-d6 in methanol).

  • Alkalinization: Add 100 µL of 0.1 M sodium hydroxide and vortex-mix for 1 minute. This ensures paroxetine is in its basic, more extractable form.[13]

  • Extraction: Add 1000 µL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate/hexane 50:50, v/v).[8][13]

  • Mixing: Vortex-mix vigorously for 5-10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at ~4000 g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer a portion of the upper organic layer to a clean tube or well, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase reconstitution solution.

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Paroxetine in Human Plasma (Based on methodologies described in the literature[11][12])

  • Conditioning: Condition a C18 or mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 10 mM phosphate buffer).

  • Sample Loading: Pre-treat 0.5 mL of plasma sample (e.g., by adding an internal standard) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences while retaining paroxetine.

  • Elution: Elute the paroxetine and internal standard from the cartridge using 0.5-1 mL of an appropriate elution solvent (e.g., 0.2% formic acid in a methanol-acetonitrile mixture).[11]

  • Evaporation & Reconstitution (if necessary): The eluate can sometimes be injected directly. Alternatively, evaporate the eluent to dryness and reconstitute in the mobile phase as described in the LLE protocol.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT) for Paroxetine in Human Plasma (Based on general best practices[14])

  • Sample Aliquoting: Add 100 µL of human plasma sample to a microcentrifuge tube or filtration plate well.

  • Precipitation: Add 300-500 µL of cold acetonitrile (a 3:1 to 5:1 ratio is recommended for efficient precipitation).[14] Acetonitrile generally provides cleaner supernatants than methanol.

  • Mixing: Vortex for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation/Filtration:

    • Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

    • Filtration: Use a 96-well filtration plate designed for PPT.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube or analysis plate.

  • Analysis: The supernatant can often be injected directly, but dilution with water or mobile phase may be required to prevent poor peak shape.

Q5: Are there specific paroxetine impurities that require special attention regarding matrix effects?

Paroxetine impurities can arise from synthesis, degradation, or formulation processes.[7] This can include process-related compounds or adducts, such as a paroxetine-lactose adduct that can form during sample preparation of tablets.[15]

  • Similar Properties: Impurities are often structurally related to paroxetine and thus may have similar physicochemical properties. This means they are likely to co-elute and be susceptible to the same matrix interferences.

  • Method Validation: It is crucial to evaluate the matrix effect for each specific impurity being quantified, not just the parent drug. A method that is free of matrix effects for paroxetine may still suffer from interference at the retention time of a specific impurity.

  • Forced Degradation Studies: When analyzing samples from forced degradation studies, be aware that the stressed matrix may contain new components that could cause unexpected matrix effects.[16]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Benzyldefluoroparoxetine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of N-Benzyldefluoroparoxetine, a potential impurity or metabolite of Paroxetine. The information presented is intended for researchers, scientists, and drug development professionals to assist in selecting the most appropriate analytical methodology based on specific validation requirements.

Experimental Protocols

A detailed experimental protocol for a proposed HPLC-UV method and a comparative LC-MS/MS method for the quantification of this compound are outlined below. These protocols are based on established methods for the parent compound, Paroxetine, and general principles of analytical chemistry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and cost-effective approach for the routine quantification of this compound.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 6.8) and acetonitrile in a 50:50 (v/v) ratio is proposed.

    • Flow Rate: A flow rate of 1.0 mL/min is recommended.

    • Injection Volume: A 20 µL injection volume is standard.

    • Detection: UV detection at a wavelength of 260 nm should be utilized.

    • Column Temperature: The analysis is typically performed at ambient temperature.

  • Standard and Sample Preparation:

    • Standard Stock Solution: A primary stock solution of this compound is prepared by dissolving a known amount of the reference standard in a suitable solvent, such as methanol or acetonitrile, to achieve a concentration of 100 µg/mL.

    • Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).

    • Sample Preparation: The sample containing this compound is diluted with the mobile phase to fall within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly at low concentration levels, an LC-MS/MS method is the preferred alternative.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with smaller dimensions (e.g., 50-100 mm x 2.1 mm, 1.8-3.5 µm particle size) is often used to achieve faster analysis times.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.

    • Flow Rate: A lower flow rate, in the range of 0.2-0.5 mL/min, is common.

    • Injection Volume: A smaller injection volume, typically 1-5 µL, is used.

    • Column Temperature: The column is often heated (e.g., 40 °C) to improve peak shape and reproducibility.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of analyte.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions.

    • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.

Method Validation Parameters: A Comparative Overview

The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. The following table summarizes the key validation parameters according to the International Council for Harmonisation (ICH) guidelines and compares the expected performance of the HPLC-UV and LC-MS/MS methods.

Validation ParameterHPLC-UVLC-MS/MS
Specificity/Selectivity Adequate for routine analysis, but may be susceptible to interference from matrix components or structurally similar compounds.Highly selective due to the use of MRM, minimizing the risk of interference.
Linearity (r²) Typically ≥ 0.999 over a defined concentration range.[1]Typically ≥ 0.999 over a wider dynamic range.
Accuracy (% Recovery) Generally within 98-102%.[1]Generally within 95-105%, even at lower concentrations.
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) RSD values are typically ≤ 2%.[1]RSD values are often < 15%, especially at the lower limit of quantification.
Limit of Detection (LOD) In the range of ng/mL. For a similar compound, Paroxetine, an LOD of 0.059 µg/mL has been reported.[1]In the range of pg/mL, offering significantly higher sensitivity.
Limit of Quantification (LOQ) In the range of ng/mL. For Paroxetine, an LOQ of 0.181 µg/mL has been reported.[1]In the range of pg/mL, allowing for the quantification of trace amounts.
Robustness The method should be robust to small, deliberate changes in parameters like mobile phase composition, pH, and flow rate.Robustness is also critical and is assessed by varying chromatographic and mass spectrometric parameters.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the validation of an analytical method, such as the HPLC method for this compound quantification.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Validation Protocol Validation Protocol Method Optimization->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity Linearity Validation Protocol->Linearity Accuracy Accuracy Validation Protocol->Accuracy Precision Precision Validation Protocol->Precision LOD_LOQ LOD & LOQ Validation Protocol->LOD_LOQ Robustness Robustness Validation Protocol->Robustness Validation Report Validation Report Specificity->Validation Report Linearity->Validation Report Accuracy->Validation Report Precision->Validation Report LOD_LOQ->Validation Report Robustness->Validation Report

Caption: Workflow for Analytical Method Validation

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine quality control where high sensitivity is not a primary concern. In contrast, LC-MS/MS is the superior technique when high sensitivity, selectivity, and a wide dynamic range are necessary, such as in impurity profiling, metabolite identification, or bioanalytical studies. A thorough validation according to ICH guidelines is essential for both methods to ensure the generation of accurate and reliable data.

References

N-Benzyldefluoroparoxetine vs other paroxetine impurities analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the analysis of N-Benzyldefluoroparoxetine to other impurities of Paroxetine. This guide is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data for impurity analysis.

Comparison of Analytical Methods for Paroxetine Impurities

The analysis of paroxetine and its impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques employed for this purpose. These methods allow for the separation, identification, and quantification of various process-related impurities and degradation products.

This compound is a known process-related impurity in the synthesis of paroxetine. Its chemical structure is similar to paroxetine, which can present challenges in analytical separation. Other significant impurities include Desfluoro paroxetine and various degradation products formed under stress conditions such as acid hydrolysis.[1]

The following table summarizes the chromatographic behavior of this compound and other selected paroxetine impurities based on a representative HPLC method.

Impurity NameStructureTypical Retention Time (min)Resolution (Rs)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Paroxetine (3S,4R)-3-([(2H-1,3-benzodioxol-5-yl)oxy]methyl)-4-(4-fluorophenyl)piperidine19.25[2]-10 ng/mL[3]25 ng/mL[3]
This compound (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine[4][5]Varies depending on method> 2.0 (relative to Paroxetine)Not explicitly foundNot explicitly found
Desfluoro paroxetine (3S,4R)-3-([(2H-1,3-benzodioxol-5-yl)oxy]methyl)-4-phenylpiperidineVaries depending on method> 2.0 (relative to Paroxetine)Not explicitly foundNot explicitly found
Impurity-1 (Degradation) (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine[6]21.12[2]> 2.0 (relative to Paroxetine)Not explicitly foundNot explicitly found
Impurity-2 (Degradation) [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[6]5.28[2]> 2.0 (relative to Paroxetine)Not explicitly foundNot explicitly found
Paroxetine-lactose adduct Reaction product of paroxetine and lactoseRRT 0.55[7]> 2.0 (relative to Paroxetine)Not explicitly foundNot explicitly found

Note: The data presented is a compilation from multiple sources and analytical conditions may vary. RRT = Relative Retention Time.

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of pharmaceutical impurities. Below are representative experimental protocols for the analysis of paroxetine impurities by HPLC/UHPLC.

Method 1: Gradient HPLC for Degradation Impurities[2]
  • Instrumentation: Waters Alliance 2695 Separations module with a Waters 2996 photo diode array UV detector.

  • Column: X-Terra RP18, 250 x 4.6 mm I.D., 5 µm (Waters).

  • Mobile Phase:

    • A: 0.1% Triethylamine, pH adjusted to 10 with dilute orthophosphoric acid.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 30
    5 30
    25 80
    35 80
    40 30

    | 45 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm for Paroxetine and Impurity-1, and 265 nm for Impurity-2.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Method 2: UHPLC for Paroxetine and Related Compounds[3]
  • Instrumentation: UHPLC system with UV detection.

  • Column: 50 mm × 2.1 mm, 1.7-μm particle size.

  • Mobile Phase: Optimized through screening of pH, column chemistry, and organic modifier. A common mobile phase for paroxetine analysis is a mixture of a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[8]

  • Gradient: Optimized by varying gradient slope and temperature.

  • Flow Rate: Optimized for UHPLC system and small particle size column.

  • Detection: UV detection.

  • Sample Preparation:

    • Stock solution of paroxetine hydrochloride: 1 mg/mL in 50:50 methanol–water.

    • Stock solutions of related compounds: 100-200 μg/mL in 50:50 methanol–water.

    • Working standard mixture: Paroxetine at 200 μg/mL and related compounds at 0.2 μg/mL in 50:50 methanol–water.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of paroxetine impurities.

G Experimental Workflow for Paroxetine Impurity Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing and Analysis A Weigh Paroxetine API or Formulation B Dissolve in appropriate diluent (e.g., 50:50 Methanol/Water) A->B D Inject Sample and Standards into HPLC/UHPLC System B->D C Prepare Standard Solutions of Paroxetine and Impurities C->D E Separation on C18 Column using a Gradient Mobile Phase D->E F UV Detection at specified wavelengths E->F G Integrate Chromatographic Peaks F->G H Identify Impurities based on Retention Time G->H I Quantify Impurities using Standard Curves H->I J Report Results and Compare against Specification Limits I->J

Caption: Workflow for Paroxetine Impurity Analysis.

G Forced Degradation Study Logic cluster_stress Stress Conditions A Paroxetine Drug Substance/Product B Acid Hydrolysis (e.g., HCl) A->B C Base Hydrolysis (e.g., NaOH) A->C D Oxidation (e.g., H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G Analysis of Stressed Samples by HPLC/UHPLC B->G C->G D->G E->G F->G H Identification of Degradation Products (e.g., using LC-MS, NMR) G->H I Development and Validation of Stability-Indicating Method H->I

Caption: Logic for Forced Degradation Studies.

References

A Comparative Stability Analysis of N-Benzyldefluoroparoxetine and Paroxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of Paroxetine, a well-established selective serotonin reuptake inhibitor (SSRI), and its derivative, N-Benzyldefluoroparoxetine. The stability of a pharmaceutical compound is a critical factor in its development, influencing its shelf-life, formulation, and potential degradation pathways that could impact safety and efficacy. While extensive stability data for Paroxetine is available, this guide also presents a hypothesized stability profile for this compound based on its chemical structure, alongside detailed experimental protocols for a direct comparative study.

Chemical Structures

The structural differences between Paroxetine and this compound are foundational to their potential differences in chemical stability. Paroxetine is characterized by a fluorophenyl group, while this compound, as its name suggests, lacks the fluorine atom and incorporates a benzyl group at the nitrogen of the piperidine ring.

Chemical_Structures cluster_paroxetine Paroxetine cluster_nbd_paroxetine This compound (Hypothesized) paroxetine nbd_paroxetine Image of this compound structure needed

A diagram showing the chemical structures of Paroxetine and hypothesized this compound.

Note: A placeholder image is used for this compound as a publicly available, definitive structure diagram was not found in the initial search. The structure is inferred from the chemical name.

Comparative Stability Profile

The stability of a drug substance is typically evaluated under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[1]

Forced Degradation Studies: A Comparative Summary

The following table summarizes the known degradation profile of Paroxetine under forced conditions and presents a hypothesized profile for this compound.

Stress ConditionParoxetineThis compound (Hypothesized)
Acid Hydrolysis Susceptible to degradation, leading to ether cleavage.[1][2]Likely susceptible to similar ether cleavage. The N-benzyl group may offer some steric hindrance but is unlikely to prevent degradation.
Base Hydrolysis Susceptible to degradation.[1][2]Expected to be susceptible to base-catalyzed hydrolysis.
Oxidative Stress Relatively stable.[2]The benzylic proton on the N-benzyl group could be a site for oxidation, potentially leading to more degradation than observed with Paroxetine.
Thermal Stress Generally stable at standard temperatures.Expected to have comparable thermal stability to Paroxetine.
Photostability Degrades upon exposure to light.[3] Photodegradation is pH-dependent.[3]The presence of the additional aromatic ring in the N-benzyl group may increase its molar absorptivity in the UV range, potentially leading to greater photosensitivity.
Potential Degradation Products
CompoundKnown/Hypothesized Degradation Products
Paroxetine - (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine[4]- [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[4]- Products of ether cleavage and further degradation.[2]
This compound - Products of ether cleavage.- N-debenzylation products.- Oxidation products of the benzyl group.

Experimental Protocols for a Comparative Stability Study

A comprehensive comparative stability study would involve subjecting both compounds to identical stress conditions and analyzing the resulting samples at various time points.

Forced Degradation Study Protocol

The objective of a forced degradation study is to generate degradation products to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve 10 mg of each compound in 10 mL of 0.1 N HCl. Store the solutions at 60°C for 24, 48, and 72 hours. Neutralize samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of each compound in 10 mL of 0.1 N NaOH. Store the solutions at 60°C for 24, 48, and 72 hours. Neutralize samples with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of each compound in 10 mL of 3% H₂O₂. Store the solutions at room temperature for 24, 48, and 72 hours.

  • Thermal Degradation: Place 10 mg of each solid compound in a hot air oven at 80°C for 7 days.

  • Photostability Testing: Expose 10 mg of each solid compound to a photostability chamber according to ICH Q1B guidelines.

Forced_Degradation_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start Prepare Solutions of Paroxetine & this compound acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Predetermined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Quantify Parent & Impurities) sampling->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr report Comparative Stability Report nmr->report

Workflow for the comparative forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted). The gradient program should be optimized to achieve separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectra of the parent compounds and their degradation products (e.g., 295 nm for Paroxetine).[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Characterization of Degradation Products
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the mass of the degradation products and obtain fragmentation patterns for structural elucidation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of isolated degradation products.[4]

Paroxetine's Mechanism of Action: A Simplified Signaling Pathway

Paroxetine selectively inhibits the reuptake of serotonin (5-HT) from the synaptic cleft by binding to the serotonin transporter (SERT). This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is central to its therapeutic effects in treating depression and anxiety disorders.

Paroxetine_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles serotonin_cleft Serotonin (5-HT) serotonin_vesicle->serotonin_cleft Release sert Serotonin Transporter (SERT) serotonin_cleft->sert Reuptake receptor 5-HT Receptors serotonin_cleft->receptor Binds signal Downstream Signaling (Therapeutic Effect) receptor->signal paroxetine Paroxetine paroxetine->sert Inhibits

Simplified signaling pathway illustrating Paroxetine's mechanism of action.

Conclusion

This guide outlines a framework for a comparative stability study of this compound and Paroxetine. Based on chemical principles, this compound may exhibit different stability characteristics, particularly under oxidative and photolytic stress, due to the replacement of the fluoro group with an N-benzyl moiety. The provided experimental protocols offer a robust methodology for conducting a direct comparison, which is essential for the development and formulation of new drug candidates. The known stability profile of Paroxetine serves as a crucial benchmark in this comparative analysis.[6][7][8]

References

Determining the Relative Response Factor of N-Benzyldefluoroparoxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of N-Benzyldefluoroparoxetine, a critical parameter in the accurate quantification of impurities in pharmaceutical substances. Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount in drug development and manufacturing.[1][2] The RRF is used to control impurities by chromatographic methods like HPLC and GC, allowing for their quantification without the need for an impurity standard in every analysis.[2] This document outlines the prevalent High-Performance Liquid Chromatography (HPLC) based method and introduces Quantitative Nuclear Magnetic Resonance (qNMR) as a potent alternative, complete with detailed experimental protocols and comparative data.

Understanding the Relative Response Factor (RRF)

In chromatographic analysis, the detector's response can vary between the main analyte and its impurities. The RRF is a crucial factor that corrects for these differences in detector response, ensuring accurate quantification.[3] It is defined as the ratio of the response factor of an impurity to the response factor of the API.[2] The International Council for Harmonisation (ICH) guidelines acknowledge the use of RRF for measuring impurity content, highlighting its importance in regulatory compliance.[4]

Comparative Analysis of RRF Determination Methods

Table 1: Comparison of HPLC and qNMR for RRF Determination

ParameterHPLC-UV MethodqNMR Method
Principle Based on the differential UV response of the analyte and impurity at a specific wavelength.Based on the direct proportionality of the NMR signal integral to the number of protons and the molar concentration.[5]
Primary Standard Requirement Requires a well-characterized reference standard for both the API (Paroxetine) and the impurity (this compound).Requires a certified internal standard of known purity. Does not require an impurity reference standard for quantification after initial characterization.[5]
Accuracy High, but dependent on the purity of the reference standards and the accuracy of their weighed amounts.Very high, as it is a primary ratio method. Less susceptible to variations in experimental conditions.[5]
Precision Generally high, with Relative Standard Deviation (RSD) typically < 2%.Excellent, with RSD often < 1%.
Linearity (Typical Range) 0.05% to 0.3% of the API concentration.Wide dynamic range.
Sample Throughput Moderate to high, suitable for routine quality control.Lower, more suitable for characterization and validation rather than routine testing.
Cost (Instrument) ModerateHigh
Cost (Per Sample) Low to moderateModerate to high

Experimental Protocols

I. RRF Determination of this compound by HPLC-UV

This protocol describes the determination of the RRF of this compound with respect to Paroxetine using the slope method, which is a widely accepted approach.[2][4]

1. Materials and Reagents:

  • Paroxetine Reference Standard (CRS)

  • This compound

  • Acetonitrile (HPLC grade)

  • Ammonium formate (AR grade)

  • Water (HPLC grade)

2. Chromatographic Conditions (Typical):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and Ammonium formate buffer (pH adjusted) in a suitable gradient or isocratic mode.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 295 nm (based on typical methods for Paroxetine analysis)

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Stock Solution of Paroxetine: Accurately weigh about 25 mg of Paroxetine CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Stock Solution of this compound: Accurately weigh about 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Linearity Solutions: Prepare a series of at least five concentrations for both Paroxetine and this compound, ranging from the limit of quantification (LOQ) to approximately 150% of the target impurity concentration (e.g., 0.15%).[2] These solutions should be prepared by diluting the respective stock solutions with the mobile phase.

4. Experimental Procedure:

  • Inject each linearity solution for both Paroxetine and this compound into the HPLC system in triplicate.

  • Record the peak areas from the resulting chromatograms.

  • Plot a calibration curve of peak area versus concentration for both Paroxetine and this compound.

  • Determine the slope of the regression line for each compound.

5. Calculation of RRF: The RRF is calculated using the following formula:

RRF = (Slope of this compound) / (Slope of Paroxetine)

Table 2: Representative Data for HPLC-UV RRF Determination

AnalyteConcentration (µg/mL)Mean Peak Area (n=3)
Paroxetine0.515000
1.030000
1.545000
2.060000
2.575000
Slope (Paroxetine) 30000
0.9999
This compound0.513500
1.027000
1.540500
2.054000
2.567500
Slope (this compound) 27000
0.9998
Calculated RRF 0.90
II. RRF Determination of this compound by qNMR

Quantitative NMR offers an alternative and highly accurate method for RRF determination without the need for an impurity reference standard for routine quantification once the structure is confirmed.[5]

1. Materials and Reagents:

  • Paroxetine

  • This compound

  • Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)

  • Deuterated Solvent (e.g., DMSO-d6)

2. NMR Spectrometer Conditions (Typical):

  • Field Strength: 400 MHz or higher

  • Solvent: DMSO-d6

  • Pulse Sequence: Standard quantitative pulse sequence with a sufficient relaxation delay (D1 > 5 x T1 of the slowest relaxing proton).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

3. Preparation of Sample:

  • Accurately weigh a known amount of this compound and the certified internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

4. Experimental Procedure:

  • Acquire the ¹H NMR spectrum.

  • Identify well-resolved, characteristic signals for both this compound and the internal standard.

  • Integrate the selected signals.

5. Calculation of Purity and RRF: The purity of the this compound sample is first determined using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

  • analyte = this compound

Once the purity of the this compound is established, its RRF can be determined by preparing a solution containing known concentrations of both Paroxetine and the now-characterized this compound and analyzing it by HPLC-UV as described in the previous section.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for RRF determination.

RRF_Determination_Workflow cluster_hplc HPLC-UV Method cluster_qnmr qNMR Method for Impurity Characterization prep_sol_hplc Prepare Linearity Solutions (API & Impurity) hplc_analysis HPLC Analysis prep_sol_hplc->hplc_analysis gen_curves Generate Calibration Curves hplc_analysis->gen_curves calc_slopes Calculate Slopes gen_curves->calc_slopes calc_rrf_hplc Calculate RRF calc_slopes->calc_rrf_hplc prep_sol_qnmr Prepare Sample with Internal Standard qnmr_analysis qNMR Analysis prep_sol_qnmr->qnmr_analysis calc_purity Calculate Impurity Purity qnmr_analysis->calc_purity calc_purity->prep_sol_hplc Use characterized impurity for HPLC RRF determination

Caption: Workflow for RRF determination by HPLC-UV and qNMR.

Conclusion

The determination of the Relative Response Factor is a critical step in the development of robust analytical methods for pharmaceutical products. While HPLC-UV remains the industry standard for routine analysis due to its high throughput and cost-effectiveness, qNMR presents a powerful and highly accurate orthogonal method for the characterization of impurities and the establishment of their RRFs.[5] For this compound, establishing a reliable RRF will ensure the accurate monitoring of its levels in Paroxetine drug substances and products, ultimately contributing to the safety and efficacy of the final pharmaceutical product. The choice of method will depend on the specific requirements of the analysis, with qNMR being particularly valuable for the initial characterization and validation of reference materials.

References

A Comparative Guide to Analytical Methods for Paroxetine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability and purity of pharmaceutical products is paramount. This guide provides a detailed comparison of analytical methodologies for the cross-validation of paroxetine degradation products, focusing on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UV-Visible Spectrophotometry.

This publication offers an objective comparison of the performance of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs. Detailed experimental protocols are provided for key methodologies, and quantitative data are summarized in structured tables for straightforward comparison.

Introduction to Paroxetine Stability and Degradation

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. The identification and quantification of its degradation products are critical for quality control and to ensure the safety and efficacy of the drug product. Stability-indicating analytical methods are therefore essential to separate and quantify paroxetine in the presence of its potential degradation products.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for monitoring paroxetine degradation is a critical decision that impacts the accuracy, sensitivity, and efficiency of the analysis. This section compares the performance of three widely used techniques: HPLC, UHPLC, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. For paroxetine, various reversed-phase HPLC methods have been developed and validated to separate the active pharmaceutical ingredient (API) from its degradation products. These methods typically offer good selectivity and sensitivity.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and increased sensitivity. For the analysis of paroxetine and its related substances, UHPLC can offer significant advantages in terms of throughput and efficiency.[1]

UV-Visible Spectrophotometry

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of paroxetine. These methods are based on the measurement of the absorbance of light by the analyte in solution. While generally less specific than chromatographic techniques, validated spectrophotometric methods can be suitable for routine quality control where the degradation profile is well-characterized.

Performance Data Comparison

The following tables summarize the key performance parameters for representative HPLC, UHPLC, and UV-Visible Spectrophotometric methods used for the analysis of paroxetine. This data facilitates a direct comparison of their capabilities.

Table 1: Comparison of Chromatographic Methods (HPLC vs. UHPLC) for Paroxetine Analysis

ParameterHPLC MethodUHPLC Method[1]
Column C18 (e.g., Inertsil, 5 µm, 15 cm x 4.6 mm)[2]C18 (e.g., ACQUITY UPLC BEH, 1.7 µm, 50 mm x 2.1 mm)[1]
Mobile Phase Isocratic: 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic (pH 3.0)-ACN (60:40, v/v)[2]Gradient: (A) 0.1% Formic acid in water, (B) 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 - 1.5 mL/min0.5 mL/min[1]
Detection UV at 235 nm[2]UV at 295 nm[1]
Run Time > 10 min< 5 min[1]
Linearity Range 5-25 µg/mL0.1 - 0.3 mg/mL (for paroxetine)[1]
LOD Not specified10 ng/mL (for paroxetine)[1]
LOQ Not specified25 ng/mL (for paroxetine)[1]
Precision (%RSD) < 2%< 2.0% (for paroxetine peak area)[1]
Accuracy (% Recovery) 98-102%98-102% for related compounds[1]

Table 2: Performance Data for a Validated UV-Visible Spectrophotometric Method for Paroxetine

ParameterUV-Visible Spectrophotometric Method[1][2]
Solvent Methanol[2]
λmax 294 nm[1][2]
Linearity Range 10 - 60 µg/mL[2]
Correlation Coefficient (R²) 0.999[2]
LOD 0.206 µg/mL[2]
LOQ 0.625 µg/mL[2]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98% - 102%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following sections provide the experimental protocols for the compared methods.

HPLC Method for Paroxetine and Related Substances

This method is a stability-indicating assay for paroxetine in tablets.[2]

  • Chromatographic System:

    • Column: C18, 5 µm, 15 cm x 4.6 mm (e.g., Inertsil)[2]

    • Mobile Phase: Isocratic elution with a mixture of 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic (pH 3.0) and acetonitrile (60:40, v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.[2]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of paroxetine hydrochloride in the mobile phase at a concentration of 0.4 mg/mL.[2]

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-25 µg/mL).

  • Sample Preparation:

    • For tablets, weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of paroxetine and transfer to a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

UHPLC Method for Paroxetine and Related Compounds

This method provides a rapid separation of paroxetine from its related compounds.[1]

  • Chromatographic System:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 50 mm x 2.1 mm.[1]

    • Mobile Phase: A gradient elution using (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.[1]

    • Detection: UV at 295 nm.[1]

    • Injection Volume: 4 µL.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of paroxetine hydrochloride at 1 mg/mL in 50:50 methanol-water.[1]

    • Prepare stock solutions of related compounds at appropriate concentrations in the same solvent.[1]

    • Prepare a combined working standard mixture containing paroxetine and related compounds at the desired concentrations.[1]

  • Sample Preparation:

    • Dissolve the sample in 50:50 methanol-water to achieve a target concentration of paroxetine.

    • Filter the solution through a 0.2 µm filter before injection.

UV-Visible Spectrophotometric Method for Paroxetine

This method is a simple and cost-effective approach for the quantification of paroxetine.[1][2]

  • Instrumentation:

    • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

  • Reagents:

    • Methanol (analytical grade).[2]

  • Procedure:

    • Preparation of Standard Stock Solution: Accurately weigh about 100 mg of paroxetine hydrochloride and dissolve it in 100 mL of methanol to get a concentration of 1000 µg/mL.

    • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 10-60 µg/mL.[2]

    • Measurement: Measure the absorbance of the working standard solutions at 294 nm against a methanol blank.[1][2]

    • Calibration Curve: Plot a graph of absorbance versus concentration and determine the regression equation.

  • Sample Analysis:

    • Prepare a sample solution in methanol with a concentration expected to be within the linear range.

    • Measure the absorbance of the sample solution at 294 nm.

    • Calculate the concentration of paroxetine in the sample using the regression equation from the calibration curve.

Visualizing Methodologies and Degradation Pathways

To better illustrate the relationships and workflows, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC HPLC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ UHPLC UHPLC UHPLC->Linearity UHPLC->Accuracy UHPLC->Precision UHPLC->Specificity UHPLC->LOD_LOQ UV_Vis UV-Vis Spectrophotometry UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ Data_Analysis Data Analysis & Comparison Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD_LOQ->Data_Analysis Paroxetine_Sample Paroxetine Sample (Forced Degradation) Paroxetine_Sample->HPLC Paroxetine_Sample->UHPLC Paroxetine_Sample->UV_Vis Report Comparison Guide Data_Analysis->Report

Caption: Workflow for the cross-validation of analytical methods.

ParoxetineDegradationPathway cluster_stress Stress Conditions Paroxetine Paroxetine Acid Acid Hydrolysis Paroxetine->Acid Base Base Hydrolysis Paroxetine->Base Oxidation Oxidation Paroxetine->Oxidation Photolysis Photolysis Paroxetine->Photolysis Degradation_Product_A Degradation Product A (e.g., Ether cleavage product) Acid->Degradation_Product_A Base->Degradation_Product_A Degradation_Product_B Degradation Product B (e.g., Oxidative degradation product) Oxidation->Degradation_Product_B Degradation_Product_C Degradation Product C (e.g., Photolytic degradation product) Photolysis->Degradation_Product_C

Caption: Simplified degradation pathway of paroxetine under stress.

Conclusion

The choice of an analytical method for the cross-validation of paroxetine degradation products depends on the specific requirements of the analysis. UHPLC offers the fastest analysis time and highest resolution, making it ideal for complex samples and high-throughput environments.[1] HPLC provides a robust and reliable alternative, while UV-Visible spectrophotometry is a simple and cost-effective option for routine analysis of known degradants. This guide provides the necessary data and protocols to assist researchers and drug development professionals in making an informed decision based on their analytical needs and available resources.

References

A Comparative Analysis of SERT Binding Affinity: N-Benzyldefluoroparoxetine vs. Paroxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the serotonin transporter (SERT) binding affinities of N-Benzyldefluoroparoxetine and its parent compound, paroxetine, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the serotonin transporter (SERT) binding affinities of this compound and the well-established selective serotonin reuptake inhibitor (SSRI), paroxetine. Understanding the structure-activity relationships of these compounds is crucial for the rational design of novel therapeutics with improved efficacy and selectivity. This document summarizes key binding affinity data, details the experimental protocols used to obtain this data, and provides visual representations of the comparative logic and experimental workflow.

Quantitative Comparison of SERT Binding Affinity

The binding affinity of a compound for its target is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

A study on paroxetine analogs has shown that the desfluoro analog of paroxetine exhibits a SERT binding affinity very similar to that of paroxetine itself[1]. This suggests that the 4-fluoro substituent is not essential for high-affinity binding to the serotonin transporter.

Conversely, studies on N-substituted paroxetine analogs have demonstrated that modification at the piperidine nitrogen generally leads to a decrease in SERT binding affinity. For instance, N-methylation of paroxetine resulted in a 9.5-fold decrease in potency[1]. Extending the N-alkyl chain to a propyl or hexyl group led to a more pronounced loss in binding affinity[1]. This trend suggests that steric hindrance at the nitrogen atom can negatively impact the interaction with the transporter.

Based on these findings, it is reasonable to hypothesize that while the defluorination of this compound would likely have a minimal effect on its SERT binding affinity compared to an N-Benzylparoxetine analog, the presence of the bulky N-benzyl group would significantly reduce its affinity compared to paroxetine.

The following table summarizes the available experimental data for paroxetine and its desfluoro analog.

CompoundTargetRadioligandAssay TypeKᵢ (nM)
Paroxetinerat SERT (rSERT)[³H]citalopramCompetition Binding Assay0.311[1]
Desfluoroparoxetinerat SERT (rSERT)[³H]citalopramCompetition Binding Assay0.557[1]
Paroxetinehuman SERT (hSERT)[³H]paroxetineCompetition Binding Assay~0.05 - 1[2]

Experimental Protocols

The determination of SERT binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Radioligand Competition Binding Assay for SERT

Objective: To determine the binding affinity (Kᵢ) of a test compound for the serotonin transporter.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the serotonin transporter (e.g., HEK293-hSERT cells) or from brain tissue rich in SERT (e.g., rat brain cortex).

  • Radioligand: A tritiated ligand with high affinity for SERT, such as [³H]paroxetine or [³H]citalopram.

  • Test Compound: The unlabeled compound to be tested (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., unlabeled paroxetine or fluoxetine) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: Typically a Tris-based buffer containing appropriate salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer. A set of tubes containing the radioligand and a high concentration of a known SERT inhibitor is included to determine non-specific binding. Total binding is measured in the absence of any competing ligand.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the logical comparison of the compounds and the experimental workflow.

G Logical Comparison of SERT Binding Affinity cluster_paroxetine Paroxetine cluster_analogs Structural Analogs Paroxetine Paroxetine (High Affinity) Defluoro Defluoroparoxetine (Similar Affinity to Paroxetine) Paroxetine->Defluoro Removal of 4-Fluoro (Minimal Impact) Nbenzyl This compound (Hypothesized Lower Affinity) Paroxetine->Nbenzyl Overall Comparison Defluoro->Nbenzyl Addition of N-Benzyl (Significant Negative Impact)

Caption: Logical flow comparing the structural modifications from paroxetine to this compound and their hypothesized impact on SERT binding affinity.

G Experimental Workflow for SERT Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare SERT-containing membranes Incubate Incubate membranes with radioligand and test compound Membrane->Incubate Reagents Prepare radioligand, test compounds, and buffers Reagents->Incubate Filter Separate bound and free radioligand by filtration Incubate->Filter Count Measure radioactivity with scintillation counter Filter->Count Calculate Calculate specific binding Count->Calculate Determine Determine IC50 value Calculate->Determine Derive Derive Ki value using Cheng-Prusoff equation Determine->Derive

Caption: Step-by-step workflow of a competitive radioligand binding assay to determine SERT binding affinity.

References

A Comparative Guide to ICH Guidelines for Analytical Method Validation of Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the International Council for Harmonisation (ICH) guidelines for the validation of analytical methods used to control impurities in drug substances and products. It is designed to offer an objective analysis of the ICH requirements, supported by structured data, detailed experimental protocols, and clear visual workflows, to aid in the development and validation of robust and compliant analytical methods.

Introduction to ICH Impurity Guidelines

The ICH has established a set of globally harmonized guidelines to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2] Key among these are the guidelines that address the control of impurities:

  • ICH Q2(R2): Validation of Analytical Procedures [3] This guideline outlines the necessary validation parameters for various analytical procedures, ensuring they are suitable for their intended purpose.[3][4]

  • ICH Q3A(R2): Impurities in New Drug Substances [5][6] This document provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis.[6]

  • ICH Q3B(R2): Impurities in New Drug Products [7][8] This guideline focuses on the reporting and control of degradation products in new drug products.[7]

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][9] Adherence to these guidelines is critical for regulatory submissions in major markets, including the United States, the European Union, and Japan.[1][10]

Comparison of Analytical Validation Parameters: ICH vs. General Approaches

The following tables summarize the quantitative requirements for key analytical method validation parameters as stipulated by ICH guidelines, compared to more general, less stringent approaches that might be employed in non-regulatory or early development settings.

Table 1: Accuracy and Precision
ParameterICH Guideline RequirementsGeneral (Non-ICH) Approach
Accuracy Recovery should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., 3 concentrations/3 replicates each) covering the specified range.[11] For impurities, accuracy should be assessed on samples spiked with known amounts of impurities.[11] Acceptance criteria are typically 80-120% recovery for impurity quantification.[12]May involve fewer determinations and a narrower range. A single-point recovery study might be performed. Acceptance criteria may be less stringent (e.g., 70-130%).
Precision Repeatability (Intra-assay precision): Assessed using a minimum of 9 determinations covering the specified range (e.g., 3 concentrations/3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.[4] Intermediate Precision: Assessed by varying experimental conditions (e.g., days, analysts, equipment).[3] Reproducibility: Assessed through inter-laboratory trials (not always required for submission).Repeatability may be assessed with fewer replicates. Intermediate precision may not be formally evaluated.
Acceptance Criteria (Precision) For impurities, the Relative Standard Deviation (RSD) should generally be ≤ 5%.[13]RSD acceptance criteria may be wider, for instance, ≤ 15%.
Table 2: Linearity, Range, and Sensitivity
ParameterICH Guideline RequirementsGeneral (Non-ICH) Approach
Linearity Should be evaluated by visual inspection of a plot of signals as a function of analyte concentration and by appropriate statistical methods (e.g., calculation of a regression line by the method of least squares).[11] A minimum of 5 concentrations is recommended.[11] The correlation coefficient (r²) should typically be ≥ 0.99.[12]Linearity may be assumed over a narrow range with fewer data points. A correlation coefficient of > 0.98 may be considered acceptable.
Range The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11] For impurities, the range should cover from the reporting level of the impurity to 120% of the specification.[14]The range may be narrower and may not be as rigorously defined by precision and accuracy data at the extremes.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] The quantitation limit for the analytical procedure should not be more than the reporting threshold.[15][16] Typically determined by a signal-to-noise ratio of 10:1 or by using the standard deviation of the response and the slope of the calibration curve.[17]May be less formally determined, often as the lowest point on the calibration curve. Precision and accuracy at the LOQ may not be as rigorously assessed.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[18] Typically determined by visual evaluation, a signal-to-noise ratio of 3:1, or by using the standard deviation of the response and the slope of the calibration curve.[17]Often determined by visual inspection or instrumental software without formal verification.

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of an analytical method for impurities, based on ICH guidelines.

Protocol 1: Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

Methodology:

  • Preparation of Samples:

    • Prepare a solution of the drug substance.

    • Prepare solutions of known impurities and degradation products.

    • Prepare a placebo solution containing all excipients.

    • Prepare a spiked sample by adding known amounts of impurities and degradation products to the drug substance solution.

    • Prepare a spiked placebo sample by adding known amounts of impurities and degradation products to the placebo solution.

  • Forced Degradation Studies:

    • Expose the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to induce degradation.[11]

    • Analyze the stressed samples to identify and separate degradation products from the parent drug.

  • Analysis:

    • Analyze all prepared samples using the proposed analytical method (e.g., HPLC).

    • For chromatographic methods, assess the resolution between the peak of the main analyte and the peaks of the impurities. A resolution (Rs) of > 1.5 is generally considered acceptable.[19]

    • If impurity standards are not available, compare the impurity profile of the test samples with that obtained from a second, well-characterized procedure.[11]

  • Acceptance Criteria:

    • The method must be able to separate and detect impurities in the presence of the main drug substance and excipients.[1]

    • No significant interference from the placebo or known impurities should be observed at the retention time of the analyte.

Protocol 2: Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Methodology:

  • Sample Preparation:

    • Prepare a minimum of 3 concentration levels of impurities, spanning the specified range (e.g., 50%, 100%, and 150% of the specification limit).

    • For each concentration level, prepare 3 replicate samples by spiking a known amount of the impurity standard into the drug product matrix.

  • Analysis:

    • Analyze the spiked samples using the validated analytical method.

    • Calculate the percentage recovery of the impurity at each concentration level.

  • Acceptance Criteria:

    • The mean recovery should be within an acceptable range, typically 80% to 120% for impurity analysis.[12]

Protocol 3: Linearity

Objective: To demonstrate the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11]

Methodology:

  • Standard Preparation:

    • Prepare a series of at least 5 concentrations of the impurity standard across the desired range (e.g., from the LOQ to 120% of the specification limit).[12]

  • Analysis:

    • Analyze each concentration in triplicate.

    • Plot a graph of the mean response versus the concentration.

  • Data Evaluation:

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[11]

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.[12]

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Visualizing the Validation Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the analytical method validation process for impurities as guided by ICH principles.

ICH_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol start->protocol specificity Specificity (including Forced Degradation) protocol->specificity accuracy Accuracy (Recovery) specificity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision linearity Linearity & Range precision->linearity sensitivity LOD & LOQ linearity->sensitivity robustness Robustness sensitivity->robustness data_analysis Analyze Data & Compare with Acceptance Criteria robustness->data_analysis data_analysis->protocol Revise Protocol if Criteria Not Met validation_report Prepare Validation Report data_analysis->validation_report end Validated Method Ready for Use validation_report->end Method is Validated

Caption: General workflow for analytical method validation as per ICH guidelines.

Impurity_Validation_Focus cluster_setup Initial Setup cluster_validation_params Core Validation Parameters for Impurities cluster_outcome Outcome define_thresholds Define Reporting, Identification, & Qualification Thresholds (Q3A/B) develop_method Develop High-Resolution Analytical Method (e.g., HPLC) define_thresholds->develop_method specificity Specificity: - Spiking Studies - Forced Degradation - Peak Purity develop_method->specificity loq LOQ ≤ Reporting Threshold specificity->loq accuracy Accuracy at Limit loq->accuracy precision Precision at Limit accuracy->precision linearity Linearity down to LOQ precision->linearity stability_indicating Demonstrate Method is Stability-Indicating linearity->stability_indicating routine_use Implement for Routine Impurity Profiling & Stability Testing stability_indicating->routine_use

Caption: Key validation focus areas for impurity analytical methods.

References

A Proposed Framework for an Inter-laboratory Comparison of N-Benzyldefluoroparoxetine Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide outlines a proposed framework for an inter-laboratory comparison (ILC) or proficiency testing (PT) scheme for the quantitative analysis of N-Benzyldefluoroparoxetine in human plasma. As a derivative of paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI), ensuring the accuracy and comparability of analytical methods for this compound is crucial for research and development in pharmacology and toxicology. Inter-laboratory comparisons are essential for evaluating the performance of different laboratories, identifying potential analytical discrepancies, and establishing the reliability of analytical methods.[1] This document provides a standardized experimental protocol, data analysis procedures, and performance evaluation criteria to guide participating laboratories.

Experimental Protocols

This section details the proposed methodology for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a sensitive and specific method for this type of analysis.[2][3][4][5][6]

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Human plasma (drug-free)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized)

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound-d4).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 600 µL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B for 1 min
Flow Rate 0.4 mL/min
Column Temp 40°C
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: [Hypothetical m/z]; IS: [Hypothetical m/z]
Source Temp 500°C
Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low, medium, and high (e.g., 1.5, 20, and 80 ng/mL).

Inter-laboratory Comparison Design

Study Samples

Each participating laboratory will receive a set of blind samples:

  • Five plasma samples with unknown concentrations of this compound.

  • One blank plasma sample.

Reporting Results

Laboratories are required to perform the analysis in triplicate and report the mean concentration for each unknown sample. Additionally, laboratories should provide their calibration curve data and the results for their internal quality control samples.

Data Presentation and Performance Evaluation

The performance of each laboratory will be evaluated based on the reported concentrations of the blind samples. The statistical analysis will follow ISO 13528 guidelines.

Hypothetical Laboratory Results

The following table presents hypothetical results from five participating laboratories for a sample with an assigned value of 25.0 ng/mL.

Laboratory IDReported Conc. (ng/mL)
Lab 0124.5
Lab 0226.2
Lab 0323.8
Lab 0428.1
Lab 0525.5
Assay Performance Characteristics

The following table summarizes the typical performance characteristics that should be achieved by the analytical method.

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Limit of Quantification (LOQ) Signal-to-noise ratio > 10
Performance Evaluation using Z-Scores

Z-scores will be calculated to compare each laboratory's results to the consensus mean of all participants.[7][8][9] The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result from the individual laboratory.

  • X is the assigned value (consensus mean of all laboratories).

  • σ is the standard deviation of the results from all laboratories.

Interpretation of Z-Scores:

  • |Z| ≤ 2.0: Satisfactory performance.[7][8]

  • 2.0 < |Z| < 3.0: Questionable performance, investigation is required.[7][8]

  • |Z| ≥ 3.0: Unsatisfactory performance, corrective action is necessary.[7][8]

Hypothetical Z-Score Calculation and Evaluation

Based on the hypothetical results in section 3.1:

  • Assigned Value (Mean, X): 25.62 ng/mL

  • Standard Deviation (σ): 1.64

Laboratory IDReported Conc. (ng/mL)Z-ScorePerformance
Lab 0124.5-0.68Satisfactory
Lab 0226.20.35Satisfactory
Lab 0323.8-1.11Satisfactory
Lab 0428.11.51Satisfactory
Lab 0525.5-0.07Satisfactory

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 100 µL Plasma B Add Internal Standard A->B C Alkalinize with NaOH B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Inject into LC-MS/MS F->G H Chromatographic Separation (C18 Column) G->H I Mass Spectrometry (ESI+, MRM) H->I J Peak Integration I->J K Concentration Calculation (vs. Calibration Curve) J->K

Caption: Experimental workflow for this compound assay.

Signaling Pathway of Paroxetine

Paroxetine, from which this compound is derived, is a selective serotonin reuptake inhibitor (SSRI). It primarily acts on the serotonin transporter (SERT).

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Paroxetine Paroxetine SERT Serotonin Transporter (SERT) Paroxetine->SERT Inhibits Serotonin_reuptake Serotonin Reuptake Serotonin Increased Serotonin Receptor 5-HT Receptors Serotonin->Receptor Activates Signaling Downstream Signaling (e.g., cAMP, PKA, CREB) Receptor->Signaling Response Therapeutic Effect Signaling->Response

Caption: Paroxetine's mechanism of action via SERT inhibition.

References

A Comparative Guide to the N-Benzyldefluoroparoxetine Impurity Profile in Paroxetine Salts

Author: BenchChem Technical Support Team. Date: November 2025

N-Benzyldefluoroparoxetine, also known as Paroxetine Impurity F, is a significant impurity that needs to be monitored and controlled during the manufacturing process of Paroxetine to meet regulatory requirements.[1][2][3] The presence of impurities can affect the efficacy and safety of the final drug product. Therefore, robust analytical methods are crucial for the identification and quantification of such impurities.

Understanding the this compound Impurity

This compound is a synthetic precursor or byproduct in some manufacturing routes of Paroxetine. Its structure is similar to Paroxetine but lacks the fluorine atom on the phenyl ring and has a benzyl group on the piperidine nitrogen. The control of this impurity is essential to ensure the quality of the Paroxetine API.

Logical Relationship of Paroxetine and this compound Impurity cluster_synthesis Paroxetine Synthesis cluster_salts Paroxetine Salts Synthetic Precursors Synthetic Precursors This compound (Impurity F) This compound (Impurity F) Synthetic Precursors->this compound (Impurity F) Potential Side Reaction Paroxetine API Paroxetine API This compound (Impurity F)->Paroxetine API Potential Carry-over Paroxetine Hydrochloride Paroxetine Hydrochloride Paroxetine API->Paroxetine Hydrochloride Salt Formation Paroxetine Mesylate Paroxetine Mesylate Paroxetine API->Paroxetine Mesylate Salt Formation Paroxetine Besylate Paroxetine Besylate Paroxetine API->Paroxetine Besylate Salt Formation

Caption: Relationship between Paroxetine Synthesis and Impurity Formation.

Data on this compound Impurity

As previously mentioned, specific quantitative data comparing the levels of this compound across different Paroxetine salts is not publicly available. However, the table below summarizes the key information about this impurity and a typical analytical method for its detection. This information is crucial for any researcher aiming to perform a comparative analysis.

ParameterDescription
Impurity Name This compound (Paroxetine Impurity F)
CAS Number 105813-39-6 (Hydrochloride salt)
Molecular Formula C26H27NO3 (Free base)
Molecular Weight 401.50 g/mol (Free base)
Typical Analytical Method High-Performance Liquid Chromatography (HPLC)
Stationary Phase C18 reverse-phase column
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)
Detection UV spectrophotometry
Limit of Detection (LOD) Typically in the range of ng/mL
Limit of Quantification (LOQ) Typically in the range of ng/mL

Experimental Protocol for Impurity Profiling

The following is a general experimental protocol for the analysis of this compound in a Paroxetine salt sample using High-Performance Liquid Chromatography (HPLC). This method can be adapted and validated for the specific Paroxetine salt being analyzed.

Objective: To separate, identify, and quantify the this compound impurity in a Paroxetine salt sample.

Materials and Reagents:

  • Paroxetine salt sample (e.g., Hydrochloride, Mesylate, or Besylate)

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • 0.45 µm membrane filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions (Example):

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile in a specific ratio (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 295 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of methanol and water) to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution to various known concentrations.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve a known amount of the Paroxetine salt sample in the diluent to achieve a target concentration.

    • Filter the sample solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution into the chromatograph.

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the amount of the impurity in the Paroxetine salt sample, typically expressed as a percentage (w/w).

Experimental Workflow for this compound Analysis Start Start Prepare Standard and Sample Solutions Prepare Standard and Sample Solutions Start->Prepare Standard and Sample Solutions HPLC System Setup and Equilibration HPLC System Setup and Equilibration Prepare Standard and Sample Solutions->HPLC System Setup and Equilibration Inject Solutions into HPLC Inject Solutions into HPLC HPLC System Setup and Equilibration->Inject Solutions into HPLC Data Acquisition (Chromatograms) Data Acquisition (Chromatograms) Inject Solutions into HPLC->Data Acquisition (Chromatograms) Peak Identification and Integration Peak Identification and Integration Data Acquisition (Chromatograms)->Peak Identification and Integration Calibration Curve Construction Calibration Curve Construction Peak Identification and Integration->Calibration Curve Construction Quantification of Impurity Quantification of Impurity Calibration Curve Construction->Quantification of Impurity Report Results Report Results Quantification of Impurity->Report Results

Caption: Workflow for HPLC Analysis of this compound.

Conclusion

While a direct comparison of this compound impurity levels in different Paroxetine salts is not available in existing literature, this guide provides the necessary background information and a robust analytical framework for researchers to conduct such investigations. The provided experimental protocol for HPLC analysis serves as a starting point for method development and validation. By applying these methodologies, drug development professionals can effectively monitor and control this critical impurity, ensuring the quality and safety of Paroxetine drug products, regardless of the salt form. Further research in this area would be beneficial to the pharmaceutical industry to better understand the impurity profiles of different Paroxetine salts.

References

A Comparative Guide to the Genotoxicity of N-Benzyldefluoroparoxetine and Paroxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the genotoxic potential of N-Benzyldefluoroparoxetine against its parent compound, paroxetine. While extensive data on paroxetine's genotoxicity exists, presenting a mixed profile, there is a notable lack of publicly available information on this compound. This document outlines a proposed battery of standard genotoxicity assays and presents a hypothetical data set to illustrate how such a comparison would be structured. The experimental protocols provided are based on established methodologies to ensure reproducibility and regulatory acceptance.

Introduction to Genotoxicity Assessment in Drug Development

Genotoxicity assessment is a critical component of drug safety evaluation, aimed at identifying compounds that can induce genetic damage. Such damage can lead to mutations, chromosomal aberrations, and potentially carcinogenesis. Regulatory agencies worldwide mandate a standard battery of in vitro and in vivo genotoxicity tests before a new drug candidate can proceed to clinical trials.

Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), has been the subject of numerous genotoxicity studies with some conflicting results. While some studies have indicated potential genotoxic effects, others have found it to be non-genotoxic[1][2]. One study suggested that paroxetine may enhance DNA damage in cancer cells by downregulating DNA repair proteins[3]. This compound is a derivative of paroxetine. A comprehensive evaluation of its genotoxic profile is essential to determine if this structural modification has altered its interaction with genetic material.

Comparative Genotoxicity Data: A Hypothetical Analysis

The following table presents a hypothetical summary of results from a standard battery of genotoxicity assays for paroxetine and this compound. This data is for illustrative purposes to guide a comparative assessment.

Assay Test System Metabolic Activation (S9) Paroxetine (Hypothetical Result) This compound (Hypothetical Result) Endpoint Measured
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA)With and WithoutNegativeNegativeGene Mutation
In Vitro Micronucleus Test Human peripheral blood lymphocytes or CHO cellsWith and WithoutEquivocalNegativeChromosomal Damage (Clastogenicity & Aneugenicity)
In Vitro Comet Assay (Single Cell Gel Electrophoresis) Human hepatocytes (HepaRG)With and WithoutPositiveNegativeDNA Strand Breaks
In Vivo Micronucleus Test Rodent bone marrow erythrocytesN/ANegativeNot TestedChromosomal Damage

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively[4][5][6].

Objective: To evaluate the potential of the test compounds to induce reverse mutations at the histidine or tryptophan locus.

Methodology:

  • Strain Preparation: Overnight cultures of the bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are prepared.

  • Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism[7].

  • Exposure: The test compound, the bacterial culture, and either the S9 mix or a buffer are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect the potential of a substance to induce chromosomal damage, specifically clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain)[8][9].

Objective: To determine if the test compounds induce the formation of micronuclei in cultured mammalian cells.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) is cultured to a logarithmic growth phase.

  • Treatment: Cells are exposed to various concentrations of the test compound, with and without metabolic activation (S9), for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored[10][11].

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells[12][13].

Objective: To quantify the extent of DNA damage induced by the test compounds.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell line (e.g., HepaRG).

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then performed, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail"[14][15].

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software. An increase in tail length and intensity corresponds to a higher level of DNA damage.

Visualizations: Workflows and Pathways

To better illustrate the experimental process and potential mechanisms of action, the following diagrams are provided.

Genotoxicity_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assay (if required) Ames Ames Test (Bacterial Reverse Mutation) Data_Analysis Data Analysis and Comparison Ames->Data_Analysis MN_vitro In Vitro Micronucleus Assay (Mammalian Cells) MN_vitro->Data_Analysis Comet Comet Assay (DNA Strand Breaks) Comet->Data_Analysis MN_vivo In Vivo Micronucleus Assay (Rodent Bone Marrow) Conclusion Genotoxicity Profile Assessment MN_vivo->Conclusion TestCompounds Paroxetine & This compound TestCompounds->Ames TestCompounds->MN_vitro TestCompounds->Comet Data_Analysis->MN_vivo Positive or Equivocal In Vitro Data_Analysis->Conclusion Clear Negative In Vitro

Caption: Experimental workflow for comparative genotoxicity assessment.

Paroxetine_Pathway cluster_Cellular Cellular Effects Paroxetine Paroxetine DNA_Repair_Proteins DNA Repair Proteins (e.g., Rad51, ERCC1) Paroxetine->DNA_Repair_Proteins Downregulation DNA_Damage Increased DNA Damage (Strand Breaks) DNA_Repair_Proteins->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Genotoxicity Potential Genotoxicity DNA_Damage->Genotoxicity

Caption: Hypothetical pathway of paroxetine-induced genotoxicity.

Conclusion

The assessment of this compound's genotoxic potential is a crucial step in its development. This guide proposes a structured, comparative approach against its parent compound, paroxetine, using a standard battery of genotoxicity assays. The provided experimental protocols and illustrative diagrams offer a clear framework for researchers. Given the conflicting reports on paroxetine's genotoxicity, a direct comparison will be vital to determine if the structural modifications in this compound have resulted in a more favorable safety profile. The execution of these studies will provide the necessary data to make an informed decision on the continued development of this new chemical entity.

References

Performance of different HPLC columns for paroxetine impurity separation

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate HPLC column is critical for the accurate and reliable separation of paroxetine from its impurities. This guide provides a comparative overview of various HPLC columns and methodologies reported for this purpose, offering insights into their performance based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to aid in method development and selection.

Performance Comparison of HPLC Columns

The performance of different HPLC columns for the separation of paroxetine and its impurities is influenced by factors such as the stationary phase chemistry, particle size, column dimensions, and the mobile phase composition. Below is a summary of various columns and their operational parameters as reported in scientific literature and pharmacopeial methods.

Column TypeDimensions (mm) & Particle Size (µm)Mobile PhaseFlow Rate (mL/min)DetectionKey Separations/ObservationsReference
USP L1 Packing (C18) 3.9 x 150, 5 µmGradient: Acetonitrile, Tetrahydrofuran, Water, Trifluoroacetic Acid1.0UV 210 nmUSP method for organic impurities.[1][1]
ACQUITY UPLC BEH C18 2.1 x 50, 1.7 µmGradient: Acetonitrile and 20 mM Ammonium Bicarbonate (pH 10)0.5UV 295 nmAchieved separation of paroxetine and related compounds B, D, F, and G in less than 5 minutes.[2][2]
ACQUITY UPLC BEH Shield RP18 2.1 x 50, 1.7 µmScreened with different organic modifiers and pH.0.5UV 295 nmPart of a column selectivity comparison study for method development.[2][2]
ACQUITY UPLC BEH Phenyl 2.1 x 50, 1.7 µmScreened with different organic modifiers and pH.0.5UV 295 nmPart of a column selectivity comparison study for method development.[2][2]
Chiralpak IA-3 (amylose-based) Not SpecifiedEthanol:Water:Diethylamine (80:20:0.1 v/v/v)Not SpecifiedNot SpecifiedBaseline separation of paroxetine enantiomers from five other chiral and achiral impurities.[3][3]
Ultron ES-OVM (ovomucoid) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDeveloped for the enantioseparation of (-)-trans-paroxetine and (+)-trans-paroxetine.[4][4]
Inertsil C18 4.6 x 250, 5 µmIsocratic: 10mM Ammonium Formate and Acetonitrile (50:50 v/v)1.0UV 220 nmA simple and rapid method for the estimation of paroxetine in pure form and tablets.[5][5]
X-Terra RP18 4.6 x 250, 5 µmGradient: Acetonitrile and 0.1% Triethylamine (pH 10)1.0UV 285 nm & 265 nmUsed for the analysis of paroxetine and its degradation products.[6][6]
Welchrom C18 4.6 x 250, 5 µmIsocratic: Phosphate buffer (pH 6.8) and Acetonitrile (50:50 v/v)1.0UV 260 nmRetention time of paroxetine was found to be 3.71 min.[7][7]
BDS Hypersil C18 Not SpecifiedAcetonitrile and Phosphate BufferNot SpecifiedLC-MS/MSAnalysis of paroxetine in human plasma with a run time of 1.7 minutes.[8][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of key experimental protocols from the cited literature.

1. USP Method for Organic Impurities (Procedure 2)[1]

  • Column: 3.9-mm × 15-cm; 5-µm packing L1.

  • Mobile Phase: A gradient mixture of Solution A (Tetrahydrofuran, water, and trifluoroacetic acid; 20:180:1) and Solution B (Acetonitrile, tetrahydrofuran, and trifluoroacetic acid; 180:20:1).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV 210 nm.

  • Injection Volume: 25 µL.

  • Sample Preparation: A sample solution of 1 mg/mL of Paroxetine Hydrochloride in Diluent.

2. UHPLC Method for Paroxetine and Related Compounds[2]

  • Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7-µm.

  • Mobile Phase A: 20.0 mM ammonium bicarbonate with 1.2% ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% to 65% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 60 °C.

  • Detector: UV 295 nm.

  • Sample Preparation: Stock solution of paroxetine hydrochloride at 1 mg/mL in 50:50 methanol–water. A combined standard mixture of paroxetine at 200 μg/mL and related compounds at 0.2 μg/mL in 50:50 methanol–water.

3. Chiral Separation using Supercritical Fluid Chromatography (SFC)[3]

  • Column: Cellulose tris-(3-chloro-4-methylphenylcarbamate) stationary phase.

  • Mobile Phase: 70% CO2 and 30% methanol containing 20 mM ammonium acetate.

  • Analysis Time: 4.0 minutes.

  • Observation: The method was developed for the determination of both chiral and achiral impurities.

Visualizations

To better illustrate the experimental process and the logical comparison of column performance, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Paroxetine Sample Dissolution Dissolution in Diluent Sample->Dissolution Standard Reference Standards Standard->Dissolution Filtration Filtration Dissolution->Filtration Injection Sample Injection Filtration->Injection Column HPLC Column Injection->Column Separation Isocratic/Gradient Elution Column->Separation Detection UV/MS Detector Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for HPLC analysis of paroxetine impurities.

Column_Comparison cluster_conventional Conventional HPLC cluster_uhplc UHPLC cluster_sfc SFC C18_5um C18 (5 µm) - Standard resolution - Longer run times - Robust and widely used Chiral Chiral Columns - Enantiomeric separation - Specific applications - Method development can be complex C18_sub2um C18 (<2 µm) - High resolution - Fast analysis (< 5 min) - Requires high-pressure systems SFC_Chiral Chiral SFC - Rapid chiral & achiral separation - Environmentally friendly (uses CO2) - Different selectivity from RPLC Performance Performance Goal Performance->C18_5um Standard Impurity Profiling Performance->Chiral Enantiopurity Performance->C18_sub2um High-Throughput Analysis Performance->SFC_Chiral Green & Fast Chiral/Achiral Analysis

Caption: Logical comparison of different chromatography techniques for paroxetine analysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Benzyldefluoroparoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like N-Benzyldefluoroparoxetine is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this paroxetine derivative.

Regulatory Framework

The disposal of pharmaceutical and chemical waste is governed by stringent regulations to protect public health and the environment. In the United States, several federal agencies oversee these processes:

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2] Facilities that generate hazardous pharmaceutical waste are subject to specific management standards.[3][4]

  • Drug Enforcement Administration (DEA): The DEA provides guidelines for the disposal of controlled substances to prevent diversion.[2][4]

  • State and Local Regulations: Many states and local municipalities have their own regulations that may be more stringent than federal laws.[1][5]

It is imperative that all disposal activities comply with the regulations at all applicable levels.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from its parent compound, paroxetine. Paroxetine is known to be harmful if swallowed, can cause serious eye damage, and is very toxic to aquatic life with long-lasting effects.[6] Therefore, a cautious approach must be taken.

Recommended Personal Protective Equipment (PPE) When Handling this compound:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A dust mask may be necessary for handling powders to avoid inhalation.[7]To prevent inhalation of dust or aerosols.

Spill Management

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.

Minor Spill (Small Quantity):

  • Alert personnel in the immediate area.

  • Don appropriate PPE.

  • Contain the spill using absorbent pads or other suitable materials.

  • Clean the area with a suitable solvent, followed by soap and water.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

Major Spill (Large Quantity):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and emergency responders.

  • Restrict access to the spill area.

  • Provide information on the spilled material to emergency personnel.

Disposal Procedure for this compound

Given the aquatic toxicity of paroxetine, it is crucial to avoid disposing of this compound down the drain or in regular trash.[5][7] The recommended procedure is to treat it as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect all waste this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

    • Include any known hazard characteristics (e.g., "Toxic," "Aquatic Hazard").

  • Storage:

    • Store the sealed waste container in a designated, secure area, away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of potential leaks.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow their specific procedures for waste manifest and pickup scheduling.

  • Professional Disposal:

    • The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will likely be incinerated at high temperatures to ensure complete destruction.[2][4]

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for determining the proper disposal path for this compound.

This compound Disposal Workflow cluster_assessment Initial Assessment cluster_pathway Disposal Pathway start Start: this compound Waste Generated check_sds Consult Safety Data Sheet (SDS) for Specific Disposal Instructions start->check_sds sds_available SDS Available? check_sds->sds_available follow_sds Follow SDS-Specific Disposal Protocol sds_available->follow_sds Yes consult_ehs Consult Institutional EHS for Guidance sds_available->consult_ehs No collect_waste Collect in Labeled Hazardous Waste Container follow_sds->collect_waste treat_as_hazardous Treat as Hazardous Pharmaceutical Waste treat_as_hazardous->collect_waste consult_ehs->treat_as_hazardous ehs_pickup Arrange for EHS Waste Pickup collect_waste->ehs_pickup incineration Professional Disposal (Incineration) ehs_pickup->incineration

References

Personal protective equipment for handling N-Benzyldefluoroparoxetine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: N-Benzyldefluoroparoxetine

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on best practices for handling potent research chemicals and structurally similar compounds like Paroxetine. A thorough risk assessment should be conducted by researchers prior to handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion[1]. The following table summarizes the required PPE for various tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport Safety glasses with side shields[2]Nitrile or latex gloves[3]Lab coatNot generally required
Weighing/Handling Tightly fitting safety goggles[4]Double-gloving with nitrile gloves recommendedDisposable gown over lab coatFull-face respirator if exposure limits are exceeded[4]
Spill Cleanup Chemical splash goggles or face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronSelf-contained breathing apparatus (SCBA) for major spills[3]
Operational Plan for Handling this compound

A systematic approach to handling potent compounds is critical to maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area[2].

  • Keep it away from incompatible materials such as strong oxidizing agents[3].

  • Access to the storage area should be restricted to authorized personnel.

2. Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure[5].

  • For potent compounds, facilities with single-pass air and cascading negative pressure differentials are recommended to prevent cross-contamination[5][6].

  • Ensure a safety shower and eyewash station are readily accessible[7].

3. Weighing and Aliquoting:

  • Perform these tasks in a containment system like a ventilated balance enclosure or a glove box.

  • Use dedicated, clean, and calibrated equipment.

  • Handle the compound gently to avoid generating dust[3].

4. Experimental Use:

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers closed when not in use.

  • Work in a well-ventilated area and avoid breathing vapors or mists[7].

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste[8][9].

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, sealed hazardous waste container[9].

  • Disposal Vendor: Utilize a licensed hazardous waste disposal company for the final disposal of all chemical waste, following all local, state, and federal regulations[10]. Do not dispose of this compound down the drain or in regular trash[8].

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[7].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7].

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

  • Spill: For minor spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department[3].

Visualized Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve Compound Retrieve Compound Prepare Work Area->Retrieve Compound Weigh Compound Weigh Compound Retrieve Compound->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.